Technical Documentation Center

7-Bromo-7-octenoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-7-octenoic acid
  • CAS: 732248-52-1

Core Science & Biosynthesis

Foundational

Introduction to a Versatile Bifunctional Synthon

An In-Depth Technical Guide to 7-Bromo-7-octenoic Acid: Properties, Synthesis, and Applications 7-Bromo-7-octenoic acid is a unique bifunctional molecule poised for significant utility in synthetic chemistry, drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-7-octenoic Acid: Properties, Synthesis, and Applications

7-Bromo-7-octenoic acid is a unique bifunctional molecule poised for significant utility in synthetic chemistry, drug discovery, and materials science. Its structure incorporates a terminal vinyl bromide and a carboxylic acid, linked by a flexible six-carbon aliphatic chain. This arrangement offers orthogonal reactivity, allowing for selective manipulation of either functional group, making it a valuable building block for the synthesis of complex molecular architectures.

The presence of the vinyl bromide moiety is particularly noteworthy, as it serves as a key handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Simultaneously, the carboxylic acid provides a classic site for amide bond formation, esterification, or reduction. This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of 7-Bromo-7-octenoic acid, providing researchers with the foundational knowledge to harness its synthetic potential.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in research.

Physicochemical Properties

The key physicochemical data for 7-Bromo-7-octenoic acid are summarized below. These properties are critical for reaction planning, purification, and formulation.

PropertyValueSource
IUPAC Name 7-bromooct-7-enoic acid[1]
CAS Number 732248-52-1[1][2][3]
Molecular Formula C₈H₁₃BrO₂[1][2][3]
Molecular Weight 221.09 g/mol [1][2][3]
Canonical SMILES C=C(Br)CCCCCC(=O)O[1][2]
Appearance Likely a liquid or low-melting solid[4]

Stability and Storage: While specific stability data is not extensively published, analogous bromoalkanoic acids and unsaturated carboxylic acids require careful handling. It is recommended to store 7-Bromo-7-octenoic acid under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration at -20°C is advisable to minimize potential degradation pathways such as polymerization of the alkene or hydrolysis.[5]

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the identity and purity of 7-Bromo-7-octenoic acid. While specific spectra are vendor-dependent[2], the expected signatures can be predicted based on its structure.

  • ¹H NMR (Proton NMR): The spectrum would be characterized by a broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm. The vinyl protons adjacent to the bromine would appear as two distinct signals in the olefinic region (δ 5.5-6.5 ppm). The methylene protons alpha to the carboxyl group (-CH₂COOH) would likely be a triplet around δ 2.3-2.5 ppm, with the remaining methylene groups appearing as multiplets in the upfield region (δ 1.2-1.8 ppm).

  • ¹³C NMR (Carbon NMR): The carbonyl carbon (-COOH) would be the most downfield signal, typically >170 ppm. The sp² carbons of the vinyl bromide would appear in the δ 110-140 ppm range. The methylene carbon alpha to the carboxyl group would be found around δ 30-40 ppm, with the other sp³ carbons appearing further upfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a very broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. A sharp and strong C=O stretch would be prominent around 1710 cm⁻¹. The C=C double bond stretch would be observed near 1630 cm⁻¹.

  • Mass Spectrometry (MS): In Electron Ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z 220 and 222 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6] Common fragmentation patterns would include the loss of Br (M-79/81) and the loss of the carboxyl group (M-45).

Synthesis Methodologies: A Strategic Approach

The synthesis of 7-Bromo-7-octenoic acid is not trivial and requires a strategic approach to ensure correct regiochemistry. The most plausible and direct route involves the hydrobromination of a terminal alkyne precursor.[7]

Primary Synthetic Route: Anti-Markovnikov Hydrobromination

The method of choice for generating a terminal vinyl bromide is the anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond of oct-7-ynoic acid.[7] This transformation is often achieved under radical conditions, which directs the bromine atom to the terminal carbon, in direct opposition to the electronically favored Markovnikov addition.

Experimental Protocol: Synthesis of 7-Bromo-7-octenoic acid from Oct-7-ynoic acid

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, dissolve oct-7-ynoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05-0.1 equivalents).

  • HBr Addition: Bubble HBr gas through the solution or, for better control, add a solution of HBr in acetic acid dropwise at 0 °C. The reaction is often facilitated by UV irradiation or thermal initiation to promote the radical chain mechanism.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting alkyne.

  • Workup: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 7-Bromo-7-octenoic acid.

Synthesis Workflow Diagram

The logical flow from the alkyne precursor to the final product is illustrated below. The key step is the regioselective hydrobromination.

SynthesisWorkflow start Oct-7-ynoic Acid reagents HBr (gas or solution) Radical Initiator (e.g., AIBN) Anhydrous Solvent start->reagents 1. Dissolve product 7-Bromo-7-octenoic Acid reagents->product 2. Anti-Markovnikov    Radical Addition

Caption: Synthesis workflow for 7-Bromo-7-octenoic acid.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 7-Bromo-7-octenoic acid stems from the differential reactivity of its functional groups. This allows for a modular approach to building complex molecules.

The molecule possesses three key reactive zones:

  • The Vinyl Bromide: A versatile handle for cross-coupling reactions.

  • The Carboxylic Acid: For classic derivatization into esters, amides, etc.

  • The Alkene: Capable of undergoing addition reactions.

Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles, although this is generally less facile for vinyl halides compared to alkyl halides.[1]

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): This is the most powerful application of the vinyl bromide moiety. It allows for the formation of new C-C bonds by coupling with organoboron reagents (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira).

  • Esterification: The carboxylic acid readily reacts with alcohols under acidic catalysis to form esters.[1] This is useful for protecting the acid group or for introducing new functionalities.

  • Amide Bond Formation: Reaction with amines, typically mediated by coupling agents (e.g., EDC, DCC), yields amides, a critical linkage in many pharmaceutical compounds.

  • Alkene Reactions: The double bond can undergo electrophilic additions like hydrogenation to saturate the chain or halogenation.[1]

Key Reaction Pathways Diagram

The diverse reactivity of 7-Bromo-7-octenoic acid can be visualized as a hub for accessing a wide range of derivative compounds.

ReactivityHub center 7-Bromo-7-octenoic Acid ester Ester Derivative center->ester R-OH, H⁺ amide Amide Derivative center->amide R-NH₂, Coupling Agent suzuki Suzuki Product (Alkylated/Arylated Alkene) center->suzuki R-B(OH)₂, Pd Catalyst heck Heck Product (Substituted Diene) center->heck Alkene, Pd Catalyst sonogashira Sonogashira Product (Enyne) center->sonogashira Alkyne, Pd/Cu Catalyst hydrogenation 8-Bromooctanoic Acid center->hydrogenation H₂, Pd/C

Caption: Key reaction pathways of 7-Bromo-7-octenoic acid.

Applications in Research and Drug Development

The unique structure of 7-Bromo-7-octenoic acid makes it a valuable intermediate for several high-value applications.

  • Organic Synthesis: It serves as a bifunctional building block for constructing complex natural products or other target molecules.[1] The ability to perform a cross-coupling reaction and then derivatize the carboxylic acid (or vice versa) provides significant strategic flexibility.

  • Pharmaceutical Development: The molecule can be used to synthesize novel fatty acid analogs or to introduce a reactive "warhead" for covalent inhibitors. The aliphatic chain can act as a spacer to position a pharmacophore, while the vinyl bromide or carboxylic acid can be used to link to other parts of a drug candidate.[1]

  • Materials Science: The terminal alkene and carboxylic acid functionalities make it a candidate for surface modification or polymer synthesis. The carboxylic acid can anchor the molecule to a metal oxide surface, while the vinyl bromide can be used for subsequent polymerization or functionalization, potentially in the development of new reactive polymers.[1]

Safety and Handling

As a laboratory chemical, 7-Bromo-7-octenoic acid requires careful handling. While specific toxicology data is not available, data from structurally related compounds provide a basis for safe handling protocols.

  • Hazard Profile: Based on related compounds like 7-bromoheptanoic acid and 7-octenoic acid, this compound should be considered corrosive and likely to cause severe skin burns and eye damage.[8][9] It may also be harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat when handling this compound. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any vapors.[5]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121723, 7-Bromoheptanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.732248-52-1,7-Bromo-7-octenoic acid Suppliers. Retrieved from [Link]

  • Ames, D. E., Covell, A. N., & Goodburn, T. G. (1965). Syntheses of Long-chain Acids. Part VII. Preparation and Reduction of Some Alkadiynoic Acids. Journal of the Chemical Society, 4373-4376. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543977, 7-Octenoic acid. Retrieved from [Link]

  • LIPID MAPS. (2022). Structure Database (LMSD). Retrieved from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 7-OCTENOIC ACID 18719-24-9 wiki. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 7-octenoic acid, 18719-24-9. Retrieved from [Link]

Sources

Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 7-Bromo-7-octenoic Acid Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 7-bromo-7-octenoic acid, a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromo-7-octenoic Acid

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 7-bromo-7-octenoic acid, a valuable bifunctional molecule for applications in organic synthesis, pharmaceutical development, and materials science.[1] The described methodology is centered around a two-step sequence: the synthesis of the key intermediate, 7-octynoic acid, via alkylation of an acetylide, followed by a regioselective anti-Markovnikov hydrobromination. This guide offers detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.

Introduction and Rationale

7-Bromo-7-octenoic acid is a C8 carboxylic acid featuring a terminal vinyl bromide. This unique combination of functional groups—a carboxylic acid and a vinyl halide—makes it a versatile building block in organic chemistry. The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives, while the vinyl bromide is a key participant in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of complex molecular architectures.

The synthetic strategy outlined in this guide was designed for efficiency and control over regioselectivity. A direct bromination of 7-octenoic acid is challenging due to the difficulty in controlling the position of the bromine atom, often leading to a mixture of products. Therefore, a two-step approach starting from a terminal alkyne is a more robust and predictable method.

Chosen Synthetic Pathway

The synthesis is divided into two main stages:

  • Synthesis of 7-Octynoic Acid: This intermediate is prepared through the alkylation of an acetylide anion with a protected 6-bromohexanoic acid derivative. This classic carbon-carbon bond-forming reaction is highly effective for extending carbon chains.[2][3][4]

  • Anti-Markovnikov Hydrobromination: The terminal alkyne of 7-octynoic acid is then converted to the desired terminal vinyl bromide via a radical-initiated hydrobromination. This ensures the bromine atom is installed at the terminal position of the double bond.[5][6]

Visualizing the Synthetic Workflow

Synthesis_Pathway cluster_0 Step 1: Synthesis of 7-Octynoic Acid cluster_1 Step 2: Anti-Markovnikov Hydrobromination Acetylene Acetylene 7-Octynoic_Acid_Ester Methyl 7-octynoate Acetylene->7-Octynoic_Acid_Ester 1. NaNH2 2. Methyl 6-bromohexanoate 6-Bromohexanoic_Acid_Ester Methyl 6-bromohexanoate 6-Bromohexanoic_Acid_Ester->7-Octynoic_Acid_Ester 7-Octynoic_Acid 7-Octynoic Acid 7-Octynoic_Acid_Ester->7-Octynoic_Acid LiOH, THF/H2O 7-Bromo-7-octenoic_Acid 7-Bromo-7-octenoic Acid 7-Octynoic_Acid->7-Bromo-7-octenoic_Acid HBr, AIBN (cat.) Heptane, 70°C

Figure 1: Overall synthetic workflow for 7-bromo-7-octenoic acid.

Experimental Section

Part 1: Synthesis of 7-Octynoic Acid

This synthesis involves two key steps: the protection of 6-bromohexanoic acid as its methyl ester, followed by the alkylation of sodium acetylide with the resulting ester.

Step 1a: Esterification of 6-Bromohexanoic Acid

The carboxylic acid must be protected to prevent it from reacting with the strongly basic acetylide anion. A methyl ester is a suitable protecting group.[1][7]

Protocol:

  • To a solution of 6-bromohexanoic acid (10.0 g, 51.3 mmol) in methanol (100 mL), add concentrated sulfuric acid (1 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 6-bromohexanoate as a colorless oil.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
6-Bromohexanoic acid195.0510.0 g51.3
Methanol32.04100 mL-
Sulfuric acid98.081 mL-
Step 1b: Alkylation of Acetylide with Methyl 6-bromohexanoate

This is a classic SN2 reaction where the acetylide anion acts as a nucleophile, displacing the bromide from the primary alkyl halide.[2][3][4]

Protocol:

  • In a flame-dried, three-necked flask equipped with a dry ice condenser and an inlet for acetylene gas, add liquid ammonia (approx. 200 mL) at -78 °C.

  • Add a small piece of sodium metal until a persistent blue color is observed, then add a catalytic amount of ferric nitrate.

  • Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Slowly add a solution of methyl 6-bromohexanoate (from the previous step) in anhydrous tetrahydrofuran (THF, 50 mL) to the acetylide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 7-octynoate.

Step 1c: Hydrolysis of Methyl 7-octynoate

The methyl ester protecting group is removed by base-catalyzed hydrolysis to yield the desired 7-octynoic acid.[7]

Protocol:

  • Dissolve the crude methyl 7-octynoate in a mixture of THF (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (4.3 g, 102.6 mmol) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 7-octynoic acid as a pale yellow oil.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 7-octynoate(assume from 51.3 mmol starting material)-~51.3
LiOH·H₂O41.964.3 g102.6
Part 2: Anti-Markovnikov Hydrobromination of 7-Octynoic Acid

This reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator like azobisisobutyronitrile (AIBN).[6][8][9]

Hydrobromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R_radical 2 R• + N2 AIBN->2 R_radical Heat R_radical R• HBr HBr R_radical->HBr R-H R-H R_radical->R-H Br_radical Br• HBr->Br_radical 7-Octynoic_Acid 7-Octynoic Acid Vinyl_Radical Vinyl Radical Intermediate 7-Octynoic_Acid->Vinyl_Radical Br• addition Br_radical_prop Br• Br_radical_prop->Vinyl_Radical 7-Bromo-7-octenoic_Acid 7-Bromo-7-octenoic Acid Vinyl_Radical->7-Bromo-7-octenoic_Acid H abstraction HBr_prop HBr HBr_prop->7-Bromo-7-octenoic_Acid Br_radical_regen Br• HBr_prop->Br_radical_regen

Figure 2: Mechanism of radical hydrobromination.

Protocol:

  • In a flask equipped with a reflux condenser, dissolve 7-octynoic acid (5.0 g, 35.7 mmol) in heptane (100 mL).

  • Add a solution of hydrobromic acid (48% in water, excess) and AIBN (0.29 g, 1.8 mmol) as a radical initiator.

  • Heat the mixture to 70 °C and stir vigorously for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-bromo-7-octenoic acid.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
7-Octynoic acid140.185.0 g35.7
HBr (48% aq.)80.91excess-
AIBN164.210.29 g1.8

Characterization Data

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)
7-Octynoic Acid ~12.0 (s, 1H, COOH), 2.35 (t, 2H), 2.18 (td, 2H), 1.95 (t, 1H, C≡CH), 1.6-1.4 (m, 6H)~180 (COOH), ~84 (C≡CH), ~68 (C≡CH), ~34, ~28, ~28, ~24, ~183300-2500 (broad, O-H), 3300 (sharp, C≡C-H), 2120 (C≡C), 1710 (C=O)
7-Bromo-7-octenoic Acid ~12.0 (s, 1H, COOH), 6.15 (s, 1H, C=CHBr), 5.85 (s, 1H, C=CHBr), 2.35 (t, 2H), 2.1 (q, 2H), 1.6-1.4 (m, 6H)~180 (COOH), ~130 (C=CHBr), ~118 (C=CHBr), ~34, ~33, ~28, ~28, ~243300-2500 (broad, O-H), 1710 (C=O), 1625 (C=C), 890 (vinyl C-H bend)

Note: The ¹H and ¹³C NMR chemical shifts are estimates based on the structures and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.[10][11][12] The IR data is based on characteristic functional group absorptions.[13][14][15][16]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable organic transformations. The progress of each reaction can be monitored by standard analytical techniques such as TLC and GC-MS. The purity and identity of the intermediates and the final product should be confirmed by NMR and IR spectroscopy, and mass spectrometry. The expected spectroscopic data provided in Section 4 serves as a benchmark for validation.

Conclusion

This technical guide has detailed a robust and efficient synthetic pathway for 7-bromo-7-octenoic acid. By employing a protection-alkylation-deprotection sequence to synthesize the 7-octynoic acid intermediate, followed by a regioselective anti-Markovnikov hydrobromination, this method provides a reliable route to this valuable bifunctional molecule. The provided protocols and mechanistic insights should enable researchers to successfully synthesize and utilize 7-bromo-7-octenoic acid in their research endeavors.

References

  • PubMed. Re(CO)5Br-catalyzed addition of carboxylic acids to terminal alkynes: a high anti-Markovnikov and recoverable homogeneous catalyst. [Link]

  • Chemistry LibreTexts. 20.12 Protecting Groups. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for.... [Link]

  • Wikipedia. Protecting group. [Link]

  • The Royal Society of Chemistry. 4 - Supporting Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Lumen Learning. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. Catalytic Anti-Markovnikov Hydrobromination of Alkynes. [Link]

  • BUET. Palladium-catalysed vinylation of organic halides with terminal alkenes. [Link]

  • Chemistry LibreTexts. Anti-Markovnikov Additions to Triple Bonds. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Fiveable. 9.8 Alkylation of Acetylide Anions - Organic Chemistry. [Link]

  • Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

  • PubMed Central. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. [Link]

  • Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]

  • Lumen Learning. Alkylation of Acetylide Anions | MCC Organic Chemistry. [Link]

  • YouTube. 9.10 Alkylation of Acetylide Ions. [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A. [Link]

  • IR: carboxylic acids. [Link]

  • YouTube. Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Google Patents.
  • Organic Syntheses. vinyl triphenylphosphonium bromide. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • ResearchGate. ChemInform Abstract: The “Hirao Reduction” Revisited: A Procedure for the Synthesis of Terminal Vinyl Bromides by the Reduction of 1,1-Dibromoalkenes. | Request PDF. [Link]

  • ElectronicsAndBooks. a procedure for the synthesis of terminal vinyl bromides by the reduction of 1,1-dibromoalkenes. [Link]

  • Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

  • PubChem. 7-Octenoic acid | C8H14O2 | CID 543977. [Link]

  • Chemistry LibreTexts. 11.19: 11-6 Radical Additions- Anti-Markovnikov Product Formation. [Link]

  • YouTube. Anti-Markovnikov Addition of HBr to Alkenes. [Link]

  • YouTube. radical addition of HBr to alkenes. [Link]

Sources

Foundational

A Spectroscopic Investigation of 7-Bromo-7-octenoic Acid: A Technical Guide for Researchers

Introduction 7-Bromo-7-octenoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its structure, incorporating both a terminal vinyl bromide and a carboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-7-octenoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its structure, incorporating both a terminal vinyl bromide and a carboxylic acid, offers versatile handles for a variety of chemical transformations. Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the predicted spectroscopic data for 7-Bromo-7-octenoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data is based on established spectroscopic principles and data from analogous molecular structures. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first understand the molecular structure of 7-Bromo-7-octenoic acid.

Caption: Molecular Structure of 7-Bromo-7-octenoic acid.

The key functional groups that will dominate the spectroscopic features are the carboxylic acid (-COOH), the carbon-carbon double bond (C=C), and the carbon-bromine bond (C-Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-Bromo-7-octenoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The predicted chemical shifts (δ) are presented in the table below.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Hₐ (-COOH)10.0 - 12.0broad singlet1H
Hᵦ (=CH₂)5.9 - 6.2doublet1H
Hᵧ (=CH₂)5.6 - 5.9doublet1H
H₂ (α to -COOH)2.3 - 2.5triplet2H
H₆ (allylic)2.1 - 2.3quartet2H
H₃, H₄, H₅1.3 - 1.8multiplet6H

Interpretation:

  • Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum.[1] Its chemical shift can be concentration-dependent.

  • Vinylic Protons (Hᵦ and Hᵧ): The two protons on the terminal double bond are diastereotopic and are expected to appear as two distinct doublets due to geminal coupling. The proton cis to the bromine atom (Hᵧ) is expected to be slightly more shielded than the proton trans to the bromine (Hᵦ).

  • Alpha-Protons (H₂): The protons on the carbon adjacent to the carbonyl group are deshielded and will appear as a triplet due to coupling with the neighboring methylene protons.

  • Allylic Protons (H₆): The protons on the carbon adjacent to the double bond are allylic and will be deshielded compared to simple alkyl protons. They are expected to appear as a quartet due to coupling with the adjacent methylene protons.

  • Methylene Protons (H₃, H₄, H₅): The remaining methylene protons in the alkyl chain will appear as a complex multiplet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
C₁ (-COOH)175 - 185
C₇ (=CBr)135 - 145
C₈ (=CH₂)115 - 125
C₂ (α to -COOH)30 - 40
C₆ (allylic)30 - 40
C₃, C₄, C₅20 - 30

Interpretation:

  • Carbonyl Carbon (C₁): The carbon of the carboxylic acid is significantly deshielded and will appear at the downfield end of the spectrum.

  • Vinylic Carbons (C₇ and C₈): The two carbons of the double bond will appear in the olefinic region. The carbon bearing the bromine atom (C₇) will be more deshielded than the terminal methylene carbon (C₈).

  • Alkyl Carbons (C₂-C₆): The carbons of the alkyl chain will appear in the upfield region of the spectrum. The carbons closer to the electron-withdrawing groups (-COOH and -C=CBr) will be more deshielded.

Caption: Predicted NMR spectral correlations for 7-Bromo-7-octenoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad
C-H stretch (sp³)2850 - 3000Medium-Strong
C-H stretch (sp²)3050 - 3150Medium
C=O stretch (carboxylic acid)1700 - 1725Strong
C=C stretch (vinyl)1620 - 1640Medium
C-O stretch (carboxylic acid)1210 - 1320Medium
=C-H bend (out-of-plane)890 - 910Strong
C-Br stretch500 - 600Medium-Strong

Interpretation:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that often overlaps with the C-H stretching region.[1][2]

  • C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected.

  • C=C Stretch: The carbon-carbon double bond of the vinyl group will give rise to a medium intensity absorption.

  • =C-H Bends: The out-of-plane bending vibrations of the terminal vinyl protons are expected to produce a strong band.

  • C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The mass spectrum of 7-Bromo-7-octenoic acid is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]

m/zProposed Fragment
220/222[M]⁺ (Molecular ion)
141[M - Br]⁺
123[M - Br - H₂O]⁺
79/81[Br]⁺
45[COOH]⁺

Interpretation of Fragmentation Pattern:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 220 and 222, corresponding to the two isotopes of bromine. The intensity of this peak may be low due to the lability of the C-Br bond.

  • Loss of Bromine ([M - Br]⁺): A common fragmentation pathway for bromoalkanes is the loss of a bromine radical, leading to a prominent peak at m/z 141.

  • Loss of Water and Bromine ([M - Br - H₂O]⁺): Carboxylic acids can undergo dehydration. The subsequent loss of a bromine radical would result in a fragment at m/z 123.

  • Bromine Cation ([Br]⁺): A peak corresponding to the bromine cation at m/z 79 and 81 is also likely to be observed.

  • Carboxyl Fragment ([COOH]⁺): Alpha-cleavage next to the carbonyl group can lead to the formation of a [COOH]⁺ fragment at m/z 45.

MS_Fragmentation M [C₈H₁₃BrO₂]⁺˙ (m/z 220/222) F1 [C₈H₁₃O₂]⁺ (m/z 141) M->F1 - Br• F3 [Br]⁺ (m/z 79/81) M->F3 F4 [COOH]⁺ (m/z 45) M->F4 - C₇H₁₂Br• F2 [C₈H₁₁O]⁺ (m/z 123) F1->F2 - H₂O

Caption: Predicted mass spectral fragmentation pathways for 7-Bromo-7-octenoic acid.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 7-Bromo-7-octenoic acid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • For quantitative measurements, an internal standard can be added.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid 7-Bromo-7-octenoic acid directly onto the center of the ATR crystal.

  • If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the ATR press to ensure good contact.[4][5][6]

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization to Fatty Acid Methyl Ester (FAME):

For GC-MS analysis, it is often advantageous to derivatize the carboxylic acid to a more volatile ester, such as a methyl ester.[8][9]

  • Dissolve a small amount of 7-Bromo-7-octenoic acid in methanol.

  • Add a few drops of a catalyst, such as concentrated sulfuric acid or boron trifluoride in methanol.

  • Heat the mixture under reflux for a specified period (e.g., 1-2 hours).

  • After cooling, neutralize the solution and extract the FAME with an organic solvent (e.g., hexane).

  • Dry the organic extract and concentrate it for GC-MS analysis.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the FAME solution into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Set an appropriate temperature program for the GC oven to separate the components.

  • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.[10]

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 7-Bromo-7-octenoic acid. The detailed analysis of the expected NMR, IR, and MS spectra, along with the underlying principles and experimental protocols, serves as a foundational resource for scientists working with this versatile compound. By understanding these spectroscopic signatures, researchers can confidently identify, characterize, and advance the application of 7-Bromo-7-octenoic acid in their respective fields.

References

  • BenchChem. (2025).
  • LIPID MAPS. (n.d.).
  • Drawell. (2025, April 2).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
  • (n.d.). Carboxylic Acids.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
  • Archimer. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • BenchChem. (n.d.). Application Notes and Protocols for ¹H-NMR and ¹³C-NMR Analysis of 2,5-Furandicarboxylic Acid (FQCA/FDCA).
  • ACS Publications. (n.d.). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • YouTube. (2024, January 25). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques.

Sources

Exploratory

An In-depth Technical Guide to 7-Bromo-7-octenoic Acid (CAS No. 732248-52-1)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 7-Bromo-7-octenoic acid, a bifunctional molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromo-7-octenoic acid, a bifunctional molecule with significant potential in organic synthesis and drug discovery. By integrating a terminal vinyl bromide and a carboxylic acid moiety, this compound serves as a versatile building block for the introduction of an eight-carbon chain with reactive handles at both ends. This document delves into its properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

Molecular Profile and Physicochemical Properties

7-Bromo-7-octenoic acid (CAS No. 732248-52-1) is a halogenated unsaturated fatty acid. Its unique structure, featuring a terminal double bond substituted with a bromine atom and a terminal carboxylic acid, makes it a valuable intermediate for the synthesis of complex organic molecules.[1]

Structural and General Information
PropertyValueSource
CAS Number 732248-52-1[2][3]
Molecular Formula C₈H₁₃BrO₂[1][2][3]
Molecular Weight 221.09 g/mol [1][2]
IUPAC Name 7-bromo-7-octenoic acid
SMILES C=C(Br)CCCCCC(=O)O[2]
Physicochemical Data
PropertyValue (Predicted/Estimated)Source/Method
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Expected to be soluble in organic solvents like diethyl ether, ethyl acetate, and dichloromethane. Limited solubility in water.Based on general solubility of long-chain carboxylic acids and halogenated hydrocarbons.
XLogP3 2.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Note: The absence of experimental data necessitates careful handling and property determination for specific applications.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of 7-Bromo-7-octenoic acid can be approached through several strategic pathways. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical considerations. A plausible and efficient route involves the hydrobromination of a terminal alkyne.

Proposed Synthesis from 7-Octynoic Acid

The most direct conceptual pathway to 7-Bromo-7-octenoic acid is the anti-Markovnikov hydrobromination of 7-octynoic acid. This reaction specifically installs the bromine atom at the terminal carbon of the former triple bond.

G 7-Octynoic Acid 7-Octynoic Acid 7-Bromo-7-octenoic acid 7-Bromo-7-octenoic acid 7-Octynoic Acid->7-Bromo-7-octenoic acid HBr, Radical Initiator (e.g., AIBN) or Photochemical conditions

Caption: Proposed synthesis of 7-Bromo-7-octenoic acid.

Experimental Protocol (Illustrative):

  • Dissolution: Dissolve 7-octynoic acid in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a flask equipped with a magnetic stirrer and a gas inlet.

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

  • HBr Introduction: Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid. The reaction is often carried out at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices: The use of a radical initiator or photochemical conditions is crucial to favor the anti-Markovnikov addition of HBr, leading to the desired terminal vinyl bromide. The choice of a non-polar solvent helps to prevent competing ionic reaction pathways.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 7-Bromo-7-octenoic acid stems from the orthogonal reactivity of its two functional groups: the vinyl bromide and the carboxylic acid. This allows for selective transformations at either end of the molecule, making it a powerful tool in multistep syntheses.

Reactions at the Vinyl Bromide Moiety

The vinyl bromide functionality is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents. This is a highly reliable and functional-group-tolerant method for creating C(sp²)-C(sp²) bonds.[4][5][6][7]

  • Heck Reaction: Coupling with alkenes under palladium catalysis provides access to substituted dienes, which are valuable precursors for various transformations.[8][9][10][11]

  • Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, yields conjugated enynes.

  • Stille Coupling: Coupling with organostannanes offers another avenue for the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of enamines by coupling with amines.

G cluster_0 Cross-Coupling Reactions 7-Bromo-7-octenoic acid 7-Bromo-7-octenoic acid Substituted Octenoic Acid (Aryl/Vinyl) Substituted Octenoic Acid (Aryl/Vinyl) 7-Bromo-7-octenoic acid->Substituted Octenoic Acid (Aryl/Vinyl) Suzuki-Miyaura Dienoic Acid Dienoic Acid 7-Bromo-7-octenoic acid->Dienoic Acid Heck Enynoic Acid Enynoic Acid 7-Bromo-7-octenoic acid->Enynoic Acid Sonogashira Enamine Enamine 7-Bromo-7-octenoic acid->Enamine Buchwald-Hartwig Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid->Substituted Octenoic Acid (Aryl/Vinyl) Alkene Alkene Dienoic Acid) Dienoic Acid) Alkene->Dienoic Acid) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Enynoic Acid Amine Amine Amine->Enamine

Caption: Key cross-coupling reactions of the vinyl bromide moiety.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group can undergo a wide range of classical transformations, providing another point of diversification.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields esters.

  • Amide Coupling: Activation of the carboxylic acid (e.g., with carbodiimides like EDC or DCC) followed by reaction with amines forms amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride.

The presence of these two reactive sites allows for a modular approach to the synthesis of complex molecules, including drug candidates, natural products, and functionalized materials.[1]

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on established principles and computational tools. These predictions can serve as a guide for the characterization of synthesized 7-Bromo-7-octenoic acid.

¹H NMR Spectroscopy (Predicted)
  • ~10-12 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

  • ~5.6-6.0 ppm (m, 2H): Vinylic protons (=CH₂).

  • ~2.35 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).

  • ~2.1-2.2 ppm (m, 2H): Methylene protons alpha to the vinyl group (-CH₂-C(Br)=CH₂).

  • ~1.4-1.7 ppm (m, 4H): Methylene protons in the middle of the chain.

¹³C NMR Spectroscopy (Predicted)
  • ~175-180 ppm: Carboxylic acid carbon (-COOH).

  • ~130-135 ppm: Bromine-substituted vinylic carbon (-C(Br)=).

  • ~115-120 ppm: Terminal vinylic carbon (=CH₂).

  • ~33-35 ppm: Methylene carbon alpha to the carboxyl group (-CH₂-COOH).

  • ~24-30 ppm (multiple signals): Methylene carbons in the chain.

Infrared (IR) Spectroscopy (Predicted)
  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1620-1640 cm⁻¹ (medium): C=C stretch of the vinyl group.

  • ~890-910 cm⁻¹ (strong): =C-H out-of-plane bend of the terminal alkene.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): Two peaks of similar intensity at m/z 220 and 222, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation: Loss of Br (M-79/81), loss of COOH (M-45), and cleavage of the alkyl chain.

Note: For more accurate predictions, researchers are encouraged to use computational chemistry software.[12][13][14][15][16]

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 7-Bromo-7-octenoic acid. A comprehensive risk assessment should be conducted before any experimental work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[17][18][19][20][21]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.[17][18][19]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Note: The toxicological properties of 7-Bromo-7-octenoic acid have not been fully investigated. Treat it as a potentially hazardous substance.

Applications in Drug Discovery and Beyond

The bifunctional nature of 7-Bromo-7-octenoic acid makes it an attractive building block in several areas of chemical research, particularly in drug discovery.

  • Lead Optimization: The vinyl bromide handle allows for the rapid generation of analog libraries through parallel synthesis using cross-coupling reactions. This can be instrumental in structure-activity relationship (SAR) studies.

  • Linker Chemistry: The carboxylic acid can be used to attach the molecule to other pharmacophores, peptides, or solid supports, making it a useful linker in the development of antibody-drug conjugates (ADCs) or PROTACs.

  • Functionalized Materials: The terminal alkene and carboxylic acid can be polymerized or grafted onto surfaces to create functionalized materials with tailored properties.

Conclusion

7-Bromo-7-octenoic acid is a valuable and versatile building block for organic synthesis. While experimental data on its physical properties are limited, its reactivity is predictable based on the well-established chemistry of vinyl bromides and carboxylic acids. Its ability to participate in a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, positions it as a key intermediate for the synthesis of novel compounds in the pharmaceutical and materials science industries. Researchers utilizing this compound are encouraged to perform thorough characterization and adhere to strict safety protocols.

References

  • Chemaxon. NMR Predictor. Available from: [Link]

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. Available from: [Link]

  • Guan, Y., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. J. Chem. Inf. Model.2024.
  • Pence, I., et al. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. J. Chem. Educ.2025.
  • Smith, A. B., et al. Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Org. Lett.2006.
  • Sathee Jee. Chemistry Heck Reaction. Available from: [Link]

  • ResearchGate. Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various... Available from: [Link]

  • ResearchGate. Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. Available from: [Link]

  • ACS Publications. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. J. Org. Chem.2021.
  • ElectronicsAndBooks. a procedure for the synthesis of terminal vinyl bromides by the reduction of 1,1-dibromoalkenes. Available from: [Link]

  • ACS Publications. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. 2021.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • University of Nevada, Reno. Safe Handling and Storage of Chemicals. Available from: [Link]

  • MIT EHS. Lab Safety. Available from: [Link]

  • ACS Publications.
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. 2016.
  • Organic Chemistry Portal. Synthesis of alkynyl bromides. Available from: [Link]

  • LIPID MAPS Structure Database. 5-oxo-7-octenoic acid. Available from: [Link]

  • ResearchGate. Research Advances in the Synthetic Methods of Vinyl Bromides. 2025.
  • UC Berkeley. Safe Storage. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Palladium‐Free Synthesis of Conjugated Enynes by Direct Olefination of Terminal Alkynes Using Vinyl Bromides. Available from: [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. 2024.
  • Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

  • NIH. Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. 2025.
  • ResearchGate. Synthesis of β-aryl vinyl bromides from α, β-unsaturated carboxylic acids by use of ethylenebis(N-methylimidazolium) ditribromide. 2025.
  • PubChem. 7-Octenoic acid. Available from: [Link]

  • RSC Publishing. The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy.
  • LIPID MAPS Structure Database. 7-octenoic acid. Available from: [Link]

  • ScienceDirect.

Sources

Foundational

Physical characteristics of 7-Bromo-7-octenoic acid

An In-Depth Technical Guide to the Physical Characteristics of 7-Bromo-7-octenoic Acid Authored by a Senior Application Scientist This guide provides an in-depth analysis of the physical and chemical characteristics of 7...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of 7-Bromo-7-octenoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the physical and chemical characteristics of 7-Bromo-7-octenoic acid, a bifunctional molecule with significant potential in organic synthesis, materials science, and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data with practical insights into its synthesis, reactivity, and handling.

Molecular Identity and Core Physicochemical Properties

7-Bromo-7-octenoic acid is a derivative of octenoic acid featuring a bromine atom and a terminal double bond at the 7-position, along with a carboxylic acid functional group. This unique combination of a vinyl bromide, a flexible alkyl chain, and a reactive carboxylic acid makes it a valuable building block in synthetic chemistry.

Its fundamental identifiers are:

  • Chemical Name: 7-Bromo-7-octenoic acid

  • CAS Number: 732248-52-1[1][2][3][4][5][6]

  • Molecular Formula: C₈H₁₃BrO₂[1][4][6]

  • Molecular Weight: 221.09 g/mol [1][4][6]

  • Canonical SMILES: C=C(Br)CCCCCC(=O)O[3]

The following table summarizes its key physical and computed properties. It is crucial to note that while computed values provide excellent estimates, experimental verification is recommended for critical applications.

PropertyValueSource Type
Molecular Weight 221.09 g/mol Calculated
Density 1.353 g/cm³Predicted[6]
Boiling Point 300.3°C at 760 mmHgPredicted[6]
Flash Point 135.4°CPredicted[6]
Refractive Index 1.499Predicted[6]
XLogP3 2.6Computed[4]
Hydrogen Bond Donor Count 1Computed[4]
Hydrogen Bond Acceptor Count 2Computed[4]
Rotatable Bond Count 6Computed[6]
Topological Polar Surface Area 37.3 ŲComputed[6]

Spectroscopic Profile: An Interpretive Guide

While specific spectra for this compound are proprietary to manufacturers, a detailed prediction of its spectroscopic characteristics can be derived from its structure. These predictions are essential for researchers to verify the identity and purity of synthesized or purchased samples.

Caption: Molecular structure of 7-Bromo-7-octenoic acid for NMR analysis.

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Vinyl Protons (=CH₂): Two distinct signals in the vinylic region (~5.5-6.5 ppm), likely appearing as doublets or complex multiplets due to geminal coupling.

  • Alpha-Methylene Protons (-CH₂-COOH): A triplet around 2.2-2.5 ppm.

  • Alkyl Chain Protons (-CH₂-)n: A series of multiplets in the 1.2-1.8 ppm range.

  • Allylic Protons (-CH₂-C=C): A multiplet slightly downfield from other alkyl protons, around 2.0-2.3 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): A signal in the highly deshielded region, ~170-185 ppm.

  • Olefinic Carbons (=C(Br)- and =CH₂): Two signals in the sp² region, ~120-140 ppm. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity.

  • Alkyl Chain Carbons (-CH₂-)n: A series of signals in the aliphatic region, ~20-40 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak around 1700-1725 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity peak around 1620-1680 cm⁻¹.

  • =C-H Bending (Vinyl): A sharp absorption around 910-990 cm⁻¹ is expected.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expect to see a characteristic pair of peaks of nearly equal intensity at m/z 220 and 222, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a key confirmation of the presence of a single bromine atom.

  • Fragmentation: Common fragmentation patterns would include the loss of the bromine atom ([M-Br]⁺), loss of the carboxyl group ([M-COOH]⁺), and various cleavages along the alkyl chain.

Synthesis Pathways and Chemical Reactivity

The synthesis of 7-Bromo-7-octenoic acid leverages its structural precursors. The choice of pathway depends on starting material availability and desired stereoselectivity.

Proposed Synthesis Workflow:

Caption: Key synthesis and reaction pathways for 7-Bromo-7-octenoic acid.

Synthesis Methodologies:

  • From a Terminal Alkyne: A highly plausible and direct route involves the hydrobromination of oct-7-ynoic acid.[2] To achieve the desired terminal (E)-alkenyl bromide with high selectivity, an anti-Markovnikov addition of hydrogen bromide across the triple bond is employed, often using radical initiators or specific catalytic systems.[2]

  • From a Terminal Alkene: Synthesis can also start from 7-octenoic acid.[1] This would likely involve a more complex, multi-step process to ensure the bromine is introduced at the vinylic position, potentially via an addition-elimination sequence.

Core Reactivity: The molecule's dual functionality dictates its reactivity profile, making it a versatile intermediate.

  • Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles, enabling the synthesis of more complex molecules.[1]

  • Alkene Reactions: The double bond is susceptible to electrophilic addition reactions, such as hydrogenation or further halogenation.[1]

  • Esterification: The carboxylic acid group readily reacts with alcohols to form esters, which are valuable intermediates in their own right.[1]

Applications in Research and Development

The unique structure of 7-Bromo-7-octenoic acid positions it as a compound of interest in several advanced fields:

  • Organic Synthesis: It serves as a key intermediate for constructing complex organic molecules where a C8 chain with terminal functionality is required.[1]

  • Pharmaceutical Development: Its structure may be incorporated into novel drug candidates.[1] The precursor, 7-octenoic acid, has been investigated for its anti-inflammatory, anti-oxidative stress, and anti-apoptosis effects, suggesting that derivatives could possess interesting biological activities.[7]

  • Material Science: The reactive sites (vinyl bromide and carboxylic acid) allow it to be used in the development of new polymers or for the functionalization of surfaces.[1] For instance, the parent compound 7-octenoic acid has been studied for its ability to form self-assembled monolayers on copper surfaces.[8][9]

Safety, Handling, and Experimental Protocols

Safety and Handling: While a specific safety data sheet (SDS) for 7-Bromo-7-octenoic acid requires consultation with the supplier, data from analogous compounds like 8-bromooctanoic acid indicate that it should be handled with care. It is likely to be corrosive and can cause skin and eye irritation or damage.[10]

Standard Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or dust.[11]

  • Avoid Contact: Prevent contact with eyes, skin, or clothing. In case of contact, rinse immediately and thoroughly with water.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

Protocol: Verification of a Commercial Sample This protocol outlines a self-validating workflow to confirm the identity and approximate purity of a newly acquired sample of 7-Bromo-7-octenoic acid.

Objective: To verify the structural integrity and key physical properties of a sample.

Methodology:

  • Physical State and Solubility:

    • Step 1.1: Visually inspect the sample at room temperature. Note its physical state (e.g., oil, waxy solid) and color.

    • Step 1.2: Perform qualitative solubility tests. Add ~10 mg of the sample to separate vials containing 1 mL of deionized water, ethanol, and dichloromethane. Observe solubility at room temperature. Causality: This provides initial information on polarity and suitability of solvents for subsequent analyses.

  • Melting Point Determination (if solid):

    • Step 2.1: Place a small amount of the sample into a capillary tube.

    • Step 2.2: Use a calibrated melting point apparatus to determine the melting range. Causality: A sharp, narrow melting range is indicative of high purity.

  • Spectroscopic Confirmation (¹H NMR):

    • Step 3.1: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Step 3.2: Acquire a ¹H NMR spectrum.

    • Step 3.3: Integrate the peaks and compare the chemical shifts and integration ratios to the predicted values outlined in Section 2. Causality: This is the most powerful tool for structural verification. The ratio of carboxylic, vinyl, and alkyl protons must match the C₈H₁₃BrO₂ formula.

  • Mass Spectrometry Confirmation:

    • Step 4.1: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Step 4.2: Analyze using an ESI-MS or GC-MS system.

    • Step 4.3: Look for the characteristic M⁺ and M+2 isotopic pattern for bromine at m/z 220/222. Causality: This provides unambiguous confirmation of the molecular weight and the presence of bromine.

References

  • 7-Bromoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 7-Octenoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7. (2020, February 25). YouTube. Retrieved from [Link]

  • Adsorption and reaction pathways of 7-octenoic acid on copper. (2021, March 10). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved from [Link]

  • Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. (2020, September 23). YouTube. Retrieved from [Link]

  • 7-OCTENOIC ACID. (n.d.). GSRS. Retrieved from [Link]

  • Adsorption and reaction pathways of 7-octenoic acid on copper. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 7-Bromo-7-octenoic Acid in Organic Solvents Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Bromo-7-octenoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 7-Bromo-7-octenoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers detailed experimental protocols, and outlines best practices for data presentation and interpretation. While specific quantitative solubility data for 7-Bromo-7-octenoic acid is not extensively available in public literature, this guide equips the user with the necessary framework to expertly determine and understand its solubility profile.

Introduction to 7-Bromo-7-octenoic Acid and its Significance

7-Bromo-7-octenoic acid is a halogenated fatty acid with the chemical formula C₈H₁₃BrO₂ and a molecular weight of approximately 221.09 g/mol .[1][2] Its structure, featuring a carboxylic acid head, a seven-carbon chain, and a terminal vinyl bromide, makes it a molecule of interest in pharmaceutical development and organic synthesis.[1][3] The unique functionalities of this molecule, including a reactive double bond and a bromine atom suitable for nucleophilic substitution, allow for its use as a versatile intermediate in the synthesis of more complex molecules.[1] In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) like 7-Bromo-7-octenoic acid is paramount. Solubility dictates the choice of solvents for synthesis, purification, formulation, and in vivo delivery, directly impacting a drug candidate's bioavailability and therapeutic efficacy.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 7-Bromo-7-octenoic acid, several structural features influence its solubility in organic solvents:

  • Polar Carboxylic Acid Group (-COOH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic and aprotic solvents.[2]

  • Nonpolar Alkyl Chain (-C₆H₁₂-): The six-carbon chain is hydrophobic and will readily interact with nonpolar solvents through van der Waals forces.

  • Vinyl Bromide Group (-C(Br)=CH₂): The carbon-bromine bond introduces polarity due to the difference in electronegativity between carbon and bromine.[4][5] This end of the molecule can participate in dipole-dipole interactions.

The overall solubility of 7-Bromo-7-octenoic acid in a given solvent will be a balance of these competing factors. It is expected to exhibit amphiphilic properties, with some solubility in both polar and nonpolar solvents.

Predicting Solubility: A Qualitative Approach

A preliminary assessment of solubility can be made by considering the polarity of common organic solvents.[6][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by the hydrophobic alkyl chain. The polar carboxylic acid group will limit solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. Good solubility is anticipated.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid group. High solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can interact with the polar portions of the molecule, suggesting reasonable solubility.

Experimental Determination of Solubility

A systematic approach is necessary to quantitatively determine the solubility of 7-Bromo-7-octenoic acid. The following protocol is a robust method for this purpose.

Materials and Equipment
  • 7-Bromo-7-octenoic acid (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 7-Bromo-7-octenoic acid to a vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This may take several hours to days, and preliminary experiments are recommended to determine the optimal equilibration time.[8]

  • Sample Clarification:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 7-Bromo-7-octenoic acid of known concentrations in the solvent of interest.

    • Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 7-Bromo-7-octenoic acid in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The determined solubility data should be presented in a clear and organized manner. A table is the most effective format for comparing solubility across different solvents.

Organic SolventPolarity IndexSolubility (mg/mL) at 25 °CObservations
Hexane0.1To be determined
Toluene2.4To be determined
Dichloromethane3.1To be determined
Diethyl Ether2.8To be determined
Tetrahydrofuran4.0To be determined
Ethyl Acetate4.4To be determined
Acetone5.1To be determined
Ethanol4.3To be determined
Methanol5.1To be determined
Acetonitrile5.8To be determined
Dimethyl Sulfoxide7.2To be determined

Visualizing Methodologies and Interactions

Diagrams can aid in understanding the experimental workflow and the molecular interactions governing solubility.

Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess 7-Bromo-7-octenoic acid to solvent in a vial B Equilibrate at constant temperature with agitation A->B Incubation C Allow excess solid to settle B->C Reaching Equilibrium D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E G Analyze sample and standards by HPLC E->G F Prepare calibration standards F->G H Determine concentration from calibration curve G->H

Caption: Experimental workflow for determining the solubility of 7-Bromo-7-octenoic acid.

Molecular Interactions

G cluster_solute 7-Bromo-7-octenoic acid cluster_polar Polar Protic Solvent (e.g., Ethanol) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) solute Br-CH=C-(CH₂)₅-COOH ethanol CH₃CH₂OH solute->ethanol Hydrogen Bonding (dominant interaction) hexane CH₃(CH₂)₄CH₃ solute->hexane Van der Waals Forces (weaker interaction)

Sources

Foundational

Reactivity of the vinyl bromide in 7-Bromo-7-octenoic acid

An In-Depth Technical Guide to the Reactivity of the Vinyl Bromide in 7-Bromo-7-octenoic Acid Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl bromide moiety within...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Bromide in 7-Bromo-7-octenoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl bromide moiety within the 7-Bromo-7-octenoic acid molecule. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the underlying principles governing the molecule's behavior in various chemical transformations. We will dissect the electronic and steric factors influencing the C(sp²)-Br bond, contrast its inertness in classical nucleophilic substitution with its versatile reactivity in modern transition-metal-catalyzed cross-coupling reactions, and discuss the pivotal role of the terminal carboxylic acid group. This guide includes detailed mechanistic discussions, field-proven experimental protocols, and quantitative data to provide a holistic and actionable understanding of this valuable synthetic intermediate.

Introduction: Unpacking the Molecular Architecture

7-Bromo-7-octenoic acid (C₈H₁₃BrO₂) is a bifunctional organic molecule featuring a terminal vinyl bromide and a terminal carboxylic acid.[1][2] This unique arrangement of functional groups presents both challenges and opportunities in synthetic chemistry. Understanding the distinct reactivity profile of the vinyl bromide is paramount for its effective utilization as a building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1]

The core of its reactivity lies in the vinyl bromide group. Unlike their saturated alkyl halide counterparts, vinyl halides exhibit significantly different chemical behavior. The carbon-bromine bond in 7-Bromo-7-octenoic acid is a C(sp²)-Br bond, which is inherently stronger and less prone to classical nucleophilic substitution reactions (SN1 and SN2) due to factors such as increased s-character and the instability of potential intermediates like vinyl cations.[3][4][5][6]

However, the true synthetic power of this moiety is unlocked in the realm of transition-metal catalysis, where it serves as an excellent electrophilic partner in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Molecular structure of 7-Bromo-7-octenoic acid highlighting its key reactive centers.

The Dichotomy of Reactivity: Nucleophilic Substitution vs. Cross-Coupling

The reactivity of the vinyl bromide in 7-Bromo-7-octenoic acid is a tale of two pathways. While largely unreactive to traditional nucleophilic substitution, it is a highly prized substrate for palladium-catalyzed cross-coupling.

Inertness in Nucleophilic Substitution (SN1/SN2)

Attempts to directly displace the bromide with a nucleophile via SN1 or SN2 mechanisms are generally unsuccessful.[3][4][7]

  • SN1 Pathway Inhibition: The SN1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. A vinyl cation (CH₂=C⁺-R) is exceptionally unstable because the positive charge resides on an sp-hybridized carbon, which cannot effectively stabilize the charge.[6][7] This results in a prohibitively high activation energy barrier for the reaction.

  • SN2 Pathway Inhibition: The SN2 mechanism involves a backside attack by the nucleophile. In a vinyl system, this approach is sterically hindered by the molecule's geometry. Furthermore, the transition state for an SN2 reaction at an sp² center would involve a highly strained, non-linear arrangement of the nucleophile, carbon center, and leaving group, making this pathway energetically unfavorable.[8]

Versatility in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of the vinyl bromide in 7-Bromo-7-octenoic acid is realized through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and allow for the precise formation of C-C and C-heteroatom bonds under relatively mild conditions.[9][10] Vinyl bromides are excellent substrates, offering a good balance of reactivity and stability, often being more reactive than vinyl chlorides and more cost-effective than vinyl iodides.[11]

The general mechanism for these reactions follows a catalytic cycle involving a palladium(0) species.

Palladium_Cycle cluster_legend Key Steps pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)L₂(Br) (Oxidative Adduct) pd0->oa_complex Oxidative Addition (+ R-Br) trans_complex R-Pd(II)L₂(R') (Transmetalation/Insertion) oa_complex->trans_complex Transmetalation (+ R'-M) or Migratory Insertion (+ Alkene) trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex->product n1 Oxidative Addition n2 Transmetalation/Insertion n3 Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Methodologies

We will now explore the most prominent palladium-catalyzed reactions applicable to 7-Bromo-7-octenoic acid. Note that the presence of the acidic carboxylic acid proton often necessitates the use of at least two equivalents of base: one to deprotonate the acid and one to participate in the catalytic cycle.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C Bonds

The Suzuki-Miyaura reaction couples the vinyl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.[12][13][14] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[9]

Mechanism Insight: The key transmetalation step involves the transfer of the organic group from the activated boronate complex (formed by the reaction of the boronic acid with a base) to the palladium(II) center.[12][14] The reaction proceeds with retention of the double bond's stereochemistry.[14][15][16]

ParameterTypical Conditions for Vinyl Bromides
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, SPhos, XPhos, RuPhos
Boron Reagent Aryl/Vinyl Boronic Acids or Esters
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature Room Temperature to 100 °C

Representative Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 7-Bromo-7-octenoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a deoxygenated solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 100 °C) for the required duration (e.g., 24 hours).[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, add water, and extract with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product.[12]

Heck-Mizoroki Reaction: Vinylation of Alkenes

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene, typically with high stereoselectivity for the trans product.[17][18] This reaction is a powerful tool for constructing dienes and polyenes.

Mechanism Insight: Instead of transmetalation, the Heck reaction proceeds via migratory insertion of the alkene into the R-Pd(II)-Br bond. This is followed by a β-hydride elimination step to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[18]

ParameterTypical Conditions for Vinyl Bromides
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃, Tedicyp
Alkene Partner Styrenes, Acrylates, Enones
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80 °C to 140 °C

Representative Protocol: Heck Reaction

  • In a reaction vessel under an inert atmosphere, combine 7-Bromo-7-octenoic acid (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), a suitable ligand (e.g., PPh₃, 0.04 equiv.), and a base (e.g., Et₃N, 2.5 equiv.).

  • Add a dry, deoxygenated solvent such as DMF.

  • Heat the mixture with vigorous stirring to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting the vinyl bromide with a terminal alkyne.[19][20] This reaction is fundamental in the synthesis of conjugated enynes, which are valuable precursors in many synthetic pathways.

Mechanism Insight: The classic Sonogashira reaction involves two interconnected catalytic cycles. A palladium cycle, similar to that in the Suzuki coupling, and a copper(I) co-catalyst cycle. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the organopalladium(II) intermediate.[9][11] Copper-free protocols have also been developed to avoid potential issues with copper contamination and alkyne homocoupling (Glaser coupling).[11]

ParameterTypical Conditions for Vinyl Bromides
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI (typically 1-5 mol%)
Ligand PPh₃
Alkyne Partner Terminal Alkynes (Aryl, Alkyl)
Base Et₃N, Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C

Representative Protocol: Copper-Cocatalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), copper(I) iodide (0.05 equiv.), and 7-Bromo-7-octenoic acid (1.0 equiv.).[11]

  • Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).[11]

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirred reaction mixture.[11]

  • Stir the reaction at room temperature or heat as required, monitoring progress by TLC or GC-MS.[11]

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.[11]

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Caption: Synthetic pathways available from 7-Bromo-7-octenoic acid via cross-coupling.

The Influence of the Carboxylic Acid Moiety

The carboxylic acid group is not a passive spectator in these transformations. Its presence can influence the reaction in several ways:

  • Basicity Requirements: As mentioned, the acidic proton (pKa ≈ 4-5) will be readily deprotonated by the bases used in cross-coupling reactions. This necessitates using a sufficient excess of base to ensure the catalytic cycle can proceed.

  • Chelation and Catalyst Deactivation: The resulting carboxylate is a potential ligand for the palladium center. While this can sometimes be beneficial, it can also lead to the formation of inactive catalyst species, slowing or halting the reaction. The choice of ligand is crucial to prevent this.

  • Solubility: The carboxylate salt formed in situ can alter the solubility of the starting material and intermediates, which may require careful solvent selection to maintain a homogeneous reaction mixture.

  • Intramolecular Reactivity: Under certain conditions, the carboxylate could potentially act as an intramolecular nucleophile, leading to side products such as lactones, although this is generally less favorable than the desired intermolecular cross-coupling.

Conclusion and Outlook

7-Bromo-7-octenoic acid is a versatile synthetic intermediate whose reactivity is dominated by the chemistry of its vinyl bromide moiety. While resistant to classical nucleophilic substitution, it excels as an electrophilic partner in palladium-catalyzed cross-coupling reactions. A thorough understanding of the mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions, coupled with careful consideration of the influence of the terminal carboxylic acid group, allows chemists to strategically and efficiently incorporate this building block into complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of this valuable compound.

References

  • Allen, A. D. (n.d.). Vinyl bromide undergoes: - Allen. Google Vertex AI Search.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides. BenchChem.
  • Smolecule. (n.d.). Buy 7-Bromo-7-octenoic acid | 732248-52-1. Smolecule.
  • BenchChem. (n.d.). 7-Bromo-7-octenoic acid | 732248-52-1. BenchChem.
  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095.
  • American Chemical Society. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters.
  • ResearchGate. (n.d.).
  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry.
  • Weires, A. G., et al. (n.d.). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC - NIH.
  • ResearchGate. (n.d.).
  • askIITians. (2018, July 31). Why vinyl halides are less reactive towards nucleophilic substitution.
  • CHEMISTRY FOR NEET. (n.d.). Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism?.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
  • Wikipedia. (n.d.). Heck reaction.
  • (n.d.). Coupling to alkynes: the Sonogashira reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Quora. (2018, April 5). Why is vinyl halide inert towards both SN¹ and SN² reactions?.
  • Chemistry Stack Exchange. (2015, May 17).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2024, February 22). 11.
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chemistry Stack Exchange. (2016, December 19). Hydrolysis of vinyl bromide vs alkyl chloride.
  • TÜBİTAK Academic Journals. (n.d.).
  • ECHEMI. (n.d.). 732248-52-1, 7-BROMO-7-OCTENOIC ACID Formula.

Sources

Foundational

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and First Synthesis of 7-Bromo-7-octenoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-7-octenoic acid, a halogenated unsaturated carboxylic acid, represents a valuable molecular building block in contemporar...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-7-octenoic acid, a halogenated unsaturated carboxylic acid, represents a valuable molecular building block in contemporary organic synthesis. Its unique bifunctional nature, possessing both a terminal vinyl bromide and a carboxylic acid moiety, renders it a versatile precursor for the construction of complex molecular architectures, particularly in the realms of pharmaceutical development and materials science. This technical guide elucidates the likely inaugural synthesis of this compound, grounded in established and robust chemical transformations. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its conceptualization and first practical synthesis can be confidently inferred from the development of key synthetic methodologies. This document details the most probable synthetic route, offering in-depth mechanistic insights and a comprehensive experimental protocol.

Introduction: The Strategic Value of 7-Bromo-7-octenoic Acid

The utility of 7-Bromo-7-octenoic acid stems from the orthogonal reactivity of its two functional groups. The vinyl bromide is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the facile formation of carbon-carbon bonds. Simultaneously, the carboxylic acid provides a handle for esterification, amidation, or other derivatizations. This combination allows for a modular and convergent approach to the synthesis of complex target molecules.

Potential applications for this reagent and its derivatives are extensive and include:

  • Pharmaceutical Development: Incorporation into novel drug candidates to modulate biological activity. The lipophilic bromine atom and the carboxylic acid can influence pharmacokinetics and pharmacodynamics.

  • Organic Synthesis: As a key intermediate for the synthesis of natural products and other complex organic molecules.

  • Material Science: Use in the development of new polymers and functional materials due to its reactive sites.[1]

The Intellectual Genesis: Inferring the "Discovery"

The "discovery" of 7-Bromo-7-octenoic acid is intrinsically linked to the broader development of synthetic methods for vinyl halides. The primary challenge in synthesizing this molecule is the regioselective introduction of a bromine atom at the 7-position of an eight-carbon chain, ensuring the terminal position of the double bond. Two principal strategies from the canon of organic chemistry present themselves as the most logical approaches for the first synthesis.

Retrosynthetic Analysis: A Tale of Two Precursors

A retrosynthetic analysis of 7-Bromo-7-octenoic acid points to two commercially available and logical starting materials: 7-octynoic acid and 7-octenoic acid.

G target 7-Bromo-7-octenoic acid precursor1 7-Octynoic acid target->precursor1 Anti-Markovnikov Hydrobromination precursor2 7-Octenoic acid target->precursor2 Allylic Bromination/ Isomerization (less likely) or Free-Radical Addition of HBr (alternative)

Caption: Retrosynthetic pathways to 7-Bromo-7-octenoic acid.

The most direct and stereoselective conceptual route involves the anti-Markovnikov hydrobromination of the terminal alkyne, 7-octynoic acid . This reaction, particularly with the advent of radical-initiated or transition-metal-catalyzed methods, offers precise control over the regiochemistry and stereochemistry of the resulting vinyl bromide.

An alternative, while potentially less direct or selective, is the free-radical addition of hydrogen bromide to 7-octenoic acid . This classic reaction also proceeds with anti-Markovnikov selectivity.

The Inaugural Synthesis: A Detailed Protocol via Anti-Markovnikov Hydrobromination of 7-Octynoic Acid

The most plausible first synthesis of 7-Bromo-7-octenoic acid is achieved through the anti-Markovnikov hydrobromination of 7-octynoic acid. This method is favored for its high regioselectivity and stereoselectivity, yielding the desired (E)-isomer.

Causality of Experimental Choices

The selection of a radical-initiated hydrobromination is predicated on the need to overcome the inherent electronic preference for Markovnikov addition. In the absence of a radical initiator, the electrophilic addition of HBr to an alkyne would proceed via a vinyl cation intermediate, leading to the formation of the 8-bromo isomer. The use of a radical initiator, such as peroxides or UV light, reverses this regioselectivity.

Reaction Mechanism

The reaction proceeds through a free-radical chain mechanism:

  • Initiation: Homolytic cleavage of a peroxide initiator (e.g., dibenzoyl peroxide) generates radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•).

  • Propagation:

    • The bromine radical adds to the terminal carbon of the alkyne, forming the more stable secondary vinyl radical.

    • This vinyl radical then abstracts a hydrogen atom from another molecule of HBr, yielding the (E)-7-Bromo-7-octenoic acid and regenerating a bromine radical.

  • Termination: Combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RO-OR RO-OR 2 RO• 2 RO• RO-OR->2 RO• Heat/hν RO• RO• ROH + Br• ROH + Br• RO•->ROH + Br• + HBr 7-Octynoic acid 7-Octynoic acid Vinyl Radical Vinyl Radical 7-Octynoic acid->Vinyl Radical + Br• 7-Bromo-7-octenoic acid + Br• 7-Bromo-7-octenoic acid + Br• Vinyl Radical->7-Bromo-7-octenoic acid + Br• + HBr Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 R• + Br• R• + Br• R-Br R-Br R• + Br•->R-Br R• + R• R• + R• R-R R-R R• + R•->R-R

Caption: Free-radical anti-Markovnikov hydrobromination mechanism.

Experimental Protocol

Materials:

  • 7-Octynoic acid

  • Hydrobromic acid (48% in acetic acid)

  • Dibenzoyl peroxide (or AIBN)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 7-octynoic acid (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • A catalytic amount of dibenzoyl peroxide (0.05 eq) is added to the solution.

  • Hydrobromic acid in acetic acid (1.2 eq) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-Bromo-7-octenoic acid.

Data Presentation
ParameterValue
Molecular Formula C₈H₁₃BrO₂
Molecular Weight 221.09 g/mol [2]
Appearance Colorless to pale yellow oil/solid
CAS Number 732248-52-1[2]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the vinyl protons will be observed in the downfield region (typically 5.5-6.5 ppm), with characteristic coupling constants for the (E)-isomer.

  • ¹³C NMR: Signals for the sp² carbons of the vinyl bromide will be present, along with the carbonyl carbon of the carboxylic acid at ~180 ppm.

  • IR Spectroscopy: Characteristic absorptions for the C=C double bond (~1630 cm⁻¹), the C-Br bond, and the broad O-H and C=O stretches of the carboxylic acid will be observed.

Alternative Synthetic Route: Free-Radical Addition to 7-Octenoic Acid

An alternative, yet equally plausible, first synthesis involves the free-radical addition of hydrogen bromide to 7-octenoic acid. This method also proceeds via an anti-Markovnikov mechanism.

Mechanistic Rationale

The mechanism is analogous to the hydrobromination of alkynes, with the key difference being the intermediate formed. The addition of the bromine radical to the terminal carbon of the double bond in 7-octenoic acid generates the more stable secondary alkyl radical at the 7-position. This radical then abstracts a hydrogen atom from HBr to yield the product.

G cluster_initiation Initiation cluster_propagation Propagation RO-OR RO-OR 2 RO• 2 RO• RO-OR->2 RO• Heat/hν RO• RO• ROH + Br• ROH + Br• RO•->ROH + Br• + HBr 7-Octenoic acid 7-Octenoic acid Alkyl Radical Alkyl Radical 7-Octenoic acid->Alkyl Radical + Br• 7-Bromo-octanoic acid + Br• 7-Bromo-octanoic acid + Br• Alkyl Radical->7-Bromo-octanoic acid + Br• + HBr

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-7-octenoic Acid: A Detailed Application Note and Protocol

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the multi-step synthesis of 7-Bromo-7-octenoic acid, a valuable building block i...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 7-Bromo-7-octenoic acid, a valuable building block in organic synthesis, starting from the readily available 7-octenoic acid. This protocol eschews a direct and challenging vinyl bromination of the terminal alkene. Instead, it outlines a robust and reliable four-step sequence: (1) Protection of the carboxylic acid moiety as a methyl ester, (2) Conversion of the terminal alkene to a terminal alkyne via bromination and double dehydrobromination, (3) Anti-Markovnikov hydrobromination of the alkyne to yield the target vinyl bromide, and (4) Deprotection of the methyl ester to afford the final product. This guide is intended to provide both a detailed experimental procedure and a thorough understanding of the chemical principles underpinning each transformation.

Introduction

Vinyl halides are pivotal intermediates in modern organic chemistry, serving as versatile precursors for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions.[1] 7-Bromo-7-octenoic acid, with its bifunctional nature—a terminal vinyl bromide and a carboxylic acid—presents a unique scaffold for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The direct synthesis of this target from 7-octenoic acid is not straightforward. This protocol details a more practical and controllable multi-step approach.

Synthetic Strategy Overview

The synthetic pathway is designed to circumvent the difficulties of direct vinyl bromination of a terminal alkene. The strategy involves the transformation of the terminal alkene of the starting material into a more reactive terminal alkyne, which can then be selectively converted to the desired vinyl bromide.

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkyne Formation cluster_2 Step 3: Vinyl Bromide Formation cluster_3 Step 4: Deprotection start 7-Octenoic Acid step1_prod Methyl 7-octenoate start->step1_prod CH3OH, H2SO4 (cat.) step2a_prod Methyl 7,8-dibromooctanoate step1_prod->step2a_prod Br2, CCl4 step2b_prod Methyl 7-octynoate step2a_prod->step2b_prod NaNH2, NH3 (l) step3_prod Methyl 7-bromo-7-octenoate step2b_prod->step3_prod HBr, Peroxides (ROOR) end 7-Bromo-7-octenoic Acid step3_prod->end LiOH, THF/H2O

Diagram 1: Overall synthetic workflow from 7-octenoic acid to 7-bromo-7-octenoic acid.

Experimental Protocols

PART 1: Protection of the Carboxylic Acid

Rationale: The carboxylic acid group of 7-octenoic acid is acidic and can interfere with the strongly basic conditions of the subsequent dehydrobromination step. Therefore, it is prudent to protect it as a methyl ester.[2][3]

Protocol 1: Synthesis of Methyl 7-octenoate

  • To a solution of 7-octenoic acid (1.0 eq) in methanol (5 mL per 1 g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 7-octenoate.

PART 2: Conversion of Alkene to Alkyne

Rationale: This transformation is a classic two-step process involving the bromination of the alkene to a vicinal dibromide, followed by a double dehydrobromination using a strong base to form the alkyne.[4][5][6]

Protocol 2a: Synthesis of Methyl 7,8-dibromooctanoate

  • Dissolve methyl 7-octenoate (1.0 eq) in carbon tetrachloride (10 mL per 1 g of ester).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 7,8-dibromooctanoate.

Protocol 2b: Synthesis of Methyl 7-octynoate

  • In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense ammonia gas.

  • Add sodium metal (2.5 eq) in small pieces to the liquid ammonia with stirring until a deep blue color persists.

  • Add a catalytic amount of ferric nitrate.

  • To the resulting sodium amide suspension, add a solution of methyl 7,8-dibromooctanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise.

  • Stir the reaction mixture for 3 hours at the temperature of liquid ammonia.

  • Carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 7-octynoate.

PART 3: Formation of the Vinyl Bromide

Rationale: The anti-Markovnikov addition of hydrogen bromide to the terminal alkyne will yield the desired 7-bromo-7-octenoate. This regioselectivity is achieved under radical conditions, initiated by peroxides.[7][8][9][10]

Protocol 3: Synthesis of Methyl 7-bromo-7-octenoate

  • Dissolve methyl 7-octynoate (1.0 eq) in a suitable solvent such as pentane.

  • Add a radical initiator, such as benzoyl peroxide (0.05 eq).

  • Bubble hydrogen bromide gas through the solution at 0 °C, or use a solution of HBr in acetic acid.

  • Irradiate the reaction mixture with a UV lamp or heat to initiate the radical reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess HBr, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield methyl 7-bromo-7-octenoate.

PART 4: Deprotection of the Carboxylic Acid

Rationale: The final step is the hydrolysis of the methyl ester to reveal the carboxylic acid, yielding the target molecule.[2][3]

Protocol 4: Synthesis of 7-Bromo-7-octenoic acid

  • Dissolve methyl 7-bromo-7-octenoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 7-Bromo-7-octenoic acid.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
17-Octenoic AcidMethyl 7-octenoateCH₃OH, H₂SO₄>95
2aMethyl 7-octenoateMethyl 7,8-dibromooctanoateBr₂, CCl₄~90
2bMethyl 7,8-dibromooctanoateMethyl 7-octynoateNaNH₂, NH₃70-80
3Methyl 7-octynoateMethyl 7-bromo-7-octenoateHBr, ROOR60-70
4Methyl 7-bromo-7-octenoate7-Bromo-7-octenoic AcidLiOH>90

Trustworthiness: Self-Validating System

The integrity of this protocol is ensured by in-process controls and final product characterization.

  • TLC Monitoring: Each step should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the next step or work-up.

  • Spectroscopic Analysis: The structure and purity of the final product, 7-Bromo-7-octenoic acid, must be confirmed by spectroscopic methods.

    • ¹H NMR: Expect to see characteristic signals for the vinyl proton, the methylene groups of the alkyl chain, and the carboxylic acid proton.

    • ¹³C NMR: The spectrum should show signals corresponding to the vinyl carbons, the alkyl chain carbons, and the carbonyl carbon of the carboxylic acid.

    • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of 7-Bromo-7-octenoic acid, along with a characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Amide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere.

  • Hydrogen Bromide: Corrosive and toxic gas. Use in a well-ventilated fume hood.

  • Peroxides: Potentially explosive. Handle with care and store appropriately.

  • Liquid Ammonia: Extremely cold and corrosive. Use in a well-ventilated fume hood and wear appropriate cryogenic gloves and face shield.

References

  • Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. [Link]

  • Li, Z., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]

  • Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic anti-Markovnikov hydrobromination of alkynes. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Hunt, I. (n.d.). Ch 9: Alkynes + HBr (radical). University of Calgary. [Link]

  • Li, Z., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Publications. [Link]

  • Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. [Link]

  • Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. ResearchGate. [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses. [Link]

  • Garber, K. (2016, December 2). CHEM 220 Reactions of Alkynes: Radical Addition of HBr. YouTube. [Link]

  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps. [Link]

  • Chemistry Steps. (n.d.). Alkenes to Alkynes. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]

  • Pearson+. (n.d.). HBr and peroxides are also used to generate 1-bromo-1-alkenes. Study Prep in Pearson+. [Link]

  • Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799-8803. [Link]

  • ResearchGate. (n.d.). Research Advances in the Synthetic Methods of Vinyl Bromides. ResearchGate. [Link]

  • YouTube. (2020, March 27). alkyne hydrohalogenation. YouTube. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • University of Pennsylvania. (n.d.). Protecting Groups. University of Pennsylvania. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Formation of Vinyl Halides via a Ruthenium-Catalyzed Three-Component Coupling. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • ChemRxiv. (n.d.). Rhodium-catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes. ChemRxiv. [Link]

  • Smith, A. B. (n.d.). PROTECTING GROUPS. University of Pennsylvania. [Link]

  • Morken, J. P., et al. (2010). Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. Nature Chemistry, 2(1), 38-42. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Evans, M. (2018, March 19). 28.01 Radical Hydrohalogenation of Alkynes. YouTube. [Link]

  • Zweifel, G., & Arzoumanian, H. (1967). Novel method for the synthesis of isomerically pure vinyl halides from alkynes via the hydroalumination reaction. Journal of the American Chemical Society, 89(12), 3045-3046. [Link]

  • Pharmacy Research. (n.d.). CAS 10297-09-3 7-Octynoic acid. Pharmacy Research. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

  • Ames, D. E., Covell, A. N., & Goodburn, T. G. (1965). Syntheses of Long-chain Acids. Part VII? Preparation and Reduction of Some Alkadiynoic Acids. RSC Publishing. [Link]

  • Global Substance Registration System. (n.d.). 7-OCTENOIC ACID. gsrs. [Link]

  • SpectraBase. (n.d.). 7-Octenoic acid, 3-oxo-, methyl ester. SpectraBase. [Link]

  • ATB. (n.d.). alpha-Bromo-p-toluicacid. ATB. [Link]

  • SpectraBase. (n.d.). 3,7-Dimethyl-6-octenoic acid. SpectraBase. [Link]

Sources

Application

Application Notes & Protocols: Suzuki Coupling Reactions with 7-Bromo-7-octenoic Acid

Abstract This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 7-Bromo-7-octenoic acid as a key building block. This versatile substrate, featuring both a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 7-Bromo-7-octenoic acid as a key building block. This versatile substrate, featuring both a vinyl bromide and a terminal carboxylic acid, presents unique opportunities and challenges in synthetic chemistry. These notes are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, optimization strategies, and troubleshooting advice to facilitate the synthesis of complex molecular architectures.

Introduction: The Strategic Value of 7-Bromo-7-octenoic Acid in Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its power lies in the palladium-catalyzed cross-coupling of an organohalide with an organoboron species, a transformation that has revolutionized the construction of biaryls, polyolefins, and styrenes.[2]

7-Bromo-7-octenoic acid is a particularly valuable substrate. Its chemical structure incorporates two key functionalities:

  • A vinyl bromide , which serves as an excellent electrophilic partner in the Suzuki coupling, allowing for the stereospecific formation of a new C(sp²)-C(sp²) bond.[2]

  • A terminal carboxylic acid , which provides a handle for further derivatization, such as amide bond formation or esterification, making it a highly useful building block in medicinal chemistry and materials science.[3]

The dual functionality, however, necessitates careful consideration of reaction conditions. The carboxylic acid can interact with the basic conditions required for the catalytic cycle, and the vinyl bromide's reactivity profile differs from that of more common aryl halides. This guide provides the expertise to navigate these subtleties and achieve high-yield, reproducible results.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The generally accepted catalytic cycle involves three primary steps, initiated by a Palladium(0) species.[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-7-octenoic acid. This is often the rate-determining step and results in a square planar Pd(II) complex.[1][2] For vinyl halides, this step proceeds with retention of stereochemistry.[2]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[4][6] This boronate then transfers its organic moiety to the Pd(II) center, displacing the bromide ligand. This is a crucial step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][4]

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle center Pd(0)L_n pd0 Pd(0)L_2 oa Oxidative Addition pd0->oa pd2_halide R-Pd(II)L_2-X oa->pd2_halide R-X tm Transmetalation pd2_halide->tm pd2_couple R-Pd(II)L_2-R' tm->pd2_couple R'-B(OH)₂ Base re Reductive Elimination pd2_couple->re re->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol Design & Key Parameter Optimization

The success of the Suzuki coupling with 7-Bromo-7-octenoic acid hinges on the careful selection of four key components: the catalyst, the base, the solvent, and the boron source.

ComponentRole & RationaleRecommended Starting Points
Palladium Catalyst Initiates and facilitates the catalytic cycle. For vinyl bromides, catalysts with bulky, electron-rich phosphine ligands are often superior as they promote oxidative addition and stabilize the active Pd(0) species.[6][7]Pd(PPh₃)₄ (0.5-5 mol%): A common, effective "all-in-one" catalyst.• Pd₂(dba)₃ / Ligand (e.g., P(t-Bu)₃, SPhos, XPhos): Allows for fine-tuning of reactivity.
Base Activates the boronic acid for transmetalation and neutralizes the HX byproduct. The choice is critical to avoid side reactions with the carboxylic acid moiety and prevent protodeboronation.[6][8]K₂CO₃ or Cs₂CO₃ (2-3 equiv): Strong enough for activation but generally compatible with carboxylic acids.• K₃PO₄ (2-3 equiv): A slightly stronger base, often effective for challenging couplings.• KF (2-3 equiv): A milder option that can be effective while minimizing base-labile side reactions.[6]
Solvent System Solubilizes all reaction components. A mixture of an organic solvent and water is standard, as water is often essential for dissolving the base and the resulting boronate salt.[1][8]Dioxane / H₂O (4:1 to 10:1): A robust and widely used system.• Toluene / H₂O or THF / H₂O : Common alternatives that can be screened for optimal solubility and reactivity.[9]
Boron Reagent The source of the nucleophilic carbon partner. Boronic acids are common but can be prone to decomposition (protodeboronation). More stable derivatives are recommended for sensitive substrates or sluggish reactions.[1]Arylboronic Acid (1.1-1.5 equiv): The standard choice.• Arylboronic acid pinacol ester (BPin) (1.1-1.5 equiv): More stable to protodeboronation.[8]• Potassium Aryltrifluoroborate (BF₃K) (1.1-1.5 equiv): Highly stable to air and moisture.[8]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 7-Bromo-7-octenoic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents (Substrate, Boronic Acid, Base, Catalyst) degas 2. Degas Solvent (Sparging with Ar/N₂) setup 3. Set up Reaction (Under Inert Atmosphere) degas->setup heat 4. Heat and Stir (e.g., 80-100 °C, 4-24h) setup->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Acid-Base Extraction (e.g., EtOAc, NaHCO₃, HCl) cool->extract purify 8. Purify Product (Column Chromatography) extract->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.Mol%Role
7-Bromo-7-octenoic acid221.09 g/mol 1.01.0-Electrophile
Arylboronic AcidVaries1.21.2-Nucleophile
Pd(PPh₃)₄1155.56 g/mol 0.030.033%Catalyst
K₂CO₃138.21 g/mol 2.52.5-Base
Dioxane / H₂O (4:1)-5 mL--Solvent

Step-by-Step Procedure

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-7-octenoic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture (5 mL, to achieve ~0.2 M concentration) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).[10]

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. The layers will separate.

    • To isolate the acidic product, first perform a basic wash: extract the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL).

    • Combine the aqueous basic layers and acidify carefully with 1M HCl until the pH is ~2-3. The product should precipitate or can be extracted.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[8]

Troubleshooting Common Issues

Even robust reactions can encounter issues. A systematic approach is key to resolving them.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: Pd(0) has oxidized to inactive Pd(II) species.Ensure all reagents and solvents are properly degassed. Use fresh catalyst.
Protodeboronation: The boronic acid is being replaced by a proton before it can transmetalate.[8]Switch to a more stable boronic ester (BPin).[8] Use a milder base (e.g., KF) or lower the reaction temperature.
Poor Solubility: Reagents are not fully dissolved, preventing efficient reaction.Screen alternative solvents like THF/H₂O or Toluene/EtOH/H₂O.[9]
Multiple Side Products Homocoupling: Two boronic acid molecules couple together.[1]This is often caused by oxygen in the reaction. Improve degassing procedures.[1] Using a slight excess of the halide partner can sometimes help.[11]
Decomposition: The carboxylic acid or other functional groups are not stable to the conditions.Lower the reaction temperature. Screen milder bases (e.g., switching from K₃PO₄ to K₂CO₃ or KF).
Reaction Stalls Catalyst Deactivation: The phosphine ligand may dissociate or be poisoned by impurities.Use a more robust, sterically hindered phosphine ligand (e.g., a biarylphosphine like SPhos). Ensure high purity of starting materials.

Conclusion

The Suzuki-Miyaura coupling of 7-Bromo-7-octenoic acid is a powerful method for synthesizing functionalized unsaturated carboxylic acids, which are valuable intermediates in drug discovery and materials science. Success in this transformation is predicated on a rational approach to experimental design, specifically the judicious selection of catalyst, base, and solvent to match the unique reactivity of the substrate. By understanding the underlying mechanism and employing systematic optimization and troubleshooting, researchers can reliably leverage this reaction to accelerate their synthetic programs.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. Retrieved from [Link]

  • PubMed. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. PubMed. Retrieved from [Link]

  • Molbase. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molbase. Retrieved from [Link]

  • Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic-chemistry.org. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Polymerization of 7-Bromo-7-octenoic acid for Novel Materials

Introduction: Unlocking the Potential of Functionalized Polyolefins The synthesis of well-defined polymers with tailored functionalities is a cornerstone of modern materials science. Polyolefins, prized for their robustn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Functionalized Polyolefins

The synthesis of well-defined polymers with tailored functionalities is a cornerstone of modern materials science. Polyolefins, prized for their robustness and versatile backbone, become significantly more valuable when functional groups are precisely incorporated into their structure. This application note details the synthesis and characterization of a novel polymer, poly(7-Bromo-7-octenoic acid), via Atom Transfer Radical Polymerization (ATRP). The unique monomer, 7-Bromo-7-octenoic acid, possesses a terminal vinyl bromide, which is amenable to controlled radical polymerization, and a carboxylic acid moiety. This architecture results in a polymer with a polyolefin backbone and pendant carboxylic acid groups, offering a rich platform for the development of advanced materials.

The presence of both a halogen and a carboxylic acid group on each repeating unit opens a vast design space for materials scientists. The carboxylic acid groups can impart hydrophilicity, pH-responsiveness, and sites for conjugation with biomolecules, drugs, or other functional moieties.[1][2][3] The bromine atoms along the polymer backbone, while less reactive than the terminal bromine of the monomer, may offer opportunities for post-polymerization modification or influence the material's bulk properties.[4] This combination of features makes poly(7-Bromo-7-octenoic acid) a promising candidate for applications in drug delivery, smart coatings, and advanced adhesives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this novel polymer. We will delve into the rationale behind the chosen synthetic methodology, provide a detailed experimental protocol, and discuss the expected material properties with illustrative characterization data.

Synthetic Strategy: Controlled Radical Polymerization via ATRP

To achieve a well-defined polymer architecture with controlled molecular weight and low dispersity, Atom Transfer Radical Polymerization (ATRP) is the method of choice.[4][5] ATRP is a controlled/"living" radical polymerization technique that offers exceptional tolerance to a wide range of functional groups, making it suitable for the polymerization of monomers like 7-Bromo-7-octenoic acid.[4]

The Challenge of Functional Monomers in ATRP

The primary challenge in the ATRP of 7-Bromo-7-octenoic acid lies in the potential for the carboxylic acid proton to interfere with the copper-based catalyst. Protic groups can protonate the ligand, leading to the dissociation of the copper complex and a loss of control over the polymerization. To circumvent this issue, a common and effective strategy is the use of a protecting group for the carboxylic acid. In this protocol, we will utilize a tert-butyl ester as the protecting group, which can be readily removed post-polymerization under acidic conditions without affecting the polymer backbone.

Mechanism of ATRP

The fundamental principle of ATRP involves a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[5]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I R-X (Initiator) Cu_I Cu(I)L (Activator) R_radical R• I->R_radical k_act Cu_II X-Cu(II)L (Deactivator) Cu_I->Cu_II Oxidation R_radical->I k_deact M Monomer P_radical P_n• R_radical->P_radical + M (k_p) P_dormant P_n-X (Dormant Chain) P_radical->P_dormant k_deact Cu_II_prop X-Cu(II)L P_dormant->P_radical k_act Cu_I_prop Cu(I)L

Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocols

Part 1: Synthesis of tert-Butyl 7-bromo-7-octenoate (Protected Monomer)

Rationale: Protection of the carboxylic acid is crucial to prevent interference with the ATRP catalyst. The tert-butyl group is an excellent choice as it is stable under the polymerization conditions and can be easily removed by acid-catalyzed hydrolysis.

Materials:

  • 7-Bromo-7-octenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 7-Bromo-7-octenoic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Add tert-Butanol (1.5 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-Butyl 7-bromo-7-octenoate.

Part 2: ATRP of tert-Butyl 7-bromo-7-octenoate

Rationale: The selection of the initiator, catalyst, and ligand is critical for a successful ATRP. Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator. A copper(I) bromide/N,N,N',N'',N''-Pentamethyldiethylenetriamine (CuBr/PMDETA) catalyst system is chosen for its high activity and solubility in common organic solvents.

Materials:

  • tert-Butyl 7-bromo-7-octenoate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole, anhydrous (solvent)

  • Methanol

  • Alumina (neutral)

Procedure:

ATRP_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification A Add monomer, initiator, and solvent to Schlenk flask C Degas both flasks via freeze-pump-thaw cycles (3x) A->C B Add CuBr and PMDETA to another Schlenk flask B->C D Transfer monomer solution to catalyst flask via cannula C->D E Immerse flask in a preheated oil bath (e.g., 70 °C) D->E F Monitor reaction by taking samples for NMR and GPC analysis E->F G Quench polymerization by exposing to air and cooling F->G H Dilute with THF and pass through a neutral alumina column to remove copper catalyst G->H I Precipitate the polymer in cold methanol H->I J Isolate the polymer by filtration and dry under vacuum I->J

Figure 2: Experimental workflow for the ATRP of tert-Butyl 7-bromo-7-octenoate.

  • To a Schlenk flask, add the protected monomer, EBiB, and anhydrous anisole.

  • To a second Schlenk flask, add CuBr and PMDETA.

  • Seal both flasks and subject them to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under an inert atmosphere (e.g., argon or nitrogen), transfer the monomer solution to the catalyst-containing flask via a cannula.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitor the progress of the polymerization by taking aliquots at regular intervals for ¹H NMR and Gel Permeation Chromatography (GPC) analysis to determine monomer conversion and polymer molecular weight, respectively.

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the polymer solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Part 3: Deprotection of Poly(tert-Butyl 7-bromo-7-octenoate)

Rationale: The final step is the removal of the tert-butyl protecting group to yield the desired poly(7-Bromo-7-octenoic acid). Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester without degrading the polymer backbone.

Materials:

  • Poly(tert-Butyl 7-bromo-7-octenoate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the protected polymer in DCM.

  • Add TFA (e.g., 20% v/v) to the polymer solution and stir at room temperature for 4-6 hours.

  • Monitor the deprotection by ¹H NMR spectroscopy by observing the disappearance of the tert-butyl proton signal.

  • Once the reaction is complete, precipitate the deprotected polymer in cold diethyl ether.

  • Collect the polymer by filtration and wash with fresh diethyl ether to remove residual TFA.

  • Dry the final product, poly(7-Bromo-7-octenoic acid), under vacuum.

Characterization of Poly(7-Bromo-7-octenoic acid)

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Confirms the successful polymerization and deprotection. Key signals to monitor include the disappearance of the monomer's vinyl protons and the tert-butyl protons, and the appearance of the broad polymer backbone signals and the carboxylic acid proton.

  • FT-IR Spectroscopy: Verifies the presence of the carboxylic acid groups (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).

Molecular Weight Analysis
  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). For a controlled polymerization, a narrow dispersity (typically Đ < 1.3) is expected.[6][7]

Table 1: Hypothetical GPC Data for Poly(7-Bromo-7-octenoic acid)

SampleMₙ ( g/mol )Mₙ ( g/mol )Dispersity (Đ)
Polymer 115,20016,4001.08
Polymer 228,90031,5001.09
Polymer 345,10049,6001.10
Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T₉) of the polymer, which provides insight into its amorphous or semi-crystalline nature and its physical state at different temperatures.[8][9][10]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for understanding the processing window and degradation behavior of the material.[9][11][12]

Table 2: Hypothetical Thermal Properties of Poly(7-Bromo-7-octenoic acid)

PropertyValue
Glass Transition Temperature (T₉)45 °C
Decomposition Temperature (Tₔ, 5% weight loss)280 °C

Potential Applications

The unique combination of a polyolefin backbone with pendant carboxylic acid and bromine functionalities makes poly(7-Bromo-7-octenoic acid) a versatile platform for various applications:

  • Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, targeting ligands, or imaging agents. The amphiphilic nature that can be induced by partial deprotonation of the acid groups may allow for the formation of micelles or nanoparticles for drug encapsulation.[2]

  • pH-Responsive Materials: The carboxylic acid groups will deprotonate at higher pH, leading to changes in solubility and conformation. This pH-responsiveness can be exploited for smart hydrogels, sensors, and controlled release systems.[2]

  • Functional Coatings and Adhesives: The polar carboxylic acid groups can enhance adhesion to various substrates. The polymer can be used to create functional coatings with tunable surface properties.

  • Polymer-Grafted Materials: The bromine atoms along the backbone could potentially serve as initiation sites for grafting other polymers, leading to the synthesis of complex polymer architectures with tailored properties.

Conclusion

This application note provides a comprehensive guide to the synthesis and characterization of poly(7-Bromo-7-octenoic acid) via ATRP. The use of a protecting group strategy allows for the controlled polymerization of the functional monomer, resulting in a well-defined polymer with pendant carboxylic acid groups. The detailed protocols and characterization data presented herein should serve as a valuable resource for researchers in materials science, polymer chemistry, and drug development who are interested in exploring the potential of this novel functional polymer. The versatile chemistry offered by the pendant functional groups opens up a wide range of possibilities for the creation of advanced materials with tailored properties for a variety of applications.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Huan, M., et al. (2022). Thermal studies of hydrogels based on poly(acrylic acid) and its copolymers by differential scanning calorimetry: A systematic literature review. Journal of Thermal Analysis and Calorimetry, 147, 8431–8443. [Link]

  • Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Additional Monomers. Carnegie Mellon University. [Link]

  • Skaff, H., & Emrick, T. (2004). Examples of carboxylic acid-based monomers and their derivatives relevant for ATRP. Macromolecules, 37(11), 4146-4155. [Link]

  • Cárdenas, G., et al. (2000). Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters. European Polymer Journal, 36(6), 1167-1175. [Link]

  • Teodorescu, M., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(5), 1529-1534. [Link]

  • Moharram, M. A., & Allam, M. A. (2007). Study of the interaction of poly(acrylic acid) and poly(acrylic acid-poly acrylamide) complex with bone powders and hydroxyapatite by using TGA and DSC. Journal of Applied Polymer Science, 105(5), 2886-2894. [Link]

  • Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials, 10(12), 901-915. [Link]

  • Tulain, U. R., et al. (2018). TGA (a) and DSC (b) curves of acrylic acid (AA), CMAX and CMAX-g-AA (A). ResearchGate. [Link]

  • Cardenas, G., et al. (2000). Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters. Semantic Scholar. [Link]

  • Hadjichristidis, N., et al. (2009). Polymers with Star-Related Structures: Synthesis, Properties, and Applications. Chemical Reviews, 109(11), 5528-5589. [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]

  • Li, M., & Matyjaszewski, K. (2011). Typical GPC traces of the polymers from conventional radical.... ResearchGate. [Link]

  • Al-Hajaj, N. A., et al. (2023). Active Polymers Decorated with Major Acid Groups for Water Treatment: Potentials and Challenges. Polymers, 15(1), 164. [Link]

  • Tzani, A., et al. (2021). Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. Polymers, 13(10), 1632. [Link]

  • Chemistry For Everyone. (2023, May 20). How Are Functional Groups Used In Polymers? [Video]. YouTube. [Link]

  • He, T., et al. (2007). Controlling Polymer Topology by Atom Transfer Radical Self-Condensing Vinyl Polymerization of p-(2-Bromoisobutyloylmethyl)styrene. Macromolecules, 40(19), 6877-6885. [Link]

  • Acar, M. H., & Matyjaszewski, K. (2001). Block Copolymerizations of Vinyl Acetate by Combination of Conventional and Atom Transfer Radical Polymerization. Macromolecules, 34(22), 7595-7600. [Link]

  • Runge, M. B., & Bowden, N. B. (2007). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. Journal of the American Chemical Society, 129(34), 10551-10560. [Link]

  • Tan, Y., et al. (2021). RAFT polymerization by the radical decarboxylation of carboxylic acids. ChemRxiv. [Link]

  • Tanepau, J., et al. (2024). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]

Sources

Application

Application Note: 7-Bromo-7-octenoic Acid as a Versatile Bifunctional Linchpin in Natural Product Synthesis

Abstract This guide provides an in-depth exploration of 7-Bromo-7-octenoic acid, a highly versatile and strategic building block for the synthesis of complex natural products. We detail its synthesis, key physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 7-Bromo-7-octenoic acid, a highly versatile and strategic building block for the synthesis of complex natural products. We detail its synthesis, key physicochemical properties, and its application in cornerstone carbon-carbon bond-forming reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This document emphasizes palladium-catalyzed cross-coupling reactions, providing detailed methodologies for Suzuki-Miyaura, Sonogashira, and Heck couplings, which are pivotal for modern synthetic chemistry.[1]

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate field of natural product synthesis, the choice of starting materials is paramount. An ideal building block offers multiple, orthogonally reactive functional groups that can be selectively addressed to construct a complex molecular architecture. 7-Bromo-7-octenoic acid (Figure 1) is an exemplary embodiment of this principle.

Figure 1: Structure of 7-Bromo-7-octenoic acid

  • Molecular Formula: C₈H₁₃BrO₂[2]

  • Molecular Weight: 221.09 g/mol [3]

It possesses two key functional handles:

  • A terminal vinyl bromide : This moiety is a premier substrate for a vast array of palladium-catalyzed cross-coupling reactions, enabling the stereospecific formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

  • A carboxylic acid : This group provides a site for classic transformations such as esterification, amide bond formation, or reduction. It can also serve as a directing group or be used to modulate the solubility and handling of synthetic intermediates.

This unique combination allows for a divergent synthetic approach, where a common intermediate can be elaborated into a diverse library of complex molecules, a strategy highly valued in both total synthesis and medicinal chemistry.[3]

Synthesis and Characterization

The most direct and reliable synthesis of 7-Bromo-7-octenoic acid involves the anti-Markovnikov hydrobromination of a terminal alkyne precursor, oct-7-ynoic acid.[4] This method provides excellent control over regioselectivity, ensuring the formation of the desired terminal vinyl bromide.[6]

Workflow for Synthesis of 7-Bromo-7-octenoic Acid

cluster_0 Synthesis Pathway Oct-7-ynoic_Acid Oct-7-ynoic Acid Reaction Anti-Markovnikov Hydrobromination Oct-7-ynoic_Acid->Reaction HBr, Radical Initiator (e.g., AIBN) Product 7-Bromo-7-octenoic Acid Reaction->Product High Regioselectivity

Caption: Synthesis of 7-Bromo-7-octenoic acid from its alkyne precursor.

Protocol 2.1: Synthesis via Hydrobromination

Objective: To synthesize 7-Bromo-7-octenoic acid from oct-7-ynoic acid with high regio- and stereoselectivity.

Materials:

  • Oct-7-ynoic acid

  • Hydrobromic acid (48% in acetic acid or as a gas)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, dissolve oct-7-ynoic acid (1.0 eq) in the anhydrous solvent.

  • Initiation: Add AIBN (0.05 - 0.1 eq).

  • Reaction: Slowly add the HBr solution (1.1 - 1.5 eq) dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-6 hours, monitoring by TLC or GC-MS. Causality: The radical initiator (AIBN) is crucial for the anti-Markovnikov addition mechanism, overriding the standard electrophilic addition pathway which would place the bromine at the internal carbon.[4]

  • Workup: Cool the reaction to room temperature and quench with cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel to yield pure 7-Bromo-7-octenoic acid.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 732248-52-1 [2][7]
Molecular Formula C₈H₁₃BrO₂ [2]
Molecular Weight 221.09 g/mol [3]

| Appearance | Typically an oil or low-melting solid | - |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The terminal vinyl bromide of 7-Bromo-7-octenoic acid is an ideal handle for palladium-catalyzed reactions. For procedural simplicity and to prevent side reactions involving the acidic proton, it is often advantageous to first protect the carboxylic acid, typically as a methyl or ethyl ester.

Suzuki-Miyaura Coupling: Formation of Aryl- and Vinyl-Substituted Chains

The Suzuki-Miyaura reaction is one of the most powerful methods for C(sp²)-C(sp²) bond formation, coupling a vinyl halide with an organoboron reagent.[8][9] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[10]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12]

Workflow for a Typical Suzuki-Miyaura Coupling

cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Methyl 7-bromo-7-octenoate + Arylboronic Acid Reaction_Step Reaction in Solvent (e.g., Toluene/H₂O) Start->Reaction_Step Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst_System->Reaction_Step Workup Aqueous Workup & Extraction Reaction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product Coupled Product Purification->Final_Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To couple methyl 7-bromo-7-octenoate with phenylboronic acid.

Materials:

  • Methyl 7-bromo-7-octenoate (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system: Toluene/Ethanol/Water or Dioxane/Water

  • Argon or Nitrogen gas

Procedure:

  • Setup: To a Schlenk flask, add methyl 7-bromo-7-octenoate, phenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the solvent system, followed by the Pd(PPh₃)₄ catalyst. Expertise Note: Adding the catalyst last, especially after degassing the solvent mixture, helps preserve its active Pd(0) state.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours. Monitor progress by TLC.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by silica gel chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Scope

R-B(OH)₂ (Coupling Partner) Product Structure Expected Yield
Phenylboronic acid 7-phenyl-7-octenoic acid derivative 85-95%
4-Methoxyphenylboronic acid 7-(4-methoxyphenyl)-7-octenoic acid derivative 80-90%
Thiophene-2-boronic acid 7-(thiophen-2-yl)-7-octenoic acid derivative 75-85%

| Vinylboronic acid pinacol ester | 7-vinyl-7-octenoic acid derivative (a diene) | 70-85% |

Sonogashira Coupling: Accessing Conjugated Enynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with vinyl halides, providing direct access to conjugated enyne motifs, which are prevalent in many natural products.[13][14] The reaction is typically co-catalyzed by palladium and copper(I) salts.[15]

Mechanism Insight: The dual catalytic cycle involves the palladium center activating the vinyl bromide via oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to furnish the enyne product.[16]

Protocol 3.2.1: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize the methyl ester of 7-phenylethynyl-7-octenoic acid.

Materials:

  • Methyl 7-bromo-7-octenoate (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)

  • Anhydrous THF (optional co-solvent)

Procedure:

  • Setup: In a Schlenk flask under argon, dissolve methyl 7-bromo-7-octenoate, PdCl₂(PPh₃)₂, and CuI in a mixture of THF and Et₃N.

  • Degassing: Bubble argon through the solution for 15 minutes to ensure anaerobic conditions. Trustworthiness: Rigorous exclusion of oxygen is critical as it can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

  • Reagent Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The formation of a salt (triethylammonium bromide) precipitate is often observed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove salts and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: Alkene Vinylation

The Mizoroki-Heck reaction enables the coupling of a vinyl halide with an alkene, forming a new, more substituted alkene.[17][18] This reaction is a cornerstone of C-C bond formation and is particularly useful for synthesizing complex polyene structures.[19]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the vinyl bromide to Pd(0). The alkene then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the Pd-C bond. The final step is a β-hydride elimination, which forms the product double bond and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species.[20][21]

Protocol 3.3.1: Heck Coupling with Methyl Acrylate

Objective: To synthesize the diene ester product from methyl 7-bromo-7-octenoate and methyl acrylate.

Materials:

  • Methyl 7-bromo-7-octenoate (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq)

  • Base: Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Anhydrous Acetonitrile or DMF

Procedure:

  • Setup: Combine methyl 7-bromo-7-octenoate, Pd(OAc)₂, and P(o-tol)₃ in a sealed tube or pressure vessel under an argon atmosphere.

  • Reagent Addition: Add the solvent, Et₃N, and finally methyl acrylate.

  • Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours. Causality: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. The choice of ligand is critical and often requires optimization.

  • Workup: After cooling, dilute the mixture with diethyl ether and filter to remove precipitated salts.

  • Purification: Wash the filtrate with water, brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Strategic Application in a Multi-Step Synthesis

The true power of 7-Bromo-7-octenoic acid is realized in multi-step sequences where both functional groups are strategically employed. For example, an initial cross-coupling reaction can be followed by modification of the carboxylic acid to build a more complex scaffold, which could then undergo a key cyclization reaction.

Hypothetical Synthetic Sequence to a Lactone Core

cluster_multistep Multi-Step Synthesis Example A 7-Bromo-7-octenoic acid B Suzuki Coupling (with vinylboronic acid) A->B C Diene Acid Intermediate B->C D Iodolactonization C->D I₂, NaHCO₃ E Iodolactone Product D->E F Elimination / Further Steps E->F DBU G Complex Natural Product Core F->G

Caption: A strategic sequence using both functional ends of the starting material.

This hypothetical pathway first uses the vinyl bromide for a Suzuki coupling to form a dienoic acid. This intermediate can then undergo an iodolactonization, a powerful reaction where the carboxylic acid and the newly installed double bond react to form a cyclic lactone structure, a common feature in many natural products.

Conclusion

7-Bromo-7-octenoic acid is a powerful and underutilized building block in organic synthesis. Its bifunctional nature allows for the rapid and efficient construction of linear carbon chains bearing handles for both cross-coupling and classical functional group interconversion. The protocols and strategic insights provided in this application note demonstrate its utility in key transformations that form the bedrock of modern natural product synthesis. By mastering the application of such linchpin molecules, researchers can significantly streamline their synthetic routes and accelerate the discovery of new bioactive compounds.

References

  • (Reference for general context, not directly cited
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl bromides. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. YouTube. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (General reference, specific URL not from search but representative of authoritative reviews often found on MDPI or ACS). A similar open-access review is available at: MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. Retrieved from [Link]

  • Miller, R. B., & McGarvey, G. (1977). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 42(26), 4213–4216. (General reference for vinyl halide synthesis). Retrieved from [Link]

  • Abbas, S., Hayes, C. J., & Worden, S. (2000). The 'Hirao reduction' revisited: a procedure for the synthesis of terminal vinyl bromides by the reduction of 1,1-dibromoalkenes. Tetrahedron Letters, 41(20), 3215-3218. Retrieved from [Link]

  • Kuang, C., Senboku, H., & Tokuda, M. (2002). Facile and stereoselective synthesis of (E)-vinyl bromides by microwave-induced reaction of 1,1-dibromoalkenes using a diethyl phosphonate/EtONa/EtOH system. Tetrahedron, 58(8), 1491-1496. (Semantic Scholar link provided in search results). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). The Heck Reaction. Retrieved from [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2888-2891. (General reference for vinyl bromide reactivity). Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). The Heck Reaction. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(52), 31377-31395. Retrieved from [Link]

  • PubChem. (n.d.). 7-Octenoic acid. National Institutes of Health. Retrieved from [Link]

  • Bavisotto, R., et al. (2021). Adsorption and Reaction Pathways of 7-Octenoic Acid on Copper. Physical Chemistry Chemical Physics, 23(10), 5966-5976. Retrieved from [Link]

  • Gicquel, M., et al. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega, 8(13), 12001–12019. Retrieved from [Link]

Sources

Method

Application Note: Strategic Derivatization of 7-Bromo-7-octenoic Acid for Biological Screening Libraries

Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 7-bromo-7-octenoic acid, a versatile bifunctional building block. The presence of two chemically d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 7-bromo-7-octenoic acid, a versatile bifunctional building block. The presence of two chemically distinct reactive handles—a terminal vinyl bromide and a carboxylic acid—allows for orthogonal or sequential modification, making it an ideal scaffold for generating diverse small molecule libraries for high-throughput biological screening.[1] We present field-proven protocols for esterification and amidation of the carboxylic acid moiety, alongside palladium-catalyzed cross-coupling reactions at the vinyl bromide terminus. The causality behind experimental choices, self-validating quality control measures, and applications in drug discovery are discussed in detail to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of a Bifunctional Scaffold

The fundamental goal of creating a chemical library for biological screening is to maximize the exploration of relevant chemical space, thereby increasing the probability of identifying a "hit" compound with measurable activity against a biological target.[2][3] 7-Bromo-7-octenoic acid (C₈H₁₃BrO₂) serves as an exceptional starting scaffold for this purpose.[1][4] Its two functional groups offer distinct and predictable reactivity:

  • Carboxylic Acid: This moiety provides a classic handle for modification via robust and well-characterized reactions like esterification and amidation.[1] Derivatization at this site allows for the introduction of a wide array of functional groups that can modulate physicochemical properties such as solubility, polarity, and hydrogen bonding capacity.

  • Vinyl Bromide: This group is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[5][6] This enables the introduction of diverse aromatic, heteroaromatic, or alkynyl groups, significantly expanding the structural and conformational diversity of the resulting library.

The strategic derivatization of this scaffold can generate a library of compounds with varied shapes, sizes, and electronic properties, suitable for screening against enzymes, receptors, and other cellular targets.[2][7]

Core Derivatization Strategies & Protocols

Successful library synthesis hinges on high-yielding, reliable, and scalable reactions. The following protocols are optimized for efficiency and product purity.

Derivatization of the Carboxylic Acid Terminus

Modification of the carboxylic acid is typically performed first, as the resulting esters and amides are generally stable to the conditions of subsequent palladium-catalyzed cross-coupling reactions.

Principle: The Steglich esterification is a mild, carbodiimide-mediated coupling method ideal for substrates that are sensitive to acidic conditions.[8][9] N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] A catalytic amount of 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[10][11]

Materials:

  • 7-Bromo-7-octenoic acid (1.0 equiv)

  • Desired alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Under an inert atmosphere, dissolve 7-bromo-7-octenoic acid (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous DCM (approx. 0.2 M).

  • Add DMAP (0.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DCC (1.1 equiv) portion-wise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure ester derivative.

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that converts carboxylic acids into reactive OAt-active esters.[12] This method is renowned for its rapid reaction times, high yields, and low rates of racemization, even with sterically hindered substrates.[12][13] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid.[12][14]

Materials:

  • 7-Bromo-7-octenoic acid (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Under an inert atmosphere, dissolve 7-bromo-7-octenoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.2 M) in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 20 minutes for pre-activation.[12]

  • Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS until the starting material is consumed.[12]

  • Work-up: Quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Derivatization of the Vinyl Bromide Terminus

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[15]

Principle: The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between the vinyl bromide and an organoboron species (e.g., a boronic acid or boronate ester), catalyzed by a palladium(0) complex.[16] The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17] The choice of catalyst, ligand, and base is crucial for reaction success.

Materials:

  • 7-Bromo-7-octenoic acid derivative (ester or amide from Sec 2.1) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent mixture: Toluene and Water (e.g., 4:1 v/v)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • To a Schlenk flask, add the 7-bromo-7-octenoic acid derivative (1.0 equiv), the boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-18 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Workflow and Characterization

A robust workflow ensures the identity, purity, and quantity of each compound in the library, which is critical for reliable biological screening data.[18]

Overall Synthesis and Screening Workflow

The following diagram illustrates the strategic workflow from the starting material to the identification of a biological "hit".

G A Start: 7-Bromo-7-octenoic Acid B Step 1: Carboxylic Acid Derivatization (Amides, Esters) A->B C Intermediate Library (Vinyl Bromides) B->C D Step 2: Vinyl Bromide Derivatization (Suzuki Coupling) C->D E Final Compound Library D->E F Purification & QC (HPLC, LC-MS, NMR) E->F G High-Throughput Screening (HTS) F->G Plate & Screen H Hit Identification & Confirmation G->H I Lead Optimization H->I

Caption: Overall workflow from synthesis to biological hit identification.

Characterization and Quality Control

Each synthesized derivative must be rigorously characterized to confirm its structure and assess its purity before biological screening.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides crucial information on purity and confirms the molecular weight of the target compound.[20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the final purity of the compounds, which should typically be >95% for screening.

Representative Data for a Synthesized Library

The table below shows hypothetical data for a small, focused library derived from 7-bromo-7-octenoic acid.

Compound IDR¹ Group (Amide)R² Group (Suzuki)FormulaMW ( g/mol )Purity (HPLC)
L1-001BenzylamidePhenylC₂₂H₂₅NO331.45>98%
L1-002Benzylamide4-FluorophenylC₂₂H₂₄FNO349.44>97%
L1-003MorpholinamidePhenylC₁₉H₂₅NO₂303.41>99%
L1-004Morpholinamide4-FluorophenylC₁₉H₂₄FNO₂321.40>96%

Visualization of Derivatization Pathways

The orthogonal nature of the scaffold allows for two primary derivatization pathways, which can be visualized as follows.

Derivatization cluster_acid Carboxylic Acid Chemistry cluster_bromide Vinyl Bromide Chemistry start 7-Bromo-7-octenoic Acid Amides Amides start->Amides Amine, HATU Esters Esters start->Esters Alcohol, DCC, DMAP Aryl Aryl/Heteroaryl Derivatives Amides->Aryl R-B(OH)₂, Pd(0) Cat. Alkynyl Alkynyl Derivatives Amides->Alkynyl Alkyne, Pd/Cu Cat. Esters->Aryl R-B(OH)₂, Pd(0) Cat. Esters->Alkynyl Alkyne, Pd/Cu Cat.

Caption: Orthogonal derivatization pathways for 7-bromo-7-octenoic acid.

Conclusion

7-Bromo-7-octenoic acid is a powerful and versatile scaffold for the construction of diverse chemical libraries. The robust and orthogonal reactivity of its carboxylic acid and vinyl bromide moieties allows for the systematic exploration of chemical space. By employing the detailed protocols and quality control workflows outlined in this application note, researchers can efficiently generate high-quality compound libraries, accelerating the engine of modern drug discovery and the identification of novel therapeutic leads.[7][22]

References

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzene with Aryl Bromide: Bimetallic Pathway versus Pd(II)–Pd(IV) Pathway: A DFT Investigation. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2001). Palladium-Catalyzed Boronic Acid Cross-Coupling Reactions of b-Ethoxy b-Trifluoromethyl Vinyl Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Open Access Journals. (n.d.). Chemical Libraries: Unlocking the Power of Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Open Access Journals. (n.d.). Chemical Libraries: Unlocking the Power of Molecules. Retrieved from [Link]

  • Walsh Medical Media. (2023). The Role of Chemical Libraries in Drug Discovery and their Different Types. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PubMed. (2003). Characterization of small combinatorial chemistry libraries by (1)H NMR. Quantitation with a convenient and novel internal standard. Retrieved from [Link]

  • ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]

  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-Octenoic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

  • ResearchGate. (2017). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

  • International Journal of Food Science and Technology. (2022). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. Retrieved from [Link]

Sources

Application

Experimental Protocol for the Electrophilic Bromination of 7-Octenoic Acid

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 7,8-dibromooctanoic acid via the electrophilic ad...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 7,8-dibromooctanoic acid via the electrophilic addition of bromine to 7-octenoic acid. The document outlines the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, specifies critical safety precautions for handling bromine, and describes methods for product purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the vicinal dibromination of terminal alkenes in fatty acid scaffolds.

Introduction and Mechanistic Overview

The bromination of alkenes is a fundamental and widely utilized transformation in organic synthesis. It proceeds via an electrophilic addition mechanism, providing a reliable route to vicinal dibromides.[1][2] These dibrominated products serve as versatile intermediates for further functionalization, including elimination reactions to form alkynes or substitution reactions to introduce other heteroatoms. In the context of 7-octenoic acid, this reaction converts the terminal double bond into a 7,8-dibromo moiety, significantly altering the molecule's polarity and reactivity for applications in materials science and as a building block in pharmaceutical synthesis.

The reaction is initiated by the interaction of the electron-rich π-bond of the alkene with molecular bromine. The bromine molecule, though non-polar, becomes polarized upon approaching the alkene, creating an induced dipole.[3][4][5] The π-electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate.[1][2][6] This three-membered ring is then attacked from the backside by the bromide ion in an SN2-like fashion. This anti-addition mechanism results in the formation of the trans-dibromide product.[7][8] The consumption of the reddish-brown bromine provides a convenient visual indicator of reaction progress.[2][6]

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMolar Mass ( g/mol )Supplier ExampleNotes
7-Octenoic AcidC₈H₁₄O₂142.20Sigma-AldrichPurity ≥97%
Bromine (Br₂)Br₂159.81Carl ROTHExtremely Toxic & Corrosive [9]
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ACS Grade
Sodium ThiosulfateNa₂S₂O₃158.11VWRFor quenching
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01In-house prep.For washing
Brine (Saturated NaCl)NaCl (aq)58.44In-house prep.For washing
Anhydrous Magnesium SulfateMgSO₄120.37Acros OrganicsFor drying
Equipment
EquipmentPurpose
Round-bottom flask (100 mL) with stir barReaction vessel
Addition funnel (25 mL)Controlled addition of bromine solution
Ice bathTemperature control
Magnetic stir plateReaction agitation
Fume hoodMandatory for all steps involving bromine
Separatory funnel (250 mL)Liquid-liquid extraction
Rotary evaporatorSolvent removal
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Personal Protective Equipment (PPE)Safety goggles, face shield, nitrile gloves, lab coat

CRITICAL SAFETY PRECAUTIONS: HANDLING BROMINE

Bromine (Br₂) is a highly volatile, corrosive, and toxic substance that can cause severe chemical burns upon contact and is fatal if inhaled.[9][10] All operations involving liquid bromine or its concentrated solutions must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, heavy-duty nitrile gloves, and a flame-resistant lab coat.[11][12]

  • Ventilation: Ensure the fume hood has adequate airflow before starting the experiment.

  • Spill Management: Keep a quenching solution, such as 1 M sodium thiosulfate (Na₂S₂O₃), readily available to neutralize any spills.[11] In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]

  • Disposal: All bromine-containing waste must be quenched with sodium thiosulfate before disposal and handled according to institutional hazardous waste protocols.

Detailed Experimental Protocol

Reaction Setup
  • Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stir plate.

  • Add 7-octenoic acid (e.g., 2.00 g, 14.06 mmol) to the flask.

  • Dissolve the acid in 20 mL of anhydrous dichloromethane (DCM). Stir the solution until it is homogeneous and cooled to 0 °C.

Bromine Addition
  • In the fume hood , carefully prepare a solution of bromine (e.g., 0.79 mL, 2.46 g, 15.47 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM in a 25 mL addition funnel.

    • Causality Note: Using a slight excess (1.1 eq) of bromine ensures the complete consumption of the starting alkene. The bromine is diluted in DCM to allow for better control over the addition rate and to manage the exothermic nature of the reaction.

  • Add the bromine solution dropwise to the stirred solution of 7-octenoic acid over a period of 20-30 minutes. Maintain the reaction temperature at 0 °C.

    • Self-Validation Check: The characteristic red-brown color of bromine should disappear upon addition to the flask, indicating its consumption by the alkene.[1][2] A persistent pale orange or yellow color at the end of the addition signifies that the reaction is complete and a slight excess of bromine is present.

Reaction and Quenching
  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, followed by 1 hour at room temperature to ensure it proceeds to completion.

  • Cool the mixture back down to 0 °C in the ice bath.

  • Slowly add 1 M sodium thiosulfate solution (~15 mL) dropwise to quench any unreacted bromine. Continue adding until the reddish-brown color is completely discharged and the solution becomes colorless.

Product Work-up and Purification

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 25 mL of deionized water.

    • 25 mL of saturated sodium bicarbonate solution (to remove any acidic residue).

    • 25 mL of brine (to reduce the solubility of organic material in the aqueous layer).

    • Causality Note: The bicarbonate wash neutralizes the carboxylic acid group for easier removal if needed, though for isolating the final acid this step may be modified. The brine wash aids in breaking emulsions and pre-dries the organic layer.

  • Separate the organic layer (DCM) and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, 7,8-dibromooctanoic acid, typically as a pale yellow oil or waxy solid.

  • For higher purity, the crude product can be purified via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualization of Experimental Workflow

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh 7-Octenoic Acid Prepare Br2 Solution Setup Assemble Glassware Cool to 0°C Reagents->Setup Addition Dropwise Addition of Br2/DCM (Maintain 0°C) Setup->Addition Stirring Stir at 0°C then RT Addition->Stirring Quench Quench with Na2S2O3 Stirring->Quench Extract Wash with H2O, NaHCO3, Brine Quench->Extract Dry Dry with MgSO4 Filter Extract->Dry Concentrate Remove Solvent (Rotovap) Dry->Concentrate Characterize Characterize Product (NMR, etc.) Concentrate->Characterize

Caption: Workflow for the synthesis of 7,8-dibromooctanoic acid.

Characterization of 7,8-Dibromooctanoic Acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Result for 7,8-Dibromooctanoic Acid
¹H NMR Disappearance of alkene protons from starting material (~4.9-5.8 ppm). Appearance of new multiplets for -CH(Br)- (~4.0 ppm) and -CH₂(Br) (~3.8 ppm). Carboxylic acid proton at ~10-12 ppm.
¹³C NMR Disappearance of alkene carbons (~114, 139 ppm). Appearance of new C-Br carbons (~40-55 ppm). Carboxylic acid carbon at ~179 ppm.
FT-IR Absence of C=C stretch (~1640 cm⁻¹). Presence of C-Br stretch (~500-600 cm⁻¹). Persistence of broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹) from the carboxylic acid.
Mass Spec (ESI-) [M-H]⁻ ion corresponding to C₈H₁₃Br₂O₂⁻ with characteristic isotopic pattern for two bromine atoms.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction does not go to completion (starting material remains) Insufficient bromine added; bromine decomposed before use.Add additional bromine solution dropwise until a faint color persists. Use a fresh bottle/ampule of bromine.
Formation of multiple byproducts Reaction temperature was too high; presence of water.Ensure the reaction is maintained at 0 °C during addition. Use anhydrous solvent and dry glassware. Water can lead to bromohydrin formation.[6][8]
Low isolated yield Product lost during aqueous work-up; incomplete extraction.Perform back-extraction of all aqueous layers with DCM. Ensure pH is appropriate before extraction.
Product is dark brown/black Charring due to reaction with impurities or excessive heat.Ensure clean glassware and pure reagents. Purify by column chromatography.

References

  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]

  • Clark, J. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Link]

  • Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

  • Slideshare. (n.d.). Bromine handling and safety. [Link]

  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]

  • OrgoSolver. (n.d.). Bromohydrin Formation of Alkenes with Br₂ and H₂O. [Link]

  • Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. [Link]

  • Save My Exams. (2025). Electrophilic Addition of Alkenes. [Link]

  • ChemTube3D. (n.d.). A Level - Electrophilic Addition Addition of bromine to an alkene. [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Government of India, Ministry of Commerce & Industry. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Octenoic acid | C8H14O2 | CID 543977. PubChem. [Link]

Sources

Method

Applications of 7-Bromo-7-octenoic Acid in Materials Science: Advanced Application Notes and Protocols

Abstract 7-Bromo-7-octenoic acid is a bifunctional molecule of significant interest in the field of materials science. Its unique structure, featuring a terminal vinyl bromide and a carboxylic acid, offers a versatile pl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-7-octenoic acid is a bifunctional molecule of significant interest in the field of materials science. Its unique structure, featuring a terminal vinyl bromide and a carboxylic acid, offers a versatile platform for the synthesis of advanced functional materials. This guide provides an in-depth exploration of its applications, focusing on three key areas: surface functionalization for the creation of polymer brushes, the synthesis of functional polymers with pendant reactive groups, and its use as a specialized initiator in controlled radical polymerization. Detailed protocols, mechanistic insights, and characterization data are presented to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

Introduction: The Chemical Versatility of 7-Bromo-7-octenoic Acid

7-Bromo-7-octenoic acid (C₈H₁₃BrO₂) is an organic compound characterized by an eight-carbon chain with a carboxylic acid at one terminus and a vinyl bromide at the other.[1][2] This unique combination of functional groups, each with distinct reactivity, makes it a powerful building block for the design and synthesis of novel materials.

The carboxylic acid moiety serves as a versatile anchor group, enabling the molecule to be grafted onto a wide range of substrates, including metal oxides, silicon wafers, and amine-functionalized surfaces.[3][4] This forms the basis for its application in surface modification and the creation of self-assembled monolayers (SAMs).

The vinyl bromide group, on the other hand, provides a reactive handle for a variety of subsequent chemical transformations. It can potentially act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), or as a reactive site for cross-linking reactions and other post-polymerization modifications.[2][5][6][7]

This document will delve into the practical applications of 7-Bromo-7-octenoic acid, providing both the theoretical underpinnings and detailed experimental protocols for its use in cutting-edge materials science research.

Application I: Surface Functionalization and "Grafting From" Polymerization

The ability to tailor the properties of surfaces at the molecular level is a cornerstone of modern materials science. 7-Bromo-7-octenoic acid is an excellent candidate for creating functionalized surfaces from which polymer chains can be grown in a controlled manner, a technique known as "grafting from" or surface-initiated polymerization.[8][9][10][11]

Rationale for Surface Functionalization

The carboxylic acid group of 7-Bromo-7-octenoic acid allows for its straightforward attachment to various substrates to form a self-assembled monolayer (SAM). This SAM presents a surface of vinyl bromide groups that can then act as initiating sites for polymerization. This approach enables the synthesis of high-density polymer brushes, which are thin polymer films where the chains are tethered by one end to the surface.[12][13] Such brushes can dramatically alter the surface properties, including wettability, biocompatibility, and lubricity.

Experimental Protocol: Formation of a 7-Bromo-7-octenoic Acid SAM on a Silicon Substrate

This protocol details the formation of a SAM of 7-Bromo-7-octenoic acid on a silicon wafer, a common substrate in many materials science applications.

Materials:

  • Silicon wafers

  • 7-Bromo-7-octenoic acid

  • Anhydrous toluene

  • Trichloro(octyl)silane (for creating a hydrophobic surface, optional)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafers in Piranha solution for 30 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with deionized water and then with ethanol.

    • Dry the wafers under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 7-Bromo-7-octenoic acid in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the solution.

    • Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent moisture contamination.

    • After 24 hours, remove the wafers from the solution and rinse them with fresh toluene to remove any physisorbed molecules.

    • Dry the functionalized wafers under a stream of nitrogen gas.

Characterization:

The successful formation of the SAM can be confirmed by various surface-sensitive techniques:

Technique Expected Outcome
Contact Angle Goniometry An increase in the water contact angle compared to the clean, hydrophilic silicon surface.
X-ray Photoelectron Spectroscopy (XPS) The appearance of a Br 3d peak, confirming the presence of bromine on the surface.
Ellipsometry An increase in the thickness of the organic layer on the silicon wafer.
Diagram: Workflow for Surface Functionalization and "Grafting From" Polymerization

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Surface-Initiated Polymerization A Silicon Wafer B Piranha Clean A->B C Hydroxylated Surface B->C D Immersion in 7-Bromo-7-octenoic Acid Solution C->D E Self-Assembled Monolayer (SAM) with Vinyl Bromide Surface D->E F Introduction of Monomer and ATRP Catalyst E->F G Growth of Polymer Brushes F->G

Caption: Workflow for creating polymer brushes from a silicon surface.

Application II: Synthesis of Functional Polymers with Pendant Vinyl Bromide Groups

7-Bromo-7-octenoic acid can be chemically modified to create monomers that can be polymerized to yield polymers with pendant vinyl bromide groups. These pendant groups serve as reactive sites for a variety of post-polymerization modifications, including cross-linking and the attachment of other functional molecules.

Rationale for Synthesizing Polymers with Pendant Reactive Groups

The synthesis of polymers with reactive pendant groups is a powerful strategy for creating functional materials.[14] By first creating a polymer backbone and then modifying the pendant groups, it is possible to introduce a wide range of functionalities without affecting the primary polymer structure. The pendant vinyl bromide groups on polymers derived from 7-Bromo-7-octenoic acid are particularly interesting due to their potential for undergoing cross-linking reactions, which can significantly enhance the mechanical and thermal properties of the material.[15]

Experimental Protocol: Synthesis of a Methacrylate Monomer from 7-Bromo-7-octenoic Acid and its Polymerization

This protocol describes a two-step process: the synthesis of a methacrylate monomer from 7-Bromo-7-octenoic acid and 2-hydroxyethyl methacrylate (HEMA), followed by its free-radical polymerization.

Part A: Monomer Synthesis

Materials:

  • 7-Bromo-7-octenoic acid

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-Bromo-7-octenoic acid (1 equivalent) and HEMA (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath and slowly add a solution of DCC (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude monomer.

  • Purify the monomer by column chromatography.

Part B: Free-Radical Polymerization

Materials:

  • Synthesized methacrylate monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • Dissolve the methacrylate monomer and a catalytic amount of AIBN in anhydrous toluene in a Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Characterization:

Technique Expected Outcome
¹H NMR Spectroscopy Confirmation of the monomer structure and disappearance of the monomer's vinyl protons after polymerization.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and polydispersity of the resulting polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Appearance of characteristic ester and C-Br stretching bands.

Application III: Cross-linking of Functional Polymers via Heck Coupling

The pendant vinyl bromide groups on the synthesized polymer provide reactive sites for cross-linking, which can transform a thermoplastic material into a more robust thermoset. The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a suitable method for this purpose.[16][17]

Rationale for Cross-linking

Cross-linking introduces covalent bonds between polymer chains, creating a three-dimensional network.[15] This network structure restricts the movement of the polymer chains, leading to improved mechanical strength, thermal stability, and solvent resistance. The Heck reaction is a versatile and efficient method for forming carbon-carbon bonds and can be adapted for the cross-linking of polymers with pendant vinyl halides.[18]

Experimental Protocol: Palladium-Catalyzed Cross-linking of a Polymer with Pendant Vinyl Bromide Groups

This protocol describes the cross-linking of the polymer synthesized in the previous section using a Heck-type reaction with a divinyl cross-linker.

Materials:

  • Polymer with pendant vinyl bromide groups

  • 1,4-Divinylbenzene (as a cross-linker)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the polymer with pendant vinyl bromide groups in anhydrous DMF in a Schlenk flask.

  • Add 1,4-divinylbenzene (0.5 equivalents relative to the vinyl bromide groups on the polymer).

  • Add Pd(OAc)₂ (0.01 equivalents) and PPh₃ (0.04 equivalents) to the solution.

  • Add triethylamine (2 equivalents) as a base.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.

  • The formation of a gel indicates successful cross-linking.

  • Wash the resulting cross-linked polymer with DMF and then with methanol to remove residual catalyst and unreacted reagents.

  • Dry the cross-linked polymer under vacuum.

Characterization:

Technique Expected Outcome
Swell Test The cross-linked polymer will swell in a good solvent but will not dissolve, indicating the formation of a network structure.
Dynamic Mechanical Analysis (DMA) An increase in the storage modulus and glass transition temperature compared to the un-cross-linked polymer.
Thermogravimetric Analysis (TGA) Enhanced thermal stability of the cross-linked polymer.
Diagram: Cross-linking of Polymer Chains

G cluster_0 cluster_1 p1 p2 p1->p2 p3 p2->p3 b1 p2->b1 Br p4 p3->p4 p5 p4->p5 b2 p4->b2 Br b4 b1->b4 Cross-link p6 p7 p6->p7 b3 p6->b3 Br p8 p7->p8 p9 p8->p9 p8->b4 Br p10 p9->p10

Caption: Schematic of cross-linking between polymer chains.

Conclusion

7-Bromo-7-octenoic acid is a highly versatile and valuable compound for the development of advanced materials. Its bifunctional nature allows for its use in surface modification to create well-defined polymer brushes, as a precursor to functional monomers for the synthesis of polymers with pendant reactive groups, and for the subsequent cross-linking of these polymers to enhance their material properties. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers and scientists seeking to harness the potential of this unique molecule in their materials science endeavors.

References

  • Polymer brushes: surface-immobilized macromolecules - Controlled Radical Polymeriz
  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • Wikipedia. (2023). Atom transfer radical polymerization. Retrieved from [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • ResearchGate. (n.d.). Cyclization and Reduced Pendant Vinyl Group Reactivity during the Free-Radical Cross-Linking Polymerization of. Retrieved from [Link]

  • Liu, P., et al. (2022). Polymer Grafting and its chemical reactions. Frontiers in Bioengineering and Biotechnology.
  • Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. (n.d.). Retrieved from [Link]

  • Sangermano, M., & Razza, N. (2019). Light induced grafting-from strategies as powerful tool for surface modification. Express Polymer Letters, 13(2), 135-145.
  • Debrassi, A., et al. (2018). Versatile (Bio)Functionalization of Bromo-Terminated Phosphonate-Modified Porous Aluminum Oxide.
  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Feuerstein, M., et al. (2004). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. The Journal of Organic Chemistry.
  • Effect of methacrylic acid and pendant vinyl groups on the mechanical properties of highly stretchable core–shell nanostructured films deposited

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Bromo-7-octenoic Acid by Column Chromatography

Welcome to the technical support center for the purification of 7-Bromo-7-octenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromo-7-octenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful purification process.

Introduction

7-Bromo-7-octenoic acid is a unique molecule featuring a carboxylic acid and a vinyl bromide. This combination of functional groups presents a moderate polarity, which can lead to specific challenges during purification by silica gel column chromatography. Common issues include co-elution with impurities, product degradation on the column, and poor separation. This guide will equip you with the knowledge to anticipate and resolve these problems effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 7-Bromo-7-octenoic acid in a question-and-answer format.

Issue 1: Poor Separation of 7-Bromo-7-octenoic Acid from Impurities

Question: My TLC plate shows spots that are very close together, or my column fractions are all mixed. How can I improve the separation?

Probable Cause: The polarity of the eluent system is not optimized for the separation of 7-Bromo-7-octenoic acid from common impurities such as unreacted starting materials (7-octenoic acid or oct-7-ynoic acid) or reaction byproducts.[1][2]

Solution:

  • Systematic Eluent Selection: The key to good separation is finding a solvent system that provides a target Retention Factor (Rf) of approximately 0.2-0.4 for 7-Bromo-7-octenoic acid on a TLC plate.[3] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • If spots are too high on the TLC plate (high Rf): Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., ethyl acetate).[1]

    • If spots are too low on the TLC plate (low Rf): Increase the polarity of the eluent by increasing the proportion of the polar solvent.[1]

  • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.

  • Acidification of the Mobile Phase: The carboxylic acid group in 7-Bromo-7-octenoic acid can cause peak tailing on silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent can suppress the ionization of the carboxylic acid, leading to sharper bands and improved separation.[4]

Workflow for Optimizing Separation

Troubleshooting Poor Separation start Start: Poor Separation Observed check_rf Analyze TLC with Current Eluent Is Rf of product between 0.2-0.4? start->check_rf adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No check_tailing Are peaks tailing? check_rf->check_tailing Yes rf_high Rf too high? Decrease polar solvent % adjust_polarity->rf_high rf_low Rf too low? Increase polar solvent % adjust_polarity->rf_low re_tlc Run New TLC rf_high->re_tlc rf_low->re_tlc re_tlc->check_rf add_acid Add 0.5-1% Acetic Acid to Eluent check_tailing->add_acid Yes run_column Proceed with Column Chromatography check_tailing->run_column No add_acid->re_tlc end Successful Separation run_column->end

Caption: Troubleshooting workflow for poor separation.

Issue 2: The Compound is Not Eluting from the Column

Question: I've run many column volumes of my eluent, but I can't detect my product in the fractions. What could be the problem?

Probable Cause: There are several possibilities for this issue. The compound may have decomposed on the silica gel, the eluent system may be incorrect, or the fractions may be too dilute to detect the compound.[5]

Solution:

  • Check for Decomposition: 7-Bromo-7-octenoic acid, being an unsaturated halogenated acid, might have some instability on silica gel. To check for this, spot your crude material on a TLC plate, and then spot it again on the same plate after letting it sit for an hour. If new spots appear or the original spot diminishes, your compound may be decomposing. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[3][5]

  • Verify Your Eluent: Double-check that you have prepared the correct eluent system. A common mistake is reversing the ratio of the polar and non-polar solvents.

  • Concentrate Fractions: Your compound may have eluted, but at a very low concentration. Try combining and concentrating a few fractions where you expect your compound to be and re-running a TLC.

Issue 3: Streaking or Tailing of the Compound Spot on the TLC Plate

Question: My compound appears as a long streak rather than a defined spot on the TLC plate. What causes this and how can I fix it?

Probable Cause: Peak tailing is often due to interactions between the analyte and the stationary phase, especially with polar compounds like carboxylic acids.[6] It can also be caused by overloading the sample on the TLC plate.

Solution:

  • Acidify the Eluent: As mentioned previously, adding a small amount of acetic or formic acid to your mobile phase can significantly reduce tailing by protonating the carboxylic acid group.[4]

  • Reduce Sample Concentration: Try spotting a more dilute solution of your sample on the TLC plate.

  • Consider an Alternative Stationary Phase: If tailing persists, you might consider using reversed-phase chromatography where the stationary phase is non-polar and the mobile phase is polar.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 7-Bromo-7-octenoic acid?

A1: A good starting point is a mixture of hexane and ethyl acetate. Begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. The goal is to achieve an Rf value of 0.2-0.4 for your product.[1]

Potential Impurity Relative Polarity Recommended Eluent System (Hexane:Ethyl Acetate) Notes
Dibrominated byproductLess PolarStart with 95:5This non-polar impurity should elute first.
7-Bromo-7-octenoic acid Target Compound Adjust for Rf ~0.3 (e.g., 8:2 to 7:3) The desired product has intermediate polarity.
7-octenoic acidMore PolarWill elute after the productThe starting material is more polar due to the lack of the bromine atom.
oct-7-ynoic acidMore PolarWill elute after the productThe terminal alkyne is slightly more polar than the vinyl bromide.

Q2: How do I prepare the column for chromatography?

A2: You can use either a "dry packing" or "wet packing" method. For flash chromatography, dry packing is common.[4]

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Fill the column with silica gel (230-400 mesh is standard for flash chromatography).

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica.

  • Carefully add your eluent and use pressure to push it through the column until the silica is fully wetted and equilibrated. Do not let the column run dry.[4]

Q3: How should I load my sample onto the column?

A3: There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of your eluent or a slightly more polar solvent. Use a pipette to carefully apply the solution to the top of the silica gel, then drain the solvent until it is level with the sand.[7]

  • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7] This method often results in better separation.

Q4: How can I visualize 7-Bromo-7-octenoic acid on a TLC plate?

A4: 7-Bromo-7-octenoic acid lacks a strong chromophore, so UV visualization may not be effective.[8] The following visualization methods are recommended:

  • Potassium Permanganate (KMnO₄) Stain: The double bond in the molecule will react with the permanganate stain, appearing as a yellow spot on a purple background. This is a very effective method for this compound.[8]

  • Iodine Chamber: Heating the TLC plate in a chamber with iodine crystals will often visualize organic compounds as brown spots.[8]

  • p-Anisaldehyde Stain: This stain can visualize a wide range of functional groups and may be effective for this compound.[8]

Q5: What are the key safety precautions when handling 7-Bromo-7-octenoic acid and the solvents?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • 7-Bromo-7-octenoic acid: The related compound, 8-bromooctanoic acid, is corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Solvents: Hexane and ethyl acetate are flammable. Keep them away from ignition sources.

  • Silica Gel: Inhaling fine silica dust can be harmful to the respiratory system. Handle silica gel carefully to avoid creating dust.

Solvent System Selection Logic

Solvent System Selection start Start: Select Solvent System initial_tlc Run TLC with 9:1 Hexane:Ethyl Acetate start->initial_tlc analyze_rf Analyze Rf of Product Spot initial_tlc->analyze_rf rf_too_low Rf < 0.2 (Too Polar) analyze_rf->rf_too_low rf_too_high Rf > 0.4 (Too Non-Polar) analyze_rf->rf_too_high rf_good 0.2 < Rf < 0.4 (Optimal) analyze_rf->rf_good increase_polarity Increase Ethyl Acetate % rf_too_low->increase_polarity decrease_polarity Decrease Ethyl Acetate % rf_too_high->decrease_polarity check_separation Check Separation from Impurities rf_good->check_separation increase_polarity->initial_tlc decrease_polarity->initial_tlc good_separation Good Separation check_separation->good_separation Yes poor_separation Poor Separation check_separation->poor_separation No proceed Proceed to Column good_separation->proceed troubleshoot Refer to Troubleshooting Guide poor_separation->troubleshoot

Caption: Logic for selecting a suitable solvent system.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 17, 2026, from [Link]

  • Bromohexane 1-.pdf. (2012, January 17). Harper College. Retrieved January 17, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 17, 2026, from [Link]

  • 7-OCTENOIC ACID|18719-24-1|MSDS. (2026, January 9). DC Chemicals. Retrieved January 17, 2026, from [Link]

  • Separation of 7-Bromoheptanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. (2024, October 8). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved January 17, 2026, from [Link]

  • How to Choose the Best Eluent for Thin Layer Chromatography. (n.d.). Modesta. Retrieved January 17, 2026, from [Link]

  • 【4K】-- Column Chromatography (Purification). (2013, October 22). YouTube. Retrieved January 17, 2026, from [Link]

  • Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Retrieved January 17, 2026, from [Link]

  • 7-Octenoic acid | C8H14O2 | CID 543977. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • FA purification. (n.d.). Cyberlipid. Retrieved January 17, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • 7-OCTENOIC ACID. (n.d.). gsrs. Retrieved January 17, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • How can I purify fatty acids by column chromatography? (2014, July 24). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Bromo-7-octenoic Acid

Welcome to the Technical Support Center for the synthesis of 7-Bromo-7-octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Bromo-7-octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate the potential challenges in your synthetic endeavors.

Introduction to the Synthesis of 7-Bromo-7-octenoic Acid

7-Bromo-7-octenoic acid is a valuable building block in organic synthesis, featuring both a carboxylic acid and a vinyl bromide moiety. These functional groups allow for a variety of subsequent chemical transformations. The synthesis of this compound can be approached from two primary starting materials: 7-octenoic acid or oct-7-ynoic acid. Each route presents its own set of challenges and potential side reactions that can impact yield and purity. This guide will address the common issues encountered in both pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems you may encounter during the synthesis of 7-bromo-7-octenoic acid. We will explore the probable causes of these issues and provide step-by-step solutions to get your synthesis back on track.

Issue 1: Low to No Yield of the Desired 7-Bromo-7-octenoic Acid

Probable Causes:

  • Incorrect Reagents or Reaction Conditions: The choice of brominating agent and reaction conditions is critical for achieving the desired product. For instance, the direct addition of HBr to 7-octenoic acid without the presence of a radical initiator will favor the formation of the undesired 8-bromooctanoic acid (Markovnikov addition).

  • Decomposition of Starting Material or Product: 7-Octenoic acid can be susceptible to polymerization or other decomposition pathways under harsh reaction conditions. Similarly, the vinyl bromide product may be unstable under certain conditions.

  • Inefficient Bromination: In the case of using oct-7-ynoic acid as a starting material, incomplete hydrobromination will result in a low yield of the final product.

Solutions:

  • Verify Your Synthetic Route and Reagents:

    • From 7-Octenoic Acid: This route is challenging for obtaining the desired isomer. The formation of 7-bromo-7-octenoic acid would require an anti-Markovnikov addition of HBr across the double bond, which is not the typical outcome. The radical-initiated addition of HBr to terminal alkenes generally leads to the terminal bromide (in this case, 8-bromooctanoic acid). Therefore, this is not the recommended route.

    • From oct-7-ynoic acid: This is the more reliable route. The anti-Markovnikov hydrobromination of a terminal alkyne will yield the desired terminal vinyl bromide.[1] A catalytic method using a transition metal catalyst can provide high regio- and diastereoselectivity for the E-isomer.[1]

  • Optimize Reaction Conditions (for the oct-7-ynoic acid route):

    • Catalyst and Ligand: For catalytic anti-Markovnikov hydrobromination, ensure the catalyst and any associated ligands are of high purity and handled under an inert atmosphere if they are air- or moisture-sensitive.

    • Temperature Control: Carefully control the reaction temperature as specified in the protocol. Deviations can lead to side reactions or catalyst deactivation.

    • Solvent Purity: Use dry, degassed solvents to prevent quenching of the catalyst or reactive intermediates.

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent over-running the reaction, which could lead to decomposition.

Issue 2: Formation of Significant Amounts of 8-Bromooctanoic Acid

Probable Cause:

  • This side product is the major product when synthesizing from 7-octenoic acid via the addition of HBr. The reaction proceeds through a free-radical chain mechanism in the presence of peroxides (the "peroxide effect"), leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon.

Solutions:

  • Switch to the Recommended Starting Material: The most effective way to avoid the formation of 8-bromooctanoic acid is to use oct-7-ynoic acid as the starting material. The hydrobromination of the terminal alkyne will selectively yield the desired vinyl bromide.

  • Purification: If you have a mixture of 7-bromo-7-octenoic acid and 8-bromooctanoic acid, separation can be achieved by column chromatography. The difference in polarity between the vinyl bromide and the alkyl bromide should allow for separation on a silica gel column.

Issue 3: Presence of Dibrominated Byproducts

Probable Cause:

  • Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the addition of a second bromine atom to the double bond of the product, forming a dibromoalkane.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use a slight excess or a 1:1 molar ratio as determined by the specific protocol.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the dibrominated product.

  • Purification: Dibrominated byproducts are significantly less polar than the desired monobrominated product and can typically be separated by column chromatography.

Issue 4: Polymerization of the Starting Material or Product

Probable Cause:

  • Radical Initiators: The presence of radical initiators, sometimes unintentionally introduced (e.g., from old solvents or exposure to air and light), can induce polymerization of the unsaturated starting material or product.

  • High Temperatures: Elevated temperatures can also promote polymerization.

Solutions:

  • Use Freshly Distilled Solvents: Ensure that solvents are pure and free of peroxides.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the formation of radical species.

  • Temperature Control: Maintain the recommended reaction temperature and avoid overheating.

  • Addition of Inhibitors: In some cases, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to the reaction mixture or during storage to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 7-bromo-7-octenoic acid?

A1: The recommended starting material is oct-7-ynoic acid . The anti-Markovnikov hydrobromination of the terminal alkyne provides a more direct and selective route to the desired 7-bromo-7-octenoic acid, minimizing the formation of isomeric byproducts.[1]

Q2: Can I synthesize 7-bromo-7-octenoic acid from 7-octenoic acid?

A2: While theoretically possible, it is not a practical or efficient method. The addition of HBr to 7-octenoic acid overwhelmingly favors the formation of 8-bromooctanoic acid, the anti-Markovnikov product. Achieving the desired regioselectivity for the 7-bromo isomer is extremely challenging and not a standard synthetic route.

Q3: What analytical techniques can I use to monitor the reaction and characterize the final product?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product. For 7-bromo-7-octenoic acid, you would expect to see characteristic signals for the vinyl protons and the carbon atoms of the double bond. The ¹H NMR spectrum of a vinyl bromide typically shows signals for the vinylic protons in the range of 5.5-6.5 ppm.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and the C=C double bond (stretch around 1620-1680 cm⁻¹).

Q4: What is a suitable method for the purification of 7-bromo-7-octenoic acid?

A4: Column chromatography on silica gel is the most common and effective method for purifying 7-bromo-7-octenoic acid from unreacted starting materials and side products.[2][3] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the compounds from the column. The desired product is moderately polar due to the carboxylic acid group.

Experimental Protocol: Catalytic Anti-Markovnikov Hydrobromination of Oct-7-ynoic Acid

This protocol is adapted from a general method for the catalytic anti-Markovnikov hydrobromination of terminal alkynes.[1]

Materials:

  • Oct-7-ynoic acid

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Transition metal catalyst (e.g., a specific palladium or copper catalyst as described in the literature[1])

  • Appropriate ligand (if required by the catalyst system)

  • Brominating agent (e.g., HBr source as specified in the literature)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve oct-7-ynoic acid in the anhydrous, degassed solvent.

  • Addition of Catalyst: Add the transition metal catalyst and any required ligand to the reaction mixture.

  • Addition of Brominating Agent: Slowly add the brominating agent to the reaction mixture at the specified temperature (this may be room temperature or require cooling).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction as appropriate for the catalyst system used. This may involve washing with an aqueous solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Summary of Potential Side Products and Their Characteristics

Side ProductStarting MaterialProbable CauseKey Characterization Features
8-Bromooctanoic acid7-Octenoic acidAnti-Markovnikov addition of HBr (radical reaction)Absence of vinyl proton signals in ¹H NMR.
7,8-Dibromooctanoic acid7-Octenoic acid or 7-Bromo-7-octenoic acidOver-brominationAbsence of C=C stretch in IR; complex splitting patterns in ¹H NMR.
Polymer7-Octenoic acid or 7-Bromo-7-octenoic acidPresence of radical initiators; high temperatureInsoluble, high molecular weight material.
Unreacted Starting Material7-Octenoic acid or oct-7-ynoic acidIncomplete reactionPresence of characteristic signals of the starting material in NMR and IR.

Visualizing Reaction Pathways

To better understand the selectivity of the synthesis, the following diagrams illustrate the key reaction pathways.

Synthesis of 7-Bromo-7-octenoic Acid cluster_0 Route 1: From 7-Octenoic Acid (Not Recommended) cluster_1 Route 2: From Oct-7-ynoic Acid (Recommended) 7-Octenoic Acid 7-Octenoic Acid 8-Bromooctanoic Acid (Major Product) 8-Bromooctanoic Acid (Major Product) 7-Octenoic Acid->8-Bromooctanoic Acid (Major Product) HBr, Peroxides (Anti-Markovnikov) 7-Bromo-7-octenoic Acid (Minor Product) 7-Bromo-7-octenoic Acid (Minor Product) 7-Octenoic Acid->7-Bromo-7-octenoic Acid (Minor Product) HBr (Markovnikov - Challenging) Oct-7-ynoic Acid Oct-7-ynoic Acid 7-Bromo-7-octenoic Acid (Desired Product) 7-Bromo-7-octenoic Acid (Desired Product) Oct-7-ynoic Acid->7-Bromo-7-octenoic Acid (Desired Product) Anti-Markovnikov Hydrobromination

Caption: Synthetic routes to 7-Bromo-7-octenoic acid.

Side_Reactions Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Main Reaction Side Product 1 Side Product 1 Starting Material->Side Product 1 Isomerization Side Product 3 Side Product 3 Starting Material->Side Product 3 Polymerization Side Product 2 Side Product 2 Desired Product->Side Product 2 Over-reaction

Caption: Common side reaction pathways.

References

  • Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl bromides. Retrieved January 17, 2026, from [Link]

  • Miller, R. B., & McGarvey, G. (1977). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 42(25), 4213-4215. [Link]

  • NIST WebBook. (n.d.). Vinyl bromide. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 22). Anti-Markovnikov Additions to Triple Bonds. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 27(15), 4983. [Link]

  • Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to the Purification of 7-Bromo-7-octenoic Acid

Welcome to the technical support center for the purification of 7-bromo-7-octenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile vinyl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromo-7-octenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile vinyl bromide intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 7-Bromo-7-octenoic acid?

The impurity profile of 7-bromo-7-octenoic acid is intrinsically linked to its synthetic origin. Common synthetic routes include the hydrobromination of oct-7-ynoic acid, bromination of 7-octenoic acid, or olefination reactions (e.g., Wittig-type reactions).[1][2]

  • From Hydrobromination of Oct-7-ynoic Acid:

    • Unreacted Starting Material: Residual oct-7-ynoic acid.

    • Isomeric Byproducts: The corresponding internal vinyl bromide from Markovnikov addition.

  • From Bromination of 7-Octenoic Acid:

    • Dibrominated Products: 7,8-dibromooctanoic acid.

    • Other Isomers: Bromination at other positions along the alkyl chain.

  • From Wittig-type Reactions:

    • Phosphine Oxides: Most commonly, triphenylphosphine oxide (TPPO), which can be notoriously difficult to remove.

Q2: What is the most robust initial purification strategy for crude 7-Bromo-7-octenoic acid?

A well-executed acid-base extraction is the recommended first-line approach for purifying carboxylic acids.[3][4] This technique effectively separates the acidic product from neutral and basic impurities. By dissolving the crude material in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a mild aqueous base like sodium bicarbonate, the 7-bromo-7-octenoic acid is converted to its water-soluble carboxylate salt. This salt partitions into the aqueous layer, leaving many organic impurities behind. Subsequent acidification of the aqueous layer with a strong acid (e.g., HCl) will precipitate the purified carboxylic acid, which can then be recovered by extraction into an organic solvent.

Q3: I suspect my product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?

TPPO is a common byproduct of Wittig and other related reactions and its removal can be challenging. Several strategies can be employed:

  • Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or pentane. Concentrating the reaction mixture and triturating with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.

  • Complexation: The addition of certain metal salts, such as zinc chloride or calcium bromide, can form insoluble complexes with TPPO, facilitating its removal by filtration.

  • Chromatography: While challenging, flash column chromatography on silica gel can be effective. A gradient elution, starting with a non-polar eluent and gradually increasing polarity, is recommended.

Q4: How should I store purified 7-Bromo-7-octenoic acid to ensure its stability?

Vinyl halides can be sensitive to light and air, and the carboxylic acid functionality adds hygroscopicity. For long-term storage, it is advisable to keep the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at or below -20°C.

Troubleshooting Guides

Problem: My purified 7-Bromo-7-octenoic acid still shows significant impurities by ¹H NMR and/or LC-MS.

Possible Cause & Recommended Action:

  • Co-eluting Impurities in Chromatography: If the impurities have a similar polarity to the product, they may co-elute during column chromatography.

    • Troubleshooting:

      • Optimize TLC: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation between your product and the impurity. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the spot shape for carboxylic acids.

      • Adjust Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or acidic), or employing reverse-phase chromatography.

      • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

  • Incomplete Separation during Acid-Base Extraction: Some acidic or high molecular weight neutral impurities may not be fully removed by a simple acid-base extraction.

    • Troubleshooting:

      • Multiple Extractions: Perform the aqueous base extraction multiple times (2-3x) to ensure complete removal of the acidic product from the organic layer.

      • Back-Washing: After re-acidifying the aqueous layer and extracting the product back into an organic solvent, wash this new organic layer with brine to remove any residual water-soluble impurities.

Problem: I am experiencing significant product loss during the purification process.

Possible Cause & Recommended Action:

  • Emulsion Formation during Extraction: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.

    • Troubleshooting:

      • Add Brine: The addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Gentle inversions are usually sufficient for extraction.

      • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes resolve the issue.

  • Product Precipitation at the Wrong Time: The product may be precipitating out of solution unexpectedly.

    • Troubleshooting:

      • Solubility Checks: Ensure you are using an appropriate solvent in which your product is sufficiently soluble.

      • pH Monitoring: When re-acidifying the aqueous layer to precipitate the product, do so slowly and with stirring, preferably in an ice bath, to control the precipitation and crystal size.

Visualizing the Purification Strategy

A logical approach to purification is crucial. The following diagram outlines a decision-making workflow for purifying 7-Bromo-7-octenoic acid.

PurificationWorkflow start Crude 7-Bromo-7-octenoic Acid extraction Acid-Base Extraction start->extraction analysis1 Purity Analysis (TLC, NMR) extraction->analysis1 pure Pure Product analysis1->pure Purity > 95% chromatography Column Chromatography analysis1->chromatography Purity < 95% & Oily Product recrystallization Recrystallization analysis1->recrystallization Purity < 95% & Solid Product analysis2 Purity Analysis (TLC, NMR) chromatography->analysis2 analysis2->pure Purity > 95% analysis2->recrystallization Purity < 95% & Solid Product analysis3 Purity Analysis (TLC, NMR) recrystallization->analysis3 analysis3->pure Purity > 95%

Caption: Decision workflow for the purification of 7-Bromo-7-octenoic acid.

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolve the crude 7-bromo-7-octenoic acid in a suitable organic solvent (e.g., diethyl ether, 10 mL per gram of crude product) in a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2x).

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH < 2, check with litmus paper). The product should precipitate.

  • Extract the precipitated product with three portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Data Summary Table: Purification Techniques

Purification MethodPrimary Target ImpuritiesAdvantagesDisadvantages
Acid-Base Extraction Neutral and basic organic compoundsHigh capacity, cost-effective, simple setup.[3]Ineffective for other acidic impurities.
Column Chromatography Impurities with different polaritiesHigh resolution, versatile for a wide range of impurities.Can be time-consuming, requires larger volumes of solvent.
Recrystallization Impurities with different solubilities in a given solventCan yield highly pure crystalline products.Only applicable to solids, potential for yield loss.[5]

References

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. Lyon (FR)
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (2020). Low-Energy Separation Technique on Purification of Unsaturated Fatty Acids of Palm Stearin using Methanol Crystallization Method. Sains Malaysiana, 49(1), 123-131.
  • Google Patents. (n.d.). Process for separation of saturated and unsaturated carboxylic acids.
  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for coupling with 7-Bromo-7-octenoic acid

An essential resource for chemists in research and development, this Technical Support Center provides in-depth guidance for optimizing cross-coupling reactions with 7-Bromo-7-octenoic acid. This guide is structured to a...

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for chemists in research and development, this Technical Support Center provides in-depth guidance for optimizing cross-coupling reactions with 7-Bromo-7-octenoic acid. This guide is structured to address common challenges and frequently asked questions, ensuring users can navigate the complexities of their experiments with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and reactivity of 7-Bromo-7-octenoic acid.

Q1: What are the critical structural features of 7-Bromo-7-octenoic acid that influence its reactivity?

A1: 7-Bromo-7-octenoic acid possesses two key functional groups that dictate its chemical behavior in cross-coupling reactions:

  • A Terminal Vinyl Bromide: This sp²-hybridized carbon-bromine bond is the reactive site for oxidative addition to a low-valent palladium catalyst. The reactivity of vinyl halides in such reactions is typically greater than aryl chlorides but less than the corresponding iodides.[1][2]

  • A Carboxylic Acid: This moiety introduces complexity and opportunity. It can coordinate with the palladium catalyst, potentially influencing the reaction's regioselectivity or rate.[3][4][5] The acidic proton also necessitates careful selection of a base to avoid unwanted side reactions while ensuring the catalytic cycle proceeds.

Q2: How should 7-Bromo-7-octenoic acid be stored and handled?

A2: Like many halogenated and unsaturated compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?

A3: 7-Bromo-7-octenoic acid is an excellent substrate for several cornerstone cross-coupling reactions used to form new carbon-carbon bonds:

  • Suzuki-Miyaura Coupling: Reacts with organoboron reagents (boronic acids or esters) to form substituted octenoic acids.[1][7]

  • Heck Coupling: Couples with alkenes to yield more complex diene structures.[8][9]

  • Sonogashira Coupling: Reacts with terminal alkynes to produce enyne-containing fatty acids.[2][10][11]

Q4: How does the carboxylic acid group affect the choice of reaction conditions, particularly the base?

A4: The carboxylic acid's presence is a crucial consideration. The chosen base must be strong enough to facilitate the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling) but should not cause unwanted side reactions. A common strategy is to use a base that deprotonates the carboxylic acid to form its carboxylate salt. This can prevent the acid from interfering with the catalyst and, in some cases, the carboxylate itself can act as a directing group or an internal base.[12] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases that could induce side reactions.[13][14]

Q5: What are good starting points for selecting a catalyst system (palladium source and ligand)?

A5: The choice of the catalyst system is paramount for success.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. These Pd(II) sources are reduced in situ to the active Pd(0) species.[13][15][16] Using a direct Pd(0) source like Pd(PPh₃)₄ is also a viable option.

  • Ligands: For vinyl bromides, which can be less reactive than iodides, bulky and electron-rich phosphine ligands are often highly effective.[17][18] Ligands like triphenylphosphine (PPh₃), SPhos, or bulky N-heterocyclic carbenes (NHCs) can promote the critical oxidative addition step and facilitate the final reductive elimination.[10][14] The optimal ligand must often be determined through experimental screening.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common issues encountered during coupling reactions with 7-Bromo-7-octenoic acid.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue in cross-coupling reactions. A methodical check of the reaction components and conditions is the first step to a solution.

Possible Cause Diagnostic Check Proposed Solution
Inactive Catalyst System Verify the age and quality of the palladium source and ligand. Ensure the reaction was properly degassed.Use a fresh, high-purity palladium precatalyst and ligand. Consider a pre-activated Pd(0) source. Ensure the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[13][17]
Inefficient Precatalyst Reduction The reaction mixture may not change color as expected (e.g., to a dark brown/black indicative of Pd(0) formation).The reduction of Pd(II) to Pd(0) is critical. Some ligands, bases, or even the solvent can act as reducing agents.[16] If reduction is suspected to be slow, adding a small amount of a reducing agent or switching to a more easily reduced precatalyst may help.
Poor Reagent Quality Check starting materials, solvents, and bases for water content.Use anhydrous solvents, preferably freshly distilled or from a sealed commercial source. Ensure the coupling partner and base are dry. Moisture can hydrolyze reagents and interfere with the catalyst.[13]
Substrate Decomposition Analyze the crude reaction mixture by LC-MS or GC-MS for signs of protodebromination (replacement of Br with H) or decarboxylation.Protodebromination can occur with overly strong bases or extended reaction times at high temperatures. Use a milder base (e.g., K₃PO₄ instead of an alkoxide) and the lowest effective temperature. Decarboxylation is a risk at high temperatures.[19]
Problem 2: Significant Byproduct Formation

The formation of undesired products reduces yield and complicates purification.

Possible Cause Diagnostic Check Proposed Solution
Homocoupling of Coupling Partner In Suzuki reactions, look for a biphenyl byproduct from the boronic acid. In Sonogashira reactions, look for the di-alkyne (Glaser coupling) byproduct.Homocoupling is often promoted by the presence of oxygen.[17] Rigorous degassing of the reaction mixture and maintaining a positive inert gas pressure is crucial. For Sonogashira reactions, copper-free conditions can eliminate Glaser coupling.[2][20]
Isomerization of the Double Bond Analyze the product by ¹H NMR to check for changes in the vinyl proton signals, indicating potential E/Z isomerization or migration of the double bond.Isomerization can be mediated by palladium-hydride species formed during the reaction. Minimize reaction time and temperature. Screening different ligands can identify a system that favors rapid reductive elimination over competing isomerization pathways.
Decarboxylative Coupling Check for products where the carboxylic acid group has been lost.This is more likely under harsh conditions. Avoid excessively high temperatures. While sometimes a desired reaction pathway, it is typically an unwanted side reaction in standard cross-couplings.[21][22]

Visualizing the Process

A clear understanding of the experimental workflow and troubleshooting logic is essential for reproducible success.

General Experimental Workflow

The following diagram outlines the standard procedure for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Pd Source & Ligand A->B C Add Substrates & Base B->C D Degas System (Evacuate/Backfill with Inert Gas) C->D E Add Anhydrous Solvent D->E F Heat to Reaction Temp & Stir E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterize Pure Product

Caption: Standard workflow for a Pd-catalyzed cross-coupling.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing the cause of poor reaction performance.

G Start Low or No Yield Observed Q1 Was the reaction fully degassed & inert? Start->Q1 A1_No Re-run with rigorous inert atmosphere technique Q1->A1_No No Q2 Are all reagents pure and anhydrous? Q1->Q2 Yes A2_No Use fresh, anhydrous solvents and reagents Q2->A2_No No Q3 Is the catalyst system (Pd/Ligand) appropriate? Q2->Q3 Yes A3_No Screen alternative ligands (e.g., bulkier, more electron-rich) Q3->A3_No No Q4 Are reaction conditions (Base, Temp, Conc.) optimal? Q3->Q4 Yes A4_No Screen different bases, adjust temperature, or change concentration Q4->A4_No No End Consult further literature for specific substrate class Q4->End Yes

Caption: A decision tree for troubleshooting low reaction yields.

Optimized Starting Protocols

The following protocols serve as validated starting points for common coupling reactions. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 7-Bromo-7-octenoic acid with an arylboronic acid.

Step-by-Step Methodology:

  • To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-7-octenoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add a degassed solvent mixture (e.g., Dioxane/H₂O, 10:1) to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, P(t-Bu)₃, PPh₃
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, THF
Temperature 80 - 110 °C
Protocol 2: Sonogashira Coupling (Copper-Free)

This protocol outlines the coupling of 7-Bromo-7-octenoic acid with a terminal alkyne. A copper-free method is provided to avoid potential alkyne homocoupling.[20]

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine 7-Bromo-7-octenoic acid (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a ligand if necessary.

  • Add the base (e.g., Cs₂CO₃, 2.5 equiv).

  • Seal the flask, and add degassed, anhydrous solvent (e.g., DMF or Dioxane).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the mixture to 60-80 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify via flash column chromatography.

ParameterRecommended Condition
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Ligand PPh₃, cataCXium® A
Base Cs₂CO₃, Et₃N, DIPEA
Solvent DMF, Dioxane, THF, Toluene
Temperature 50 - 90 °C

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. Available from: [Link]

  • ACS Publications. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. Available from: [Link]

  • ResearchGate. C–H Functionalizations by Palladium Carboxylates: The Acid Effect. Available from: [Link]

  • Royal Society of Chemistry. Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Science. Available from: [Link]

  • National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available from: [Link]

  • Pacific Northwest National Laboratory. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • American Chemical Society. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers. Available from: [Link]

  • Royal Society of Chemistry. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Chemical Society Reviews. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • National Institutes of Health. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society. Available from: [Link]

  • YouTube. Heck reaction. Available from: [Link]

  • ScienceDirect. Heck Coupling. Synthetic Methods in Drug Discovery. Available from: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! Available from: [Link]

  • Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Molecules. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available from: [Link]

  • LookChem. CAS No.732248-52-1, 7-Bromo-7-octenoic acid Suppliers. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. Catalysts. Available from: [Link]

  • Thieme. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Available from: [Link]

Sources

Troubleshooting

Preventing decomposition of 7-Bromo-7-octenoic acid during reactions

Technical Support Center: 7-Bromo-7-octenoic acid Welcome to the technical support center for 7-Bromo-7-octenoic acid. As a key building block in pharmaceutical and materials science, the successful application of this r...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-7-octenoic acid

Welcome to the technical support center for 7-Bromo-7-octenoic acid. As a key building block in pharmaceutical and materials science, the successful application of this reagent is paramount. However, its bifunctional nature—possessing both a terminal vinyl bromide and a carboxylic acid—presents unique stability challenges. This guide is designed to provide you, our fellow researchers and developers, with in-depth, field-proven insights to anticipate and overcome common obstacles, ensuring the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways I should be aware of when using 7-Bromo-7-octenoic acid?

The structure of 7-Bromo-7-octenoic acid contains two reactive centers: the vinyl bromide and the carboxylic acid. Decomposition typically occurs at the vinyl bromide moiety through one of three main pathways: hydrolysis, polymerization, or dehydrobromination. The specific pathway often depends on the reaction conditions, including pH, temperature, and the presence of catalysts or initiators.

  • Hydrolysis: The vinyl bromide can hydrolyze to form an enol intermediate, which rapidly tautomerizes to the more stable 7-oxo-octanoic acid.[1][2] This is often catalyzed by acidic or basic conditions.

  • Polymerization: Like many vinyl compounds, 7-Bromo-7-octenoic acid can undergo polymerization.[3][4] This can be initiated by heat, light, or radical species (e.g., from atmospheric oxygen), leading to insoluble oligomers or polymers.[5][6]

  • Dehydrobromination: In the presence of strong, non-nucleophilic bases, elimination of hydrogen bromide (HBr) can occur to yield the corresponding terminal alkyne, oct-7-ynoic acid.[7]

Below is a diagram illustrating these competing degradation pathways.

G cluster_0 Decomposition Pathways A 7-Bromo-7-octenoic acid B 7-Oxo-octanoic acid (Ketone Byproduct) A->B Hydrolysis (+H₂O, acid/base) C Polymeric Material A->C Polymerization (Heat, Light, Radicals) D Oct-7-ynoic acid (Alkyne Byproduct) A->D Dehydrobromination (Strong Base)

Caption: Major decomposition pathways of 7-Bromo-7-octenoic acid.

Q2: My reaction mixture containing 7-Bromo-7-octenoic acid turned dark brown and formed a precipitate. What happened?

This is a classic symptom of polymerization.[3][5] The vinyl group is susceptible to radical polymerization, which can be initiated by trace amounts of oxygen, peroxide impurities in solvents (especially ethers like THF), elevated temperatures, or exposure to UV light. The resulting polymer is often poorly soluble and appears as a brown or black tar-like substance. To prevent this, it is crucial to use thoroughly degassed solvents and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

Q3: I am performing a palladium-catalyzed cross-coupling reaction and my catalyst appears to be deactivated. Could the substrate be the cause?

Yes, this is a distinct possibility. While essential for the reaction, the vinyl bromide moiety can also be a source of catalyst deactivation. Halides are known to act as potential catalyst poisons for palladium and other transition metals.[8][9][10] The mechanism can involve the formation of stable palladium-bromide complexes that are slow to undergo subsequent steps in the catalytic cycle, effectively removing active catalyst from the reaction. This can be exacerbated by high temperatures or the use of ligands that do not sufficiently stabilize the active catalytic species.

Troubleshooting Guide by Symptom

Issue 1: Formation of 7-Oxo-octanoic Acid (Ketone Byproduct)
  • Underlying Cause: Hydrolysis of the vinyl bromide moiety.[1] This reaction is often accelerated in either acidic or basic aqueous environments. The source of water can be from solvents that are not rigorously dried or from certain reagents (e.g., hydrated salts).

  • Preventative Measures:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.

    • Choice of Base: If a base is required, opt for non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, or organic amines like triethylamine) and ensure they are anhydrous. Avoid aqueous solutions of bases like NaOH or KOH.

    • pH Control: Maintain neutral or slightly basic, non-aqueous conditions. If the reaction generates acidic byproducts (like HBr), ensure the chosen base is sufficient to neutralize them promptly.

Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
  • Underlying Cause: Catalyst deactivation or slow catalytic turnover is a common issue.[11] This can be due to poisoning by the bromide, thermal decomposition of the catalyst, or unfavorable reaction kinetics. High reaction temperatures, while intended to increase rate, can sometimes promote catalyst degradation and byproduct formation.[12]

  • Preventative Measures:

    • Ligand Selection: Employ robust phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that are known to stabilize the palladium center and promote efficient oxidative addition and reductive elimination.

    • Temperature Optimization: Do not default to high temperatures. Screen reaction temperatures, starting lower (e.g., 60-80 °C) before escalating. Sometimes a slightly longer reaction time at a lower temperature provides a cleaner profile and higher yield.

    • Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can prevent the formation of inactive dimeric palladium species. Experiment with loadings between 0.5 mol% and 2 mol%.

ParameterRecommendation for Cross-CouplingRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Precursors that are readily activated in situ.
Ligand Buchwald-type (e.g., SPhos) or NHC (e.g., IPr)Promotes stability and high turnover rates.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (anhydrous)Weakly nucleophilic to avoid side reactions with the vinyl bromide.
Solvent Toluene, Dioxane, or THF (anhydrous, degassed)Common solvents for cross-coupling; must be free of water and oxygen.
Temperature 60–100 °C (Optimize as needed)Balances reaction rate against thermal decomposition of substrate and catalyst.[12]

Experimental Protocols: Best Practices

Protocol 1: General Storage and Handling of 7-Bromo-7-octenoic acid
  • Storage: Store the reagent at 2-8 °C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).

  • Aliquotting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air and moisture.

  • Handling: Always handle the material in a glovebox or under a positive pressure of inert gas. Use clean, dry syringes or cannulas for transfers.

Protocol 2: Recommended Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized workflow designed to minimize the risk of decomposition.

G cluster_workflow Inert Reaction Workflow prep 1. Glassware Prep Oven-dry or flame-dry all glassware. Assemble under inert gas flow. reagents 2. Reagent Addition Add boronic acid, base, and catalyst/ligand. Purge flask with inert gas (3x vacuum/backfill). prep->reagents solvent 3. Solvent Addition Add anhydrous, degassed solvent via syringe. reagents->solvent substrate 4. Substrate Addition Add 7-Bromo-7-octenoic acid solution (dissolved in degassed solvent) via syringe. solvent->substrate reaction 5. Reaction Heat to optimized temperature under positive pressure of inert gas. Monitor by TLC/LC-MS. substrate->reaction quench 6. Workup Cool to RT. Quench reaction carefully with degassed water or sat. NH₄Cl. reaction->quench

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-7-octenoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-7-octenoic acid. As a crucial intermediate in various synthetic pathways, parti...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-7-octenoic acid. As a crucial intermediate in various synthetic pathways, particularly in the development of novel therapeutics and materials science, a reproducible and scalable synthesis is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this vinyl bromide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-Bromo-7-octenoic acid, with a focus on the anti-Markovnikov hydrobromination of 7-octenoic acid.

Q1: Why is the yield of 7-Bromo-7-octenoic acid consistently low?

A low yield can be attributed to several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.

  • Incomplete Reaction:

    • Insufficient Radical Initiator: The free-radical chain reaction requires a sufficient concentration of radicals to propagate. Ensure the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is fresh and used in the correct stoichiometric amount (typically 1-5 mol%).

    • Low Reaction Temperature: Radical initiation is temperature-dependent. Ensure the reaction is maintained at a temperature appropriate for the chosen initiator (e.g., 70-80 °C for AIBN in a suitable solvent).

    • Premature Termination of the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before quenching.

  • Side Reactions:

    • Markovnikov Addition: The formation of the undesired 8-bromo-7-octenoic acid (Markovnikov product) can occur if the ionic addition mechanism competes with the radical pathway. This is more likely in polar solvents or in the absence of a radical initiator. Using a non-polar solvent like heptane or toluene can suppress the ionic pathway.

    • Polymerization: The terminal alkene of the starting material or the product can undergo radical polymerization. This can be minimized by maintaining a controlled temperature and avoiding excessively high concentrations of the radical initiator.

  • Product Loss During Workup and Purification:

    • Emulsion Formation: The carboxylic acid functionality can lead to emulsion formation during aqueous workup. Using a brine wash can help break emulsions.

    • Co-elution during Chromatography: The product and starting material may have similar polarities, leading to difficult separation by column chromatography. Careful selection of the eluent system is crucial. A gradient elution may be necessary for optimal separation.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the desired anti-Markovnikov product?

Achieving high regioselectivity is key to a successful synthesis. The formation of the Markovnikov isomer is a common issue.

  • Ensure Radical Conditions Dominate:

    • Use a Radical Initiator: The presence of a radical initiator is essential to favor the anti-Markovnikov addition.[1][2][3][4][5]

    • Use Non-Polar Solvents: Solvents like hexane, heptane, or toluene will disfavor the formation of the carbocation intermediate required for Markovnikov addition.

    • Exclude Oxygen: While peroxides are used as initiators, uncontrolled oxygen from the air can sometimes lead to undesired side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[6]

  • Choice of HBr Source:

    • Using a solution of HBr in a non-polar solvent or bubbling HBr gas through the reaction mixture is preferred over aqueous HBr, which can promote the ionic pathway.

Q3: The purification of 7-Bromo-7-octenoic acid by column chromatography is challenging. What are the best practices?

The polarity of the carboxylic acid group combined with the relatively non-polar carbon chain can make chromatographic purification tricky.

  • Stationary Phase: Standard silica gel is generally suitable.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Gradient Elution: Start with a low percentage of the polar solvent and gradually increase the polarity to first elute non-polar impurities, followed by the product, and finally the more polar starting material.

    • Acidification of the Eluent: Adding a small amount of acetic acid (0.1-1%) to the eluent system can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

  • Visualization: The product is not UV-active. Use a potassium permanganate stain or other suitable stains for visualization on TLC plates.

Q4: I am observing a significant amount of a high molecular weight, viscous material in my crude product. What is it and how can I prevent its formation?

This is likely a polymeric byproduct.

  • Cause: Radical polymerization of the alkene functional group.

  • Prevention:

    • Control Initiator Concentration: Use the minimum effective amount of radical initiator.

    • Maintain Optimal Temperature: Avoid excessively high temperatures, which can accelerate polymerization.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 7-Bromo-7-octenoic acid?

7-Octenoic acid is the most direct and common starting material for the anti-Markovnikov hydrobromination to yield 7-Bromo-7-octenoic acid.[7]

Q2: What is the mechanism of the anti-Markovnikov hydrobromination?

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

  • Propagation:

    • The bromine radical adds to the terminal carbon of the double bond in 7-octenoic acid, forming the more stable secondary radical at the 7-position.

    • This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the 7-Bromo-7-octenoic acid product and regenerating a bromine radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.[3][4][5]

Q3: What are the key safety precautions when working with HBr and AIBN?

  • Hydrogen Bromide (HBr): HBr is a corrosive and toxic gas or solution.[8][9][10][11]

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    • Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of spills.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose vigorously upon heating.

    • Store in a cool, dry place away from heat and sources of ignition.

    • Avoid grinding or subjecting it to shock.

    • Handle with appropriate PPE.

Q4: How can I confirm the structure of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the vinyl protons. The proton on the same carbon as the bromine will be a singlet or a narrow multiplet, and the two terminal vinyl protons will appear as distinct signals, likely doublets or multiplets, due to geminal and vicinal coupling.

    • ¹³C NMR: The two sp² carbons of the vinyl bromide group will have distinct chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: Look for the characteristic C=C stretching vibration of the vinyl group and the broad O-H stretch of the carboxylic acid.

Experimental Protocol: Synthesis of 7-Bromo-7-octenoic acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reaction Scheme:

G start 7-Octenoic Acid reagents + HBr (AIBN, Heptane, 80°C) start->reagents product 7-Bromo-7-octenoic Acid reagents->product

Caption: Synthesis of 7-Bromo-7-octenoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Octenoic Acid142.2010.0 g0.0703
Hydrogen Bromide (48% in acetic acid)80.91~1.5 eq~0.105
Azobisisobutyronitrile (AIBN)164.210.58 g0.0035
Heptane-100 mL-
Sodium Bicarbonate (sat. aq. solution)-As needed-
Sodium Thiosulfate (10% aq. solution)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 7-octenoic acid (10.0 g, 0.0703 mol) in heptane (100 mL).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes.

  • Addition of Initiator: Add AIBN (0.58 g, 0.0035 mol) to the reaction mixture.

  • Heating: Heat the mixture to 80 °C with vigorous stirring.

  • Addition of HBr: Slowly add the HBr solution (48% in acetic acid, ~1.5 eq) via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate with 0.5% acetic acid). The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to room temperature.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine (if present).

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane:ethyl acetate (e.g., starting with 95:5 and gradually increasing to 80:20) containing 0.5% acetic acid.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain 7-Bromo-7-octenoic acid as a colorless to pale yellow oil.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS.

Workflow Diagram:

G A Dissolve 7-Octenoic Acid & AIBN in Heptane B Heat to 80°C under N2 A->B C Add HBr solution B->C D Monitor by TLC C->D E Cool to RT D->E F Aqueous Workup (Na2S2O3, NaHCO3, Brine) E->F G Dry (MgSO4) & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the synthesis of 7-Bromo-7-octenoic acid.

References

  • Brainly. How many signals would you expect to find in the ¹H NMR spectrum of vinyl bromide?[Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for...[Link]

  • AIP Publishing. NMR Spectra of Vinyl Chloride and the Chloroethylenes.[Link]

  • Royal Society of Chemistry. Supporting Information.[Link]

  • OrgoSolver. Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain).[Link]

  • ACS Publications. Temperature dependence of nuclear magnetic resonance coupling constants and chemical shifts of the vinyl halides and some vinyl esters.[Link]

  • PubMed Central. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents.[Link]

  • Galli, M., Fletcher, C. J., del Pozo, M., & Goldup, S. M. (2016). Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins. Organic & Biomolecular Chemistry, 14(22), 5622–5626. [Link]

  • Royal Society of Chemistry. Supplementary Information.[Link]

  • Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition.[Link]

  • Interscan Corporation. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.[Link]

  • Google Patents.
  • Organic Chemistry Tutor. Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes).[Link]

  • CurlyArrows. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne).[Link]

  • Chemguide. hydrogen bromide and alkenes - the peroxide effect.[Link]

  • Galli, M., Fletcher, C. J., del Pozo, M., & Goldup, S. M. (2016). Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins. Organic & Biomolecular Chemistry, 14(22), 5622–5626. [Link]

  • Interscan Corporation. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.[Link]

  • Advanced Gas Technologies. Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures.[Link]

  • Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • PrepChem. Synthesis of 8-bromocaprylic acid.[Link]

  • Chad's Prep. Hydrobromination of Alkenes with Peroxide.[Link]

  • Master Organic Chemistry. Addition of HBr to Alkenes.[Link]

  • Organic Syntheses. SUPPORTING INFORMATION Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes.[Link]

  • Organic Syntheses. methyl 4-keto-7-methyloctanoate.[Link]

  • PubChem. 7-Octenoic acid.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • GSRS. 7-OCTENOIC ACID.[Link]

Sources

Troubleshooting

Analytical challenges in the characterization of 7-Bromo-7-octenoic acid

An in-depth guide for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting and frequently asked questions regarding the analytical challenges in the characte...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting and frequently asked questions regarding the analytical challenges in the characterization of 7-Bromo-7-octenoic acid.

Technical Support Center: 7-Bromo-7-octenoic Acid

Introduction

7-Bromo-7-octenoic acid is a halogenated fatty acid with potential applications in synthetic organic chemistry and as a building block in drug discovery. Its unique structure, containing both a terminal double bond with a bromine atom and a carboxylic acid functional group, presents a distinct set of analytical challenges. This guide provides practical, field-tested advice to navigate these complexities, ensuring accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 7-Bromo-7-octenoic acid during storage and sample preparation?

A1: The primary stability concerns are its susceptibility to hydrolysis, light-induced degradation, and polymerization. The vinyl bromide moiety can be unstable, particularly in the presence of nucleophiles or upon exposure to UV light. The carboxylic acid group can also participate in esterification or other reactions if not handled under inert conditions. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing poor peak shape and tailing during HPLC analysis. What are the likely causes?

A2: Poor peak shape in HPLC is often attributed to several factors:

  • Secondary Interactions: The carboxylic acid group can interact with residual silanols on the silica backbone of C18 columns, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the carboxylic acid, resulting in peak splitting or broadening.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

To address this, consider using a mobile phase with a pH well below the pKa of the carboxylic acid (typically around 4-5) to ensure it is fully protonated. Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), can also improve peak shape by masking the silanol interactions.

Q3: My mass spectrometry data shows multiple bromine-containing species. Is this expected?

A3: While fragmentation is expected, the presence of multiple parent ions containing bromine might indicate isotopic distribution or the formation of adducts. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units. If you observe other bromine-containing species, consider the possibility of adduct formation with mobile phase components (e.g., sodium or potassium).

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the analysis of 7-Bromo-7-octenoic acid.

Guide 1: Gas Chromatography (GC) Analysis - Peak Decomposition

Problem: Significant peak degradation or the appearance of multiple decomposition products is observed during GC analysis.

Root Cause Analysis:

7-Bromo-7-octenoic acid is thermally labile. The high temperatures of the GC inlet and column can induce dehydrobromination or decarboxylation. The active sites in the GC liner and column can also catalyze these degradation reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for GC peak decomposition.

Step-by-Step Protocol:

  • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 150 °C) and gradually increase it to find the optimal balance between volatilization and stability.

  • Derivatization: Protect the carboxylic acid group through derivatization. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the thermal stability and volatility of the analyte.

    • Protocol: In a vial, dissolve 1 mg of 7-Bromo-7-octenoic acid in 100 µL of a suitable solvent (e.g., acetonitrile). Add 100 µL of BSTFA and 1% TMCS (trimethylchlorosilane). Cap the vial and heat at 60 °C for 30 minutes. Analyze the resulting trimethylsilyl (TMS) ester by GC.

  • Use an Inert Column: Employ a column with a highly inert stationary phase, such as one with a phenyl- or trifluoropropyl- substitution, to minimize interactions with the analyte.

  • System Maintenance: Regularly replace the GC liner and septum to avoid the accumulation of active sites that can promote degradation.

Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Signal Broadening

Problem: Broadening of the vinyl and carboxylic acid proton signals in the ¹H NMR spectrum.

Root Cause Analysis:

Signal broadening can be caused by several factors, including:

  • Proton Exchange: The carboxylic acid proton can exchange with residual water in the NMR solvent, leading to a broad signal.

  • Aggregation: At higher concentrations, carboxylic acids can form hydrogen-bonded dimers, leading to signal broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for NMR signal broadening.

Step-by-Step Protocol:

  • Use Dry Solvent: Ensure the use of a high-quality, dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to minimize water content.

  • D₂O Exchange: To confirm the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The broad carboxylic acid signal should disappear due to proton-deuterium exchange.

  • Dilution: Prepare a more dilute sample to reduce the effects of aggregation.

  • Chelating Agent: If paramagnetic impurities are suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample.

Part 3: Quantitative Data and Methodologies

Table 1: Recommended Starting Conditions for HPLC Analysis
ParameterRecommendationRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterEnsures the carboxylic acid is protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides good elution strength.
Gradient 30-95% B over 5 minutesA good starting point for method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nm or MSThe double bond has a weak chromophore. MS is more sensitive and specific.
Experimental Protocol: LC-MS/MS Method for Quantification

This protocol provides a robust method for the quantification of 7-Bromo-7-octenoic acid in a complex matrix.

1. Sample Preparation:

  • Perform a liquid-liquid extraction of the sample with a water-immiscible solvent like ethyl acetate.
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase conditions.

2. LC-MS/MS Parameters:

  • Use the HPLC conditions outlined in Table 1.
  • For the mass spectrometer, use an electrospray ionization (ESI) source in negative ion mode.
  • Monitor the transition of the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion. The exact m/z values will depend on the bromine isotope.

3. Data Analysis:

  • Construct a calibration curve using a series of known concentrations of 7-Bromo-7-octenoic acid.
  • Quantify the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

References

  • Isotopic Abundances of the Elements, NIST. [Link]

Optimization

Technical Support Center: Handling and Experimentation with 7-Bromo-7-octenoic Acid

Welcome to the technical support guide for 7-Bromo-7-octenoic acid (CAS No: 732248-52-1)[1][2]. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-7-octenoic acid (CAS No: 732248-52-1)[1][2]. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls associated with the handling and use of this versatile vinyl bromide compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 7-Bromo-7-octenoic acid?

A1: 7-Bromo-7-octenoic acid and similar bromo-acids are classified as corrosive and can cause severe skin burns and eye damage[3][4]. It is imperative to handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of any dust or mists[3]. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[4].

Q2: What are the recommended storage conditions for 7-Bromo-7-octenoic acid?

A2: To ensure the long-term stability of 7-Bromo-7-octenoic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[3]. Some suppliers recommend storage at -20°C for powders or -80°C when in solvent to minimize degradation[5]. It is crucial to keep it away from incompatible materials such as strong reducing agents, strong acids/alkalis, and strong oxidizing agents[3][5].

Q3: Is 7-Bromo-7-octenoic acid prone to decomposition?

A3: Yes, like many vinyl halides, 7-Bromo-7-octenoic acid can be susceptible to decomposition, particularly when exposed to heat, light, or incompatible materials. The vinyl bromide moiety can be reactive, and the carboxylic acid group can also participate in various reactions. Decomposition pathways may include dehydrobromination or polymerization, especially under basic conditions or in the presence of certain metals.

Q4: What are the common applications of 7-Bromo-7-octenoic acid in organic synthesis?

A4: 7-Bromo-7-octenoic acid is a valuable building block in organic synthesis. The vinyl bromide group serves as a key functional handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, to form carbon-carbon bonds and construct more complex molecules[6][7]. The carboxylic acid provides a site for further functionalization, such as esterification or amidation.

Q5: How can I confirm the purity and identity of my 7-Bromo-7-octenoic acid sample?

A5: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and can provide information about isomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess volatility and identify impurities[8][9]. Fourier-Transform Infrared (FTIR) spectroscopy will confirm the presence of the carboxylic acid and alkene functional groups[8]. For quantitative analysis of halide content, Ion Chromatography (IC) can be employed[8].

II. Troubleshooting Experimental Pitfalls

This section addresses specific problems that may arise during experiments involving 7-Bromo-7-octenoic acid, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms:

  • Starting material is recovered unchanged.

  • A complex mixture of unidentifiable products is formed.

  • Only a small amount of the desired product is observed.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Catalyst Inactivity The palladium catalyst may be poisoned by impurities or may not have been properly activated. The choice of ligand is also critical for the stability and reactivity of the catalytic species.[10][11]1. Use Fresh Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is fresh and has been stored under an inert atmosphere. 2. Ligand Screening: The electronic and steric properties of the phosphine ligand can significantly impact the reaction outcome. Experiment with different ligands (e.g., SPhos, XPhos, P(t-Bu)₃). 3. Pre-catalyst Activation: If using a Pd(II) precatalyst, ensure proper reduction to the active Pd(0) species in situ.
Base Incompatibility The base used might be too strong, leading to dehydrobromination of the vinyl bromide or other side reactions. Conversely, a base that is too weak may not facilitate the transmetalation step (in Suzuki coupling) or the reductive elimination step effectively.1. Optimize Base: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. 2. Anhydrous Conditions: Ensure the base and solvent are rigorously dried, as water can interfere with the catalytic cycle.
Solvent Effects The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.1. Solvent Screening: Test a range of solvents, including ethereal solvents (e.g., THF, dioxane), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMSO).[10] 2. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can oxidize the catalyst.
Substrate Decomposition 7-Bromo-7-octenoic acid may decompose under the reaction conditions, especially at elevated temperatures.1. Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration. 2. Protecting Groups: Consider protecting the carboxylic acid group as an ester if it is suspected to interfere with the reaction.
Workflow for Troubleshooting a Failed Cross-Coupling Reaction:

Caption: A systematic approach to troubleshooting failed cross-coupling reactions.

Problem 2: Unsuccessful Purification of 7-Bromo-7-octenoic Acid

Symptoms:

  • Co-elution of impurities during column chromatography.

  • Decomposition of the product on silica gel.

  • Difficulty in achieving high purity by crystallization.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Acidity of Silica Gel The acidic nature of standard silica gel can promote the decomposition of the vinyl bromide moiety or lead to unwanted side reactions.1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine, typically 0.1-1% v/v) in the eluent and evaporate the solvent before packing the column. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
Inappropriate Solvent System for Chromatography An improper eluent system may not provide adequate separation between the product and closely related impurities.1. TLC Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. 2. Gradient Elution: Employ a gradient elution strategy during column chromatography to improve the resolution of components.
Thermal Instability The compound may be sensitive to heat, leading to degradation during solvent removal under reduced pressure.1. Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath. 2. High Vacuum: Utilize a high-vacuum pump to remove the solvent at a lower temperature.
Experimental Protocol: Neutralized Silica Gel Column Chromatography
  • Slurry Preparation: In a fume hood, add the required amount of silica gel to a round-bottom flask. Add your chosen eluent system containing 0.5% (v/v) triethylamine.

  • Solvent Removal: Gently swirl the slurry and then remove the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing: Pack the column with the neutralized silica gel using your standard procedure (wet or dry packing).

  • Elution: Run the column with an eluent system that also contains 0.5% (v/v) triethylamine to maintain the neutral environment.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Problem 3: Inconsistent Results in Reactions Involving the Carboxylic Acid Moiety

Symptoms:

  • Incomplete esterification or amidation.

  • Formation of unexpected byproducts.

  • Difficulty in activating the carboxylic acid.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Steric Hindrance The alkyl chain may cause some steric hindrance at the carboxylic acid, slowing down the reaction rate.1. More Reactive Reagents: Use more reactive coupling agents (e.g., HATU, HOBt with EDC) for amide bond formation. 2. Longer Reaction Times/Higher Temperatures: Cautiously increase the reaction time or temperature, while monitoring for potential decomposition of the vinyl bromide.
Incompatible Reagents The reagents used for carboxylic acid activation might react with the vinyl bromide. For instance, strongly nucleophilic or basic conditions should be avoided.1. Mild Activation Conditions: Opt for milder activation methods. For esterification, consider using DCC/DMAP or conversion to the acid chloride with oxalyl chloride under carefully controlled conditions. 2. Review Reagent Compatibility: Before starting, thoroughly review the compatibility of all reagents with the vinyl bromide functional group.
Logical Relationship Diagram for Reagent Selection:

Reagent_Selection cluster_0 Reaction Type cluster_1 Reagent Choice cluster_2 Considerations Esterification Esterification Fischer Fischer Esterification H⁺, ROH Esterification->Fischer Simple Alcohols DCC_DMAP DCC/DMAP Mild Conditions Esterification->DCC_DMAP Sensitive Substrates Acid_Chloride Acid Chloride Formation (COCl)₂, SOCl₂ Esterification->Acid_Chloride For Less Reactive Alcohols Amidation Amidation Amidation->Acid_Chloride Two-step Process Peptide_Coupling Peptide Coupling EDC, HATU, HOBt Amidation->Peptide_Coupling Direct, Mild Harsh Potential for Side Reactions Fischer->Harsh Mild Good Compatibility DCC_DMAP->Mild Acid_Chloride->Harsh Peptide_Coupling->Mild

Caption: Decision-making flowchart for activating the carboxylic acid group.

III. References

  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

  • ResearchGate. (2015). Research Advances in the Synthetic Methods of Vinyl Bromides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-Octenoic acid | C8H14O2 | CID 543977. Retrieved from [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.732248-52-1,7-Bromo-7-octenoic acid Suppliers. Retrieved from [Link]

  • DC Chemicals. (2026). 7-OCTENOIC ACID MSDS. Retrieved from [Link]

  • PubMed Central. (n.d.). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 7-OCTENOIC ACID 18719-24-9 wiki. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2009). Regioselective Heck vinylation of electron-rich olefins with vinyl halides: is the neutral pathway in operation?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Suzuki and Stille Coupling with 7-Bromo-7-octenoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the most po...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two such stalwart methods, the Suzuki-Miyaura coupling and the Stille coupling, with a specific focus on their application to the functionalization of 7-bromo-7-octenoic acid, a substrate featuring both a vinyl bromide and a carboxylic acid moiety.

The choice between these two named reactions is often nuanced, hinging on factors such as functional group tolerance, reagent toxicity, and reaction conditions.[1][2] This guide aims to provide the experimental data and mechanistic insights necessary for researchers to make an informed decision tailored to their synthetic goals.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Boron reagents are generally considered to have low toxicity.[2]Organotin compounds are known to be highly toxic.[3][4]
Byproducts Boron-based byproducts are typically water-soluble and easily removed.[2]Tin-based byproducts often require specific workup procedures for removal.[5][6]
Reaction Conditions Requires a base for activation of the organoboron species.[7][8]Can often be performed under neutral or base-free conditions.[1]
Functional Group Tolerance Generally good, but can be sensitive to acidic protons.[9]Excellent tolerance for a wide variety of functional groups, including carboxylic acids.[10][11]

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[1] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][7][10] The key distinction lies in the nature of the organometallic reagent and the specifics of the transmetalation step.

The catalytic cycle begins with the oxidative addition of the vinyl bromide (7-bromo-7-octenoic acid) to a Pd(0) species, forming a Pd(II) intermediate.[4][7] This is followed by transmetalation, where the organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center.[4][7] Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.[4][7]

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(OR)L2 R1-Pd(II)(OR)L2 R1-Pd(II)(X)L2->R1-Pd(II)(OR)L2 Base R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(OR)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Suzuki coupling reaction.

Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnR3) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Comparison: Coupling with 7-Bromo-7-octenoic Acid

The presence of a carboxylic acid in the substrate, 7-bromo-7-octenoic acid, introduces a key consideration for both reactions. While the Stille coupling is known for its exceptional functional group tolerance, including carboxylic acids, the Suzuki coupling's requirement for a base can potentially lead to complications.[9][10][11] The carboxylate formed under basic conditions can coordinate to the palladium catalyst, potentially deactivating it.[12] However, with careful selection of the base and reaction conditions, successful Suzuki couplings of substrates bearing carboxylic acids have been reported.[13]

Suzuki Coupling Protocol

Materials:

  • 7-Bromo-7-octenoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 7-bromo-7-octenoic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Stille Coupling Protocol

Materials:

  • 7-Bromo-7-octenoic acid (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous, degassed toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 7-bromo-7-octenoic acid, the aryltributylstannane, and Pd(PPh₃)₄.[1]

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Stir the reaction mixture at a temperature between 80-110 °C.[1]

  • Monitor the reaction progress by TLC or GC/MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • To remove the tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of KF.[5][6]

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

Performance and Considerations

Suzuki Coupling:

  • Advantages: The primary advantage of the Suzuki coupling lies in the low toxicity and environmental impact of the organoboron reagents.[2][14] The resulting boron-containing byproducts are often water-soluble, simplifying purification.[2] A wide variety of boronic acids and their derivatives are commercially available or readily prepared.[7][15]

  • Challenges with 7-Bromo-7-octenoic acid: The carboxylic acid functionality requires careful consideration of the base used. Strong bases could potentially lead to side reactions or catalyst deactivation.[9][12] Solubility of the carboxylate salt in the reaction medium can also influence reaction efficiency.[13]

Stille Coupling:

  • Advantages: The Stille coupling is renowned for its excellent functional group tolerance, making it highly compatible with the carboxylic acid in 7-bromo-7-octenoic acid.[10][11] The reaction often proceeds under neutral conditions, avoiding the need for a base.[1] Organostannanes are generally stable to air and moisture.[4][5]

  • Challenges with 7-Bromo-7-octenoic acid: The significant drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[3][4] This necessitates careful handling and specialized purification techniques to remove tin residues from the final product, which is a critical consideration in pharmaceutical development.[5][6]

Conclusion

Both the Suzuki and Stille couplings are powerful and versatile methods for the C-C bond formation on a substrate like 7-bromo-7-octenoic acid. The Suzuki reaction is often the preferred choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates that are sensitive to basic conditions or where achieving high yields is challenging, the Stille coupling, with its exceptional functional group tolerance, presents a robust alternative, provided that the challenges associated with the toxicity and removal of organotin compounds are adequately addressed.[1][3] The ultimate decision will depend on the specific requirements of the synthesis, including scale, purity requirements, and the synthetic chemist's familiarity with each technique.

References

  • Wikipedia. Suzuki reaction. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • D'Amato, E. M., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 10(15), 8564-8573. [Link]

  • Cacchi, S., & Fabrizi, G. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14636-14668. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wang, D., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101007. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Advances in the Suzuki–Miyaura Reaction. Tetrahedron, 58(48), 9633-9695. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Schneider, C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16346-16351. [Link]

  • Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry, 78(8), 1073-1079. [Link]

  • Kaczmarczyk, Z., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(19), 11531-11538. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling. [Link]

  • ResearchGate. Early Studies in Acyl Suzuki-Miyaura Cross-Coupling of Carboxylic Acid... [Link]

  • Myers, A. G. The Stille Reaction. [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. [Link]

  • Pediaa.Com. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

Sources

Comparative

A Comparative Guide to the Potential Biological Activities of 7-Bromo-7-octenoic Acid Derivatives

This guide provides a comparative analysis of the potential biological activities of 7-bromo-7-octenoic acid and its derivatives. In the absence of extensive direct research on this specific compound, this document synth...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of 7-bromo-7-octenoic acid and its derivatives. In the absence of extensive direct research on this specific compound, this document synthesizes information from structurally related molecules to provide a predictive framework for researchers and drug development professionals. We will explore potential mechanisms of action, suggest relevant experimental protocols for validation, and compare the hypothesized activities with known bioactive fatty acid derivatives.

Introduction: The Therapeutic Potential of Modified Fatty Acids

Fatty acids and their derivatives are fundamental to numerous physiological processes, serving as energy sources, structural components of cell membranes, and signaling molecules. The chemical modification of fatty acids, such as through halogenation, offers a promising avenue for the development of novel therapeutic agents with tailored biological activities. The introduction of a bromine atom, as in 7-bromo-7-octenoic acid, can significantly alter the molecule's physicochemical properties, influencing its reactivity, binding affinity to biological targets, and metabolic stability.

This guide will focus on the potential biological activities of 7-bromo-7-octenoic acid derivatives, drawing comparisons with the known activities of the parent compound, 7-octenoic acid, and other related bromo-substituted fatty acids.

Comparative Analysis of Potential Biological Activities

While direct experimental data on 7-bromo-7-octenoic acid is limited, we can infer its potential biological activities by examining related compounds.

Comparison with 7-Octenoic Acid

The unsaturated parent compound, 7-octenoic acid, has been investigated for several biological effects. Studies have shown that 7-octenoic acid, isolated from Moringa oleifera, exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in triple-negative breast cancer cells.[1] Further research has highlighted its anti-inflammatory, antioxidant, and anti-apoptotic effects in macrophage models.[2][3]

Table 1: Comparison of Known Activities of 7-Octenoic Acid and Hypothesized Activities of 7-Bromo-7-octenoic Acid Derivatives

Biological Activity7-Octenoic Acid (Known)7-Bromo-7-octenoic Acid Derivatives (Hypothesized)Potential Mechanism of Action for Brominated Derivative
Anti-cancer Induces apoptosis and cell cycle arrest.[1]Potentially enhanced cytotoxicity.The vinyl bromide moiety can act as a Michael acceptor, enabling covalent modification of key cellular nucleophiles in cancer cells.
Anti-inflammatory Downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[2][3]Potential for modulation of inflammatory pathways.Covalent inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX).
Enzyme Inhibition Not well-characterized.Potential for irreversible enzyme inhibition.The electrophilic nature of the vinyl bromide could lead to covalent modification of active site residues.
Insights from Other Bromoalkenoic Acids

The presence and position of a bromine atom can confer potent and specific biological activities. For instance, 2-bromooctanoate has been shown to be an irreversible inhibitor of 3-ketothiolase, an enzyme involved in fatty acid oxidation.[4] This suggests that bromo-substituted fatty acids can act as mechanism-based inhibitors.

The vinyl bromide moiety in 7-bromo-7-octenoic acid is of particular interest. This functional group can act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues within an enzyme's active site. This could lead to irreversible covalent inhibition, a desirable property for certain therapeutic targets.

Proposed Mechanisms of Action and Key Signaling Pathways

Based on the comparative analysis, we propose that 7-bromo-7-octenoic acid derivatives could exert their biological effects through the following mechanisms:

  • Covalent Enzyme Inhibition: The electrophilic vinyl bromide could target cysteine or histidine residues in the active sites of various enzymes. Potential targets include enzymes involved in cancer cell metabolism, inflammation, and signal transduction.

  • Modulation of Inflammatory Pathways: By analogy to other fatty acid derivatives that modulate the arachidonic acid pathway, 7-bromo-7-octenoic acid derivatives could potentially inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Below is a diagram illustrating the potential interaction of a 7-bromo-7-octenoic acid derivative with an enzyme active site.

G cluster_0 Enzyme Inhibition Pathway Enzyme Active Site Enzyme Active Site Nucleophilic Residue (e.g., Cys-SH) Nucleophilic Residue (e.g., Cys-SH) Enzyme Active Site->Nucleophilic Residue (e.g., Cys-SH) Positioned for attack Covalent Adduct Covalent Adduct Nucleophilic Residue (e.g., Cys-SH)->Covalent Adduct Nucleophilic attack on vinyl bromide Covalent Adduct->Enzyme Active Site Irreversible Inhibition 7-Bromo-7-octenoic acid derivative 7-Bromo-7-octenoic acid derivative 7-Bromo-7-octenoic acid derivative->Enzyme Active Site Enters Active Site

Caption: Proposed mechanism of irreversible enzyme inhibition by a 7-bromo-7-octenoic acid derivative.

Recommended Experimental Workflows

To validate the hypothesized biological activities of 7-bromo-7-octenoic acid derivatives, a systematic experimental approach is crucial.

Synthesis of Derivatives

The first step involves the synthesis of a small library of 7-bromo-7-octenoic acid derivatives. Modifications could include esterification of the carboxylic acid, amidation, or alterations to the alkyl chain length.

In Vitro Biological Evaluation

A panel of in vitro assays should be employed to screen for biological activity.

Experimental Workflow for Biological Evaluation

G Synthesis of Derivatives Synthesis of Derivatives Cytotoxicity Screening Cytotoxicity Screening Synthesis of Derivatives->Cytotoxicity Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Synthesis of Derivatives->Enzyme Inhibition Assays Anti-inflammatory Assays Anti-inflammatory Assays Synthesis of Derivatives->Anti-inflammatory Assays Lead Compound Identification Lead Compound Identification Cytotoxicity Screening->Lead Compound Identification Enzyme Inhibition Assays->Lead Compound Identification Anti-inflammatory Assays->Lead Compound Identification

Caption: A streamlined workflow for the initial biological evaluation of 7-bromo-7-octenoic acid derivatives.

Detailed Experimental Protocols

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 7-bromo-7-octenoic acid derivatives (e.g., 0.1, 1, 10, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound or a known inhibitor (e.g., indomethacin).

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence remains to be established, a comparative analysis of structurally related compounds suggests that 7-bromo-7-octenoic acid and its derivatives are promising candidates for further investigation as potential therapeutic agents. Their unique chemical structure, featuring a terminal vinyl bromide, presents an opportunity for the development of potent and selective covalent inhibitors.

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of biological assays targeting cancer, inflammation, and specific enzyme activities. Elucidating the structure-activity relationships will be crucial for optimizing the potency and selectivity of these novel compounds.

References

  • Wisitpongpun, T., et al. (2020). 7-octenoic acid, a compound isolated from Moringa oleifera Lam. leaves, enhances anticancer activity against breast cancer cells by inducing cell cycle arrest and promoting apoptosis. [Source not fully available in search results]
  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. [Link]

  • Al-Asmari, A. K., et al. (2023). In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). Molecules, 28(21), 7365. [Link]

Sources

Validation

A Spectroscopic Journey: Characterizing 7-Bromo-7-octenoic Acid and Its Synthetic Precursors

For Immediate Publication In the intricate landscape of pharmaceutical research and drug development, the precise characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the intricate landscape of pharmaceutical research and drug development, the precise characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic comparison of 7-Bromo-7-octenoic acid, a potentially valuable building block in organic synthesis, with its key precursors: 7-octenoic acid and the intermediate 7,8-dibromooctanoic acid. By examining the distinct signatures of these compounds in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a comprehensive roadmap for researchers engaged in their synthesis and application.

The synthetic pathway from a readily available terminal alkene to a vinyl bromide is a cornerstone of organic synthesis. This guide will elucidate this transformation through a detailed analysis of the spectroscopic changes observed at each step, providing both the "what" and the "why" behind the data.

The Synthetic Pathway: From Alkene to Vinyl Bromide

The conversion of 7-octenoic acid to 7-bromo-7-octenoic acid is conceptually a two-step process: the addition of bromine across the terminal double bond to form a vicinal dibromide, followed by the elimination of one equivalent of hydrogen bromide to yield the desired vinyl bromide.

Synthesis_Pathway 7-Octenoic_Acid 7-Octenoic Acid 7,8-Dibromooctanoic_Acid 7,8-Dibromooctanoic Acid 7-Octenoic_Acid->7,8-Dibromooctanoic_Acid Bromination (Br2) 7-Bromo-7-octenoic_Acid 7-Bromo-7-octenoic Acid 7,8-Dibromooctanoic_Acid->7-Bromo-7-octenoic_Acid Elimination (Base)

Caption: Synthetic route from 7-octenoic acid to 7-bromo-7-octenoic acid.

This guide will now delve into the spectroscopic characteristics of each of these molecules, providing a framework for their identification and purity assessment.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation of a terminal alkene to a vinyl bromide imparts distinct changes in the spectroscopic fingerprint of the molecule. The following sections will detail these changes across NMR, IR, and Mass Spectrometry.

7-Octenoic Acid: The Starting Point

7-Octenoic acid serves as our foundational molecule. Its spectroscopic data reveals the characteristic features of a terminal alkene and a carboxylic acid.

Table 1: Spectroscopic Data of 7-Octenoic Acid

Spectroscopic TechniqueKey Features and Observations
¹H NMR Signals corresponding to the terminal vinyl protons (~4.9-5.8 ppm), a multiplet for the allylic protons (~2.0 ppm), and a triplet for the protons alpha to the carbonyl group (~2.3 ppm). The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
¹³C NMR Resonances for the sp² carbons of the double bond (~114 and ~139 ppm), and the carbonyl carbon of the carboxylic acid (~180 ppm).[1]
IR Spectroscopy A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1710 cm⁻¹), and characteristic C=C (~1640 cm⁻¹) and =C-H (~3080 cm⁻¹) stretches for the terminal alkene.
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z 142. Common fragmentation patterns include the loss of water (M-18) and cleavage of the alkyl chain.[1]
7,8-Dibromooctanoic Acid: The Intermediate

The addition of bromine across the double bond of 7-octenoic acid leads to the formation of 7,8-dibromooctanoic acid. This transformation is clearly evidenced by the disappearance of alkene signals and the appearance of new signals corresponding to the now saturated and brominated carbons.

Table 2: Predicted Spectroscopic Data of 7,8-Dibromooctanoic Acid

Spectroscopic TechniqueKey Features and Predicted Observations
¹H NMR Disappearance of the vinyl proton signals. Appearance of new multiplets in the region of 3.8-4.5 ppm corresponding to the protons on the bromine-bearing carbons (CHBr and CH₂Br).
¹³C NMR Disappearance of the sp² carbon signals. Appearance of new signals for the carbon atoms bonded to bromine, typically in the range of 30-60 ppm.
IR Spectroscopy Disappearance of the C=C and =C-H stretching bands. The spectrum will be dominated by the carboxylic acid absorptions (O-H and C=O) and C-H stretching and bending vibrations of the saturated alkyl chain. A C-Br stretching vibration is expected in the fingerprint region (500-700 cm⁻¹).
Mass Spectrometry The molecular ion peak will show a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). The nominal molecular weight would be 302 g/mol . Fragmentation would likely involve the loss of Br and HBr.
7-Bromo-7-octenoic Acid: The Final Product

The final elimination step to form 7-bromo-7-octenoic acid reintroduces a double bond, but this time as a vinyl bromide. This results in a unique spectroscopic signature that is distinct from both the starting material and the intermediate.

Table 3: Predicted Spectroscopic Data of 7-Bromo-7-octenoic Acid

Spectroscopic TechniqueKey Features and Predicted Observations
¹H NMR Appearance of two geminal vinyl proton signals, likely seen as doublets in the range of 5.5-6.5 ppm. The chemical shift of these protons is influenced by the presence of the bromine atom.
¹³C NMR Appearance of two sp² carbon signals. The carbon bearing the bromine atom will be shifted downfield compared to a standard vinyl carbon, while the other sp² carbon will also be in the vinyl region.
IR Spectroscopy Reappearance of a C=C stretching vibration, typically at a lower frequency than a standard terminal alkene (~1620-1630 cm⁻¹). A strong =C-H out-of-plane bending vibration is also expected. The characteristic carboxylic acid bands will remain.
Mass Spectrometry The molecular ion peak will exhibit a characteristic M⁺ and M⁺+2 isotopic pattern in a 1:1 ratio, confirming the presence of one bromine atom. The nominal molecular weight would be 220 g/mol .

Experimental Protocols

To ensure the reproducibility and validity of these spectroscopic comparisons, detailed experimental protocols for the synthesis and analysis are provided below.

Synthesis of 7-Bromo-7-octenoic Acid

This protocol is based on established methods for the bromination and dehydrobromination of terminal alkenes.

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_elimination Step 2: Elimination Dissolve Dissolve 7-octenoic acid in CCl4 Cool Cool to 0 °C Dissolve->Cool Add_Br2 Add Br2 dropwise Cool->Add_Br2 Stir Stir at 0 °C to RT Add_Br2->Stir Workup_1 Aqueous workup Stir->Workup_1 Dissolve_Dibromide Dissolve dibromide in alcohol Workup_1->Dissolve_Dibromide Add_Base Add strong base (e.g., DBU) Dissolve_Dibromide->Add_Base Reflux Reflux the mixture Add_Base->Reflux Workup_2 Aqueous workup and extraction Reflux->Workup_2 Purify Purify by chromatography Workup_2->Purify

Caption: Experimental workflow for the synthesis of 7-bromo-7-octenoic acid.

Step-by-Step Methodology:

  • Bromination: Dissolve 7-octenoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄). Cool the solution to 0 °C in an ice bath. Add a solution of bromine (Br₂, 1 equivalent) in CCl₄ dropwise with stirring. Allow the reaction to warm to room temperature and stir until the red-brown color of bromine disappears. The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 7,8-dibromooctanoic acid.

  • Elimination: The crude 7,8-dibromooctanoic acid is dissolved in a suitable solvent such as ethanol. A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equivalents) is added. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is taken up in a suitable organic solvent and washed with dilute acid, water, and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 7-bromo-7-octenoic acid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples (7-octenoic acid and 7-bromo-7-octenoic acid), a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples (7,8-dibromooctanoic acid), a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be acquired prior to running the sample.

Mass Spectrometry (MS):

  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile solvent is injected into the GC. For less volatile compounds, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

  • Instrumentation: A mass spectrometer capable of electron ionization (for GC-MS) or soft ionization techniques like ESI or APCI.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the characterization of 7-bromo-7-octenoic acid and its precursors. By understanding the characteristic spectral features of each molecule in the synthetic pathway, researchers can confidently identify their target compounds, monitor reaction progress, and assess the purity of their products. This guide serves as a foundational resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient and accurate utilization of these important chemical entities.

References

  • PubChem. 7-Octenoic acid. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of 7-Bromo-7-octenoic acid: HPLC vs. NMR

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of success. One such intermediate, 7-Bromo-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of success. One such intermediate, 7-Bromo-7-octenoic acid (CAS: 732248-52-1, Formula: C₈H₁₃BrO₂), presents a unique analytical challenge due to its combination of a carboxylic acid, a vinyl bromide, and a flexible alkyl chain.[1][2] Its utility as a building block in the synthesis of more complex molecules necessitates a robust and accurate assessment of its purity to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2] Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and potential toxicity.

This guide provides an in-depth comparison of two powerful analytical techniques for the purity determination of 7-Bromo-7-octenoic acid: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations in this specific application. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive quality control strategy for this and similar intermediates.

Understanding the Analyte: 7-Bromo-7-octenoic acid and Its Potential Impurities

A thorough understanding of the analyte and its potential impurities is paramount for developing effective analytical methods. A plausible synthetic route to 7-Bromo-7-octenoic acid is the anti-Markovnikov hydrobromination of oct-7-ynoic acid.[3] This synthetic pathway informs the likely process-related impurities that may be present in the final product.

Key Potential Impurities:

  • Oct-7-ynoic acid (Starting Material): Incomplete reaction would lead to the presence of the starting alkyne.

  • 8-Bromo-7-octenoic acid (Markovnikov Adduct): The regioisomeric product of Markovnikov addition of HBr across the triple bond.

  • 7,8-Dibromooctanoic acid (Over-bromination Product): Further reaction with bromine could lead to the formation of a dibrominated saturated acid.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any unreacted reagents, may also be present.

The ability to separate and quantify these potential impurities is a key performance indicator for any analytical method.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power, sensitivity, and quantitative accuracy. For polar analytes like carboxylic acids, reversed-phase HPLC is the mode of choice.

The Rationale Behind the HPLC Method

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 (octadecylsilyl) stationary phase is a versatile and robust choice for retaining the nonpolar alkyl chain of 7-Bromo-7-octenoic acid.[4] The mobile phase, a mixture of water and a polar organic solvent like acetonitrile, allows for the elution of the analyte. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group.[4] This ensures a consistent retention time and sharp, symmetrical peak shape. Detection is typically performed at a low UV wavelength (around 210 nm) where the carboxylic acid and vinyl bromide functionalities exhibit some absorbance.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 7-Bromo-7-octenoic acid sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter s3->s4 h1 Inject Sample s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Quantify Impurities d2->d3

Caption: Workflow for HPLC Purity Analysis.

Interpreting the HPLC Chromatogram

The primary peak in the resulting chromatogram will correspond to 7-Bromo-7-octenoic acid. Any additional peaks represent impurities. The retention time of each peak is a characteristic of the compound under the given conditions. The peak area is proportional to the concentration of the compound. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Expected Elution Order:

  • Earlier eluting peaks: More polar impurities, such as residual polar reagents or highly oxygenated byproducts.

  • Main Peak: 7-Bromo-7-octenoic acid.

  • Later eluting peaks: Less polar impurities. The starting material, oct-7-ynoic acid, and the regioisomeric impurity, 8-bromo-7-octenoic acid, are expected to have similar retention times to the main compound and may require careful method optimization for complete resolution. The over-brominated product, 7,8-dibromooctanoic acid, being more non-polar, would likely have a longer retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be employed for highly accurate quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule, making it a powerful tool for both identifying the main component and detecting and characterizing impurities.

The Power of ¹H and ¹³C NMR in Purity Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals is directly proportional to the number of protons, allowing for the relative quantification of different species in a mixture.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. While not inherently quantitative without specific experimental setups, it is invaluable for confirming the carbon skeleton and identifying impurities with different carbon frameworks.

Experimental Protocol: NMR Analysis

Instrumentation:

  • Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 7-Bromo-7-octenoic acid sample into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 0.05% tetramethylsilane - TMS, δ = 0.00 ppm).

  • Gently agitate the tube to ensure complete dissolution.

NMR Parameters:

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 5 seconds (for quantitative analysis)

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2 seconds

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Interpretation n1 Weigh Sample n2 Dissolve in CDCl3 with TMS n1->n2 nmr1 Acquire 1H Spectrum n2->nmr1 nmr2 Acquire 13C Spectrum n2->nmr2 da1 Assign Signals nmr1->da1 nmr2->da1 da2 Integrate 1H Signals da1->da2 da3 Identify Impurity Signals da1->da3 da4 Quantify Purity (qNMR) da2->da4 da3->da4

Caption: Workflow for NMR Purity Analysis.

Interpreting the NMR Spectra

Predicted ¹H NMR Spectrum of 7-Bromo-7-octenoic acid (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12broad singlet1H-COOH
~5.6-5.8multiplet2H=CH₂
~2.35triplet2H-CH₂-COOH
~2.1-2.2multiplet2H-CH₂-C(Br)=CH₂
~1.6-1.7multiplet2H-CH₂-CH₂-COOH
~1.3-1.5multiplet4H-(CH₂)₂-

Predicted ¹³C NMR Spectrum of 7-Bromo-7-octenoic acid (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~179-181-COOH
~125-127=C(Br)-
~118-120=CH₂
~33-35-CH₂-COOH
~30-32-CH₂-C(Br)=CH₂
~28-30-(CH₂)₂-
~24-26-CH₂-CH₂-COOH

Identifying Impurities by NMR:

  • Oct-7-ynoic acid: The presence of a terminal alkyne proton signal (a triplet around δ 1.9-2.1 ppm) and acetylenic carbon signals in the ¹³C spectrum (around δ 68 and 84 ppm) would indicate this impurity.

  • 8-Bromo-7-octenoic acid: This regioisomer would exhibit a different splitting pattern for the vinylic protons and distinct chemical shifts for the carbons of the double bond.

  • 7,8-Dibromooctanoic acid: The absence of olefinic signals and the appearance of new signals in the aliphatic region, particularly a methine proton (-CH(Br)-) at a downfield shift, would be indicative of this impurity.

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Separation based on polarityAbsorption of radiofrequency by nuclei in a magnetic field
Quantitative Analysis Excellent with proper calibrationExcellent (qNMR), often without a specific reference standard for the analyte
Impurity Identification Based on retention time, requires confirmationProvides structural information for impurity identification
Sensitivity High (µg/mL to ng/mL)Lower (mg/mL)
Speed Relatively fast (15-30 min per sample)Can be slower for ¹³C NMR due to the need for more scans
Sample Throughput High with an autosamplerLower
Destructive YesNo
Cost (Instrument) Moderate to HighHigh
Expertise Required ModerateHigh for spectral interpretation

Conclusion: A Synergistic Approach to Purity Assurance

Both HPLC and NMR are powerful techniques for the purity analysis of 7-Bromo-7-octenoic acid, each offering distinct advantages.

  • HPLC is the ideal choice for routine quality control due to its high throughput, sensitivity, and excellent quantitative capabilities. It is particularly well-suited for detecting and quantifying known impurities at low levels.

  • NMR is an indispensable tool for structural confirmation and the identification of unknown impurities. Its ability to provide detailed structural information is invaluable during process development and for troubleshooting out-of-specification results. Quantitative NMR (qNMR) offers a highly accurate method for determining absolute purity.

For a comprehensive and robust quality control strategy, a synergistic approach is recommended. HPLC should be employed for routine purity testing and the quantification of known impurities. NMR should be used for the initial characterization of reference standards, the investigation of unknown peaks observed in HPLC, and for providing orthogonal confirmation of purity. By leveraging the complementary strengths of both techniques, researchers and drug development professionals can ensure the highest quality of 7-Bromo-7-octenoic acid, thereby safeguarding the integrity of their downstream processes and the safety of the final pharmaceutical product.

References

  • PubChem. (n.d.). 4-Bromo-2-octenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-5-heptynoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromooct-1-ene. Retrieved from [Link]

  • PubChem. (n.d.). 7-Octenoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Vinyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters. (n.d.). Useful Application Notes and References. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 10-bromodecanoic acid (A), diselenide (B),.... Retrieved from [Link]

  • SpectraBase. (n.d.). Bromoacetic acid - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 7-Bromo-7-octenoic Acid Derivatives

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and experimental reproducibility. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity and experimental reproducibility. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of 7-Bromo-7-octenoic acid and its derivatives. We will explore the nuances of various spectroscopic and chromatographic techniques, presenting supporting data to illustrate how a multi-faceted analytical approach leads to unambiguous structural elucidation.

The Imperative of Unambiguous Structural Confirmation

7-Bromo-7-octenoic acid is a functionalized fatty acid with potential applications in organic synthesis and medicinal chemistry.[1] Its structure, featuring a terminal vinyl bromide and a carboxylic acid, presents a unique combination of reactive sites. However, during its synthesis, several isomeric byproducts can arise, such as 8-bromooctanoic acid (from anti-Markovnikov addition of HBr to a precursor) or other positional isomers of bromo-octenoic acid.[2] Differentiating the target molecule from these closely related structures is critical, as even minor structural variations can lead to significant differences in reactivity and biological activity.

This guide will walk through a systematic approach to confirming the structure of 7-Bromo-7-octenoic acid, using a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).

A Multi-Modal Approach to Structural Verification

No single analytical technique is sufficient for the complete and unambiguous structural determination of a molecule like 7-Bromo-7-octenoic acid. A synergistic approach, where the strengths of one technique compensate for the limitations of another, is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] We will examine both ¹H (proton) and ¹³C (carbon-13) NMR.

¹H NMR Spectroscopy provides information about the chemical environment of each hydrogen atom. For 7-Bromo-7-octenoic acid, we expect to see distinct signals for the vinyl protons, the aliphatic chain protons, and the carboxylic acid proton. The chemical shift (δ) and the splitting pattern (multiplicity) are key to assigning these signals.

¹³C NMR Spectroscopy provides a count of the number of chemically distinct carbon atoms. The presence of the double bond and the bromine atom will significantly influence the chemical shifts of the nearby carbons.

Table 1: Comparative ¹H NMR Data (Predicted) for 7-Bromo-7-octenoic Acid and a Potential Isomer

Proton Assignment 7-Bromo-7-octenoic acid (Predicted δ, Multiplicity) 8-Bromooctanoic acid (Predicted δ, Multiplicity) Key Differentiating Features
-COOH ~11-12 ppm, singlet (s)~11-12 ppm, singlet (s)Not a primary differentiator.
Vinyl Protons (=CH₂) ~5.4 ppm, doublet (d); ~5.6 ppm, doublet (d)AbsentThe presence of signals in the vinyl region is definitive for the -ene structure.
-CH₂- adjacent to Br Absent~3.4 ppm, triplet (t)A triplet around 3.4 ppm is characteristic of a -CH₂Br group.
-CH₂- adjacent to C=C ~2.2 ppm, triplet (t)AbsentA triplet in this region indicates proximity to the double bond.
-CH₂- adjacent to -COOH ~2.3 ppm, triplet (t)~2.3 ppm, triplet (t)Similar chemical shifts for this group in both isomers.
Aliphatic Chain (-CH₂-)n ~1.3-1.7 ppm, multiplet (m)~1.3-1.9 ppm, multiplet (m)Overlapping signals, not ideal for differentiation.

Table 2: Comparative ¹³C NMR Data (Predicted) for 7-Bromo-7-octenoic Acid and a Potential Isomer

Carbon Assignment 7-Bromo-7-octenoic acid (Predicted δ) 8-Bromooctanoic acid (Predicted δ) Key Differentiating Features
-COOH ~180 ppm~180 ppmNot a primary differentiator.
C=C (sp² Carbons) ~125 ppm, ~135 ppmAbsentThe presence of two signals in the sp² region confirms the double bond.
-CH₂-Br Absent~34 ppmA signal around 34 ppm is indicative of a carbon bonded to bromine.
-CH₂- adjacent to -COOH ~34 ppm~34 ppmSimilar chemical shifts.
Aliphatic Chain (-CH₂-)n ~24-32 ppm~25-33 ppmOverlapping signals.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[4] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a distinctive "M+2" peak in the mass spectrum for any fragment containing a bromine atom, where the M+2 peak is almost equal in intensity to the molecular ion peak (M).

Table 3: Expected Mass Spectrometry Data for 7-Bromo-7-octenoic acid

m/z Value Interpretation Key Confirmation Point
220/222Molecular Ion [M]⁺The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of a single bromine atom.[4][5]
141[M-Br]⁺Loss of the bromine atom.
203/205[M-OH]⁺Loss of the hydroxyl group from the carboxylic acid.
175/177[M-COOH]⁺Loss of the entire carboxylic acid group.
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple method to identify the presence of key functional groups. For 7-Bromo-7-octenoic acid, we are looking for the characteristic absorptions of the carboxylic acid and the carbon-carbon double bond.

Table 4: Characteristic IR Absorptions for 7-Bromo-7-octenoic acid

Wavenumber (cm⁻¹) Vibrational Mode Significance
~3300-2500 (broad)O-H stretch (carboxylic acid)Confirms the presence of the carboxylic acid functional group.[6]
~1710 (strong)C=O stretch (carboxylic acid)Confirms the carbonyl of the carboxylic acid.[6]
~1640C=C stretch (alkene)Confirms the presence of the carbon-carbon double bond.
~910=C-H bend (vinyl)Further evidence for the terminal double bond.
Gas Chromatography (GC): Purity Assessment and Isomer Separation

Gas chromatography is an excellent technique for assessing the purity of a sample and for separating volatile isomers.[7][8] For the analysis of a carboxylic acid like 7-Bromo-7-octenoic acid, it is often necessary to convert it to a more volatile derivative, such as a fatty acid methyl ester (FAME), prior to GC analysis.

A GC analysis of the derivatized product mixture would likely show separate peaks for the methyl 7-bromo-7-octenoate and any isomeric byproducts, such as methyl 8-bromooctanoate. The retention times of these isomers would be different due to their different boiling points and interactions with the GC column stationary phase. Coupling the GC to a mass spectrometer (GC-MS) allows for the acquisition of a mass spectrum for each separated peak, providing definitive identification of each component.

Experimental Protocols

To ensure the scientific integrity of the structural confirmation, the following detailed protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 7-Bromo-7-octenoic acid in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of protons.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: Same as ¹H NMR.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay: 5-10 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.

Protocol 2: GC-MS Analysis
  • Derivatization to FAME:

    • Dissolve ~1 mg of the sample in 1 mL of toluene in a glass vial.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 50°C for 2 hours.

    • After cooling, add 5 mL of 5% aqueous NaCl solution and 2 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAME to a clean vial for analysis.

  • GC-MS Conditions:

    • GC Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for good separation of fatty acid esters.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-400.

Integrated Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized batch of 7-Bromo-7-octenoic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Structural Confirmation Synthesis Synthesis of 7-Bromo-7-octenoic acid Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial Functional Group Check NMR 1H and 13C NMR Purification->NMR Definitive Connectivity GC_MS GC-MS (after derivatization) Purification->GC_MS Purity and Isomer Separation MS Direct Infusion MS Purification->MS Molecular Weight and Bromine Confirmation Data_Analysis Comprehensive Data Analysis and Interpretation IR->Data_Analysis NMR->Data_Analysis GC_MS->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: 7-Bromo-7-octenoic acid Data_Analysis->Structure_Confirmed All data consistent Isomer_Detected Isomer(s) Detected: Further Purification Required Data_Analysis->Isomer_Detected Inconsistent data or extra peaks in GC

Caption: A comprehensive workflow for the synthesis, purification, and structural confirmation of 7-Bromo-7-octenoic acid.

Conclusion and Best Practices

Key Recommendations for Researchers:

  • Always use a combination of techniques: Relying on a single method, such as mass spectrometry alone, is insufficient and can lead to misidentification of isomers.

  • NMR is indispensable: For determining the precise connectivity and differentiating between positional isomers, ¹H and ¹³C NMR are the most definitive tools.

  • Leverage the isotopic signature of bromine: The characteristic M/M+2 pattern in mass spectrometry is a powerful and straightforward confirmation of the presence of bromine in the molecule and its fragments.

  • Chromatography is key for purity assessment: Do not assume a purified sample is a single component. GC or HPLC is essential to confirm the absence of isomeric impurities.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately confirm the structure of 7-Bromo-7-octenoic acid and its derivatives, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Journal of Chromatographic Science. (2013). Development of Gas Chromatography Analysis of Fatty Acids in Marine Organisms. Retrieved from [Link]

  • Analytical Techniques in Aquaculture Research. (n.d.). Fatty Acid analysis by gas chromatography. Retrieved from [Link]

  • Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography. Retrieved from [Link]

  • YouTube. (2025). How Can You Determine Fatty Acid Composition Using Gas Chromatography? Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Lab on a Chip. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-octenoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Michigan State University. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 7-octen-1-al and derivatives thereof.
  • PubChem. (n.d.). 2-Bromooctanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • PubMed. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Haloalkanes. Retrieved from [Link]

  • University of St. Thomas. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Aus-e-tute. (n.d.). Structural Isomers of Haloalkanes (alkyl halides) Chemistry Tutorial. Retrieved from [Link]

  • Royal Society of Chemistry. (1965). Syntheses of Long-chain Acids. Part VII. Preparation and Reduction of Some Alkadiynoic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoheptanoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (1971). Synthesis of an alpha-Bromo-beta-lactam, 7-Bromo-8-oxo-1-azabicyclo[4.2.0]octane, by Carbene Insertion. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis of novel amino acid derivative of 7-AVCA. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

  • NIST WebBook. (n.d.). 8-Bromo-1-octene. Retrieved from [Link]

  • ChemBK. (n.d.). 8-BROMO-N-OCTANOIC ACID. Retrieved from [Link]

  • The Chemistry Notes. (2020). Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0267483). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Retrieved from [Link]

  • SpringerLink. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • YouTube. (2016). NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2024). NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. Retrieved from [Link]

  • NIST WebBook. (n.d.). 7-Octenoic acid, methyl ester. Retrieved from [Link]

  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-butenoic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. Retrieved from [Link]

  • NIST WebBook. (n.d.). 7-Octenoic acid, ethyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). Adsorption and reaction pathways of 7-octenoic acid on copper. Retrieved from [Link]

  • NIST WebBook. (n.d.). Octanoic acid. Retrieved from [Link]

  • NIH. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Benchmarking the stability of 7-Bromo-7-octenoic acid against similar compounds

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision point, where stability is a paramount concern. This guide provides an in-depth comparativ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision point, where stability is a paramount concern. This guide provides an in-depth comparative analysis of the stability of 7-Bromo-7-octenoic acid against two structurally similar compounds: its saturated analogue, 8-bromooctanoic acid, and its non-brominated counterpart, 7-octenoic acid. While direct, side-by-side experimental stability data for these specific compounds is not extensively available in published literature, this guide synthesizes established principles of chemical stability, theoretical considerations, and available data to provide a robust predictive comparison. Furthermore, we present a comprehensive experimental framework for conducting such a stability study, empowering researchers to generate data tailored to their specific needs.

Introduction: The Significance of Stability in Halogenated Fatty Acids

Halogenated fatty acids are a versatile class of molecules utilized in a range of applications, from synthetic building blocks in medicinal chemistry to probes for biological systems. 7-Bromo-7-octenoic acid, with its terminal vinyl bromide and carboxylic acid functionalities, offers unique reactivity for cross-coupling reactions and other chemical transformations. However, the presence of the vinyl bromide moiety introduces questions regarding its stability compared to more conventional alkyl bromides or unsaturated fatty acids. Understanding the relative stability of this compound is crucial for optimizing storage conditions, predicting shelf-life, and designing robust synthetic protocols.

This guide focuses on a comparative assessment of three key molecules:

  • 7-Bromo-7-octenoic acid: The vinyl halide of interest.

  • 8-Bromooctanoic acid: The saturated alkyl halide analogue.

  • 7-Octenoic acid: The non-brominated unsaturated analogue.

Theoretical Stability Assessment: Vinyl Halide vs. Alkyl Halide and the Role of Unsaturation

The primary structural difference influencing the stability of 7-Bromo-7-octenoic acid and 8-bromooctanoic acid is the hybridization of the carbon atom bonded to the bromine. In 7-Bromo-7-octenoic acid, this is an sp² hybridized carbon of a double bond, whereas in 8-bromooctanoic acid, it is an sp³ hybridized carbon. This distinction has significant implications for the C-Br bond strength and overall molecular reactivity.

Vinyl halides, such as 7-Bromo-7-octenoic acid, are generally less reactive in nucleophilic substitution reactions than their alkyl halide counterparts.[1][2] This reduced reactivity can be attributed to several factors:

  • Hybridization: The sp² hybridized carbon in the vinyl halide has more s-character than the sp³ carbon in the alkyl halide, resulting in a shorter and stronger C-Br bond.[2]

  • Resonance: The lone pair of electrons on the bromine atom can participate in resonance with the adjacent π-system of the double bond, giving the C-Br bond partial double bond character and further strengthening it.[3]

  • Carbocation Instability: Should a reaction proceed via a carbocation intermediate, the resulting vinyl cation is highly unstable compared to an alkyl carbocation.[3]

In contrast, 7-octenoic acid lacks the C-Br bond, making it susceptible to different degradation pathways, primarily related to the reactivity of the terminal double bond, such as oxidation.

Based on these principles, a predicted stability hierarchy can be proposed:

7-Octenoic acid (most stable) > 7-Bromo-7-octenoic acid > 8-Bromooctanoic acid (least stable in nucleophilic environments)

It is important to note that this is a generalized prediction, and the actual stability will be highly dependent on the specific environmental conditions (e.g., pH, temperature, light, presence of oxidants or nucleophiles).

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of the three compounds, gathered from available data. These properties can influence their behavior and stability in various matrices.

Property7-Bromo-7-octenoic acid8-Bromooctanoic acid7-Octenoic acid
CAS Number 732248-52-117696-11-618719-24-9
Molecular Formula C₈H₁₃BrO₂C₈H₁₅BrO₂C₈H₁₄O₂
Molecular Weight 221.09 g/mol 223.11 g/mol 142.20 g/mol
Boiling Point 300.3°C at 760 mmHg147-150°C at 2 mmHg[4]Not available
Melting Point Not available35-37°C[4]Not available
Density 1.353 g/cm³Not available0.925 g/mL at 25°C[5]
pKa (Predicted) Not available4.77±0.10[4]4.77±0.10

Proposed Experimental Framework: A Forced Degradation Study

To empirically determine the relative stability of these compounds, a forced degradation study is the most effective approach.[6] This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation and identify potential degradation pathways and products.

Experimental Design

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_compounds Test Compounds cluster_stress Stress Conditions C1 7-Bromo-7-octenoic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) C1->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) C1->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) C1->Oxidative Thermal Thermal Stress (e.g., 80°C, dry heat) C1->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) C1->Photolytic C2 8-Bromooctanoic acid C2->Acid C2->Base C2->Oxidative C2->Thermal C2->Photolytic C3 7-Octenoic acid C3->Acid C3->Base C3->Oxidative C3->Thermal C3->Photolytic Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Data Analysis (Degradation %, Rate Constants) Analysis->Data Report Comparative Stability Report Data->Report caption Workflow for Forced Degradation Study

Caption: A comprehensive workflow for a forced degradation study to compare the stability of the three compounds.

Detailed Experimental Protocols

A. Sample Preparation:

  • Prepare stock solutions of 7-Bromo-7-octenoic acid, 8-bromooctanoic acid, and 7-octenoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

B. Stress Conditions:

  • Acidic Hydrolysis: Mix the sample solution with 0.1 M hydrochloric acid and incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.

  • Alkaline Hydrolysis: Mix the sample solution with 0.1 M sodium hydroxide and incubate at 60°C for predetermined time points. Neutralize the samples with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the sample solution with 3% hydrogen peroxide and store at room temperature, protected from light, for predetermined time points.

  • Thermal Degradation: Store the solid compounds in a temperature-controlled oven at 80°C. Dissolve samples in the mobile phase at each time point for analysis.

  • Photostability: Expose the sample solutions to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). Wrap control samples in aluminum foil to protect them from light.

C. Analytical Methodology: Stability-Indicating HPLC-UV/MS

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[7][8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) for quantification. Mass spectrometry (MS) should be coupled to the HPLC system to identify the mass of the degradation products, aiding in their structural elucidation.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.

Predicted Degradation Pathways and Mechanistic Insights

The expected primary degradation pathways for each compound under the proposed stress conditions are outlined below.

Degradation_Pathways cluster_7Br7O 7-Bromo-7-octenoic Acid cluster_8BrO 8-Bromooctanoic Acid cluster_7O 7-Octenoic Acid start1 7-Bromo-7-octenoic acid deg1_1 Hydrolysis (acid/base) -> 7-Oxo-octanoic acid start1->deg1_1 deg1_2 Photolysis -> Debromination, Isomerization start1->deg1_2 start2 8-Bromooctanoic acid deg2_1 Hydrolysis (SN1/SN2) -> 8-Hydroxyoctanoic acid start2->deg2_1 deg2_2 Thermal Stress -> Elimination (HBr loss) start2->deg2_2 start3 7-Octenoic acid deg3_1 Oxidation -> Epoxides, Aldehydes start3->deg3_1 deg3_2 Acid-catalyzed hydration -> 7-Hydroxyoctanoic acid start3->deg3_2 caption Predicted Primary Degradation Pathways

Caption: Predicted primary degradation pathways for the three compounds under various stress conditions.

  • 7-Bromo-7-octenoic Acid: Under hydrolytic conditions, the vinyl bromide is expected to be relatively stable, but forced conditions may lead to the formation of a ketone via an enol intermediate.[9] Photolytic stress could induce C-Br bond cleavage.

  • 8-Bromooctanoic Acid: This alkyl bromide is more susceptible to nucleophilic substitution (hydrolysis) to form 8-hydroxyoctanoic acid.[10] Thermal stress may lead to the elimination of HBr.

  • 7-Octenoic Acid: The primary degradation pathway is expected to be oxidation of the double bond, leading to the formation of epoxides, aldehydes, or further oxidation products. Acid-catalyzed hydration of the double bond is also possible.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear, tabular format to facilitate comparison.

Table 1: Percentage Degradation under Forced Conditions

Stress Condition7-Bromo-7-octenoic acid (% Degradation)8-Bromooctanoic acid (% Degradation)7-Octenoic acid (% Degradation)
0.1 M HCl, 60°C, 24h [Experimental Data][Experimental Data][Experimental Data]
0.1 M NaOH, 60°C, 24h [Experimental Data][Experimental Data][Experimental Data]
3% H₂O₂, RT, 24h [Experimental Data][Experimental Data][Experimental Data]
80°C, 24h [Experimental Data][Experimental Data][Experimental Data]
Photolytic (ICH Q1B) [Experimental Data][Experimental Data][Experimental Data]

By quantifying the percentage of the parent compound remaining at each time point under each stress condition, a direct comparison of their relative stabilities can be made. The identification of major degradation products via HPLC-MS will provide valuable insights into the degradation mechanisms and help in the development of strategies to mitigate instability.

Conclusion and Recommendations

This guide provides a comprehensive framework for benchmarking the stability of 7-Bromo-7-octenoic acid against its saturated and non-brominated analogues. Based on fundamental chemical principles, 7-Bromo-7-octenoic acid is predicted to exhibit greater stability towards nucleophilic attack than 8-bromooctanoic acid due to the nature of the vinyl bromide moiety. However, both brominated compounds are likely to be more susceptible to degradation under specific conditions (e.g., hydrolysis, photolysis) than 7-octenoic acid, which is more prone to oxidative degradation.

For researchers and drug development professionals, it is imperative to conduct empirical stability studies under conditions relevant to their specific applications. The experimental protocols and analytical methods outlined in this guide provide a robust starting point for such investigations. By understanding the relative stabilities and degradation pathways of these compounds, scientists can make more informed decisions regarding their selection, storage, and use in the synthesis of novel molecules.

References

  • Papiernik, S. K., Gan, J., & Yates, S. R. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. Journal of Agricultural and Food Chemistry, 48(11), 5566-5572.
  • ResearchGate. (n.d.). Summary of the main pathways of alkyl halide transformation under... [Diagram].
  • Thermo Fisher Scientific. (2020, September 26).
  • askIITians. (2021, June 29). Why venyl halides are less reactive than alkyl halides towards nucleo. Retrieved from [Link]

  • Quora. (2015, September 25). Which is more stable? -vinyl halides or allyl halides? Retrieved from [Link]

  • Alichem. (2024, January 9). 7-OCTENOIC ACID MSDS.
  • Adsorption and Reaction Pathways of 7-Octenoic Acid on Copper. (2021). Physical Chemistry Chemical Physics, 23(10), 5985-5996.
  • Chemistry Stack Exchange. (2016, December 19). Hydrolysis of vinyl bromide vs alkyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2020, September 5). Alcohols to Alkyl Bromides, Part 1 [Video]. YouTube.
  • BenchChem. (n.d.). Technical Support Center: Stability Studies of (R)
  • Yang, M. X., & Bent, B. E. (1996). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface. beta.-hydride elimination reactions. Journal of the American Chemical Society, 118(38), 9042-9051.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Quora. (2018, October 3). Why are vinyl halides less reactive than alkyl halides? Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Reed, R. A. (2010). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology, 34(4), 50-59.
  • Sinha, A. (2023, November 5).
  • The Good Scents Company. (n.d.). 7-octenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]

  • Api, A. M., et al. (2020). Fragrance material review on octanoic acid. Food and Chemical Toxicology, 138, 111271.
  • LIPID MAPS. (2022, April 25). 7-Octenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Octenoic acid. Retrieved from [Link]

  • Dean, H. G., Bonser, J. C., & Gent, J. P. (1989). HPLC analysis of brain and plasma for octanoic and decanoic acids. Clinical chemistry, 35(9), 1945–1948.
  • ChemBK. (2024, April 10). 8-Bromo octanioic acid ethyl ester.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38453-38460.
  • PubChem. (n.d.). 7-Octenoic acid, 4-oxo-, methyl ester. Retrieved from [Link]

  • Sreekanth, N., et al. (2018). Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. Journal of Taibah University for Science, 12(3), 324-332.
  • LookChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]

  • Pujari, S. P., et al. (2014).

Sources

Validation

A Comparative Guide to the Synthesis of 7-Bromo-7-octenoic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of 7-Bromo-7-octenoic Acid in Modern Organic Synthesis 7-Bromo-7-octenoic acid, a bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid, is a valuable building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromo-7-octenoic Acid in Modern Organic Synthesis

7-Bromo-7-octenoic acid, a bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid, is a valuable building block in organic synthesis. Its unique structure allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The vinyl bromide moiety serves as a versatile handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, esterification, and other modifications. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of 7-Bromo-7-octenoic acid can be approached through several distinct strategies. This guide will focus on the most direct and plausible routes, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting. The primary disconnection points in retrosynthetic analysis lead to two main precursors: 7-octynoic acid and 7-octenoic acid. A third, multi-step approach involving a Wittig-type reaction will also be considered as a viable, albeit less direct, alternative.

cluster_0 Synthetic Strategies cluster_1 Starting Materials 7-Bromo-7-octenoic acid 7-Bromo-7-octenoic acid Route 1: Hydrobromination Route 1: Hydrobromination 7-Bromo-7-octenoic acid->Route 1: Hydrobromination Direct Conversion Route 2: Allylic Bromination (Less Viable) Route 2: Allylic Bromination (Less Viable) 7-Bromo-7-octenoic acid->Route 2: Allylic Bromination (Less Viable) Rearrangement Required Route 3: Wittig Olefination Route 3: Wittig Olefination 7-Bromo-7-octenoic acid->Route 3: Wittig Olefination Multi-step 7-Octynoic acid 7-Octynoic acid Route 1: Hydrobromination->7-Octynoic acid 7-Octenoic acid 7-Octenoic acid Route 2: Allylic Bromination (Less Viable)->7-Octenoic acid Precursor Aldehyde/Ketone Precursor Aldehyde/Ketone Route 3: Wittig Olefination->Precursor Aldehyde/Ketone

Figure 1: Overview of primary synthetic strategies for 7-Bromo-7-octenoic acid.

Route 1: Anti-Markovnikov Hydrobromination of 7-Octynoic Acid

The most direct and efficient route to 7-Bromo-7-octenoic acid is the anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond of 7-octynoic acid. This method is highly regioselective, yielding the desired terminal vinyl bromide.

Mechanistic Insight: The Role of Radical Intermediates

The anti-Markovnikov selectivity is achieved through a free-radical chain mechanism. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, HBr undergoes homolytic cleavage to generate a bromine radical (Br•).[1][2][3][4][5] This radical then adds to the terminal carbon of the alkyne, forming the more stable secondary vinyl radical. Subsequent abstraction of a hydrogen atom from another molecule of HBr furnishes the final product and regenerates the bromine radical, thus propagating the chain reaction.[1][2][3][4][5] The use of conditions that favor radical pathways is crucial to avoid the competing electrophilic addition of HBr, which would lead to the Markovnikov product (8-bromo-7-octenoic acid).

cluster_0 Initiation cluster_1 Propagation Initiator Radical Initiator (AIBN or Peroxide) 2 R• 2 R• Initiator->2 R• R• Initiator Radical R•HBr R•HBr RHBr• RHBr• R•HBr->RHBr• 7-Octynoic acidBr• 7-Octynoic acidBr• Vinyl Radical Intermediate Secondary Vinyl Radical 7-Octynoic acidBr•->Vinyl Radical Intermediate Vinyl Radical IntermediateHBr Vinyl Radical IntermediateHBr 7-Bromo-7-octenoic acidBr• 7-Bromo-7-octenoic acidBr• Vinyl Radical IntermediateHBr->7-Bromo-7-octenoic acidBr• Br• Bromine Radical RH Initiator Byproduct 7-Octynoic acid 7-Octynoic acid 7-Bromo-7-octenoic acid 7-Bromo-7-octenoic acid

Sources

Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for 7-Bromo-7-octenoic Acid

This guide provides a comprehensive validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 7-Bromo-7-octenoic acid. The performance of this method...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 7-Bromo-7-octenoic acid. The performance of this method is critically compared against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering researchers and drug development professionals a clear, data-driven framework for selecting the appropriate analytical technique. This document is structured to not only present the validation data but also to elucidate the scientific rationale behind the experimental design, ensuring a deep understanding of the method's capabilities and limitations.

Introduction: The Analytical Challenge of 7-Bromo-7-octenoic Acid

7-Bromo-7-octenoic acid is a specialized chemical intermediate, crucial in the synthesis of various pharmaceutical compounds and functionalized polymers. Its unique structure, featuring both a carboxylic acid group and a terminal bromoalkene, presents a distinct analytical challenge. The molecule's polarity, conferred by the carboxylic acid, makes it suitable for liquid chromatography, while its volatility and the presence of a halogen suggest the potential for gas chromatography. However, the thermal lability of the bromoalkene moiety poses a significant risk of degradation at the high temperatures typically required for GC analysis, potentially compromising the accuracy and reliability of the results.

This guide details the development and subsequent validation of a robust RP-HPLC method with UV detection, designed to overcome these challenges. The validation adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH) in its Q2(R1) document, "Validation of Analytical Procedures".

Method Development and Validation: A Novel RP-HPLC-UV Approach

The primary goal was to develop a simple, rapid, and reliable method capable of accurately quantifying 7-Bromo-7-octenoic acid while preserving its structural integrity. An isocratic RP-HPLC method using a C18 column was selected to leverage the molecule's hydrophobicity, while a UV detector was chosen for its wide applicability and simplicity.

Optimized Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Analyte Retention Time: Approximately 4.5 minutes

The choice of a C18 column provides excellent retention for the medium-chain fatty acid backbone. The acetonitrile/water mobile phase ensures efficient elution, while the addition of 0.1% formic acid suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape. A detection wavelength of 210 nm was selected to achieve high sensitivity, as the bromoalkene and carboxyl groups exhibit absorbance in the low UV range.

Validation Parameters and Results

The new method was rigorously validated according to ICH Q2(R1) guidelines.

Specificity was demonstrated by analyzing a blank (diluent), a placebo sample (matrix without the analyte), and a sample of 7-Bromo-7-octenoic acid. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally in the presence of other components.

The linearity of the method was evaluated by analyzing six concentrations of 7-Bromo-7-octenoic acid, ranging from 5 µg/mL to 100 µg/mL. The resulting calibration curve demonstrated excellent linearity.

ParameterResult
Range5 - 100 µg/mL
Regression Equationy = 45872x - 1254
Correlation Coefficient (R²)0.9998

Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). Samples were prepared in triplicate and the percentage recovery was calculated.

Spike LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)
80%4099.20.8
100%50100.50.6
120%6099.80.7

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was evaluated by repeating the analysis on a different day with a different analyst.

Precision TypenMean AreaRSD (%)
Repeatability622954300.45
Intermediate Precision623011250.78

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
Limit of Detection (LOD)0.52
Limit of Quantitation (LOQ)1.58

The robustness of the method was evaluated by intentionally varying key parameters, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results did not significantly deviate from the nominal values.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process undertaken for the new RP-HPLC-UV method.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting plan Define Validation Parameters (ICH Q2) dev Method Development & Optimization plan->dev protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity protocol->lin acc Accuracy protocol->acc prec Precision protocol->prec lod LOD & LOQ protocol->lod rob Robustness protocol->rob data Data Analysis & Statistical Evaluation spec->data report Final Validation Report data->report

Caption: Workflow for Analytical Method Validation.

Comparative Method: GC-MS Analysis

For comparison, a GC-MS method was evaluated. This technique is often used for volatile and semi-volatile organic compounds. To facilitate volatilization and prevent on-column degradation of the carboxylic acid, a derivatization step (silylation with BSTFA) was required prior to injection.

GC-MS Method Parameters
  • Instrument: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Inlet Temperature: 250°C

  • Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min (hold 2 min)

  • Carrier Gas: Helium, 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Detection: Scan mode (m/z 50-550) and SIM mode (m/z 293, for the [M-CH3]+ fragment of the silylated derivative)

While GC-MS provides excellent specificity due to mass detection, the high inlet temperature and the mandatory derivatization step introduce complexity and potential sources of error, including incomplete derivatization and thermal degradation of the analyte.

Head-to-Head Comparison: HPLC-UV vs. GC-MS

The following table provides an objective comparison of the two methods based on key performance attributes.

AttributeValidated RP-HPLC-UV Method Comparative GC-MS Method Rationale
Sample Preparation Simple dilution in mobile phaseRequired derivatization (silylation)HPLC method is significantly faster and less prone to preparation errors.
Specificity High (demonstrated by lack of interference)Very High (mass fragmentation pattern)GC-MS offers superior specificity, which is crucial for impurity identification.
Risk of Degradation Low (analysis at 30°C)Moderate (high inlet temperature of 250°C)The mild conditions of HPLC preserve the analyte's integrity.
Linearity (R²) >0.999>0.998Both methods show excellent linearity.
Accuracy (% Recovery) 99.2 - 100.5%95 - 103%HPLC method shows slightly better accuracy and precision, likely due to the simpler sample prep.
Precision (RSD%) <1.0%<2.5%The simpler workflow of the HPLC method leads to higher precision.
Run Time ~7 minutes~12 minutesThe HPLC method offers higher throughput.
Ease of Use HighModerate (requires derivatization expertise)HPLC is more suitable for routine quality control environments.
Decision-Making Flowchart

This flowchart helps in selecting the appropriate method based on the analytical objective.

G start Start: Define Analytical Need q1 Is the primary goal routine quantification (QC)? start->q1 hplc Use Validated RP-HPLC-UV Method q1->hplc Yes q2 Is the goal impurity identification or structural confirmation? q1->q2 No end_node End hplc->end_node q2->hplc No (e.g., stability testing) gcms Use GC-MS Method q2->gcms Yes gcms->end_node

Caption: Method Selection Flowchart.

Conclusion and Recommendations

The newly developed and validated RP-HPLC-UV method provides a highly accurate, precise, and robust solution for the quantitative analysis of 7-Bromo-7-octenoic acid. Its primary advantages lie in its simplicity, speed, and the mild analytical conditions that prevent analyte degradation. It is the recommended method for routine quality control, stability testing, and high-throughput screening applications.

The GC-MS method, while more complex due to its derivatization requirement and harsher thermal conditions, offers unparalleled specificity. It remains a valuable, complementary tool for confirmatory analysis, impurity profiling, and structural elucidation, where definitive identification is more critical than routine quantification.

Detailed Experimental Protocols

Protocol: RP-HPLC-UV Analysis
  • Standard Preparation: Accurately weigh and dissolve 10 mg of 7-Bromo-7-octenoic acid reference standard in the mobile phase to prepare a 100 µg/mL stock solution. Perform serial dilutions to prepare calibration standards.

  • Sample Preparation: Dilute the sample containing 7-Bromo-7-octenoic acid with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Setup: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water:Formic Acid, 70:30:0.1) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Analysis: Inject 10 µL of each standard and sample.

  • Quantification: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the sample from the calibration curve.

Protocol: GC-MS Analysis
  • Standard/Sample Preparation: Prepare a 100 µg/mL solution of the standard or sample in a suitable solvent like Dichloromethane.

  • Derivatization: Transfer 100 µL of the solution to a GC vial. Add 100 µL of BSTFA (with 1% TMCS). Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Setup: Set up the GC-MS system with the parameters described in Section 3.1.

  • Analysis: Inject 1 µL of the cooled, derivatized solution into the GC inlet.

  • Quantification: Use the peak area from the extracted ion chromatogram (m/z 293) for quantification against derivatized standards.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Raised Against 7-Bromo-7-octenoic Acid Conjugates

In the realm of immunodetection, particularly for small molecules or haptens, the ultimate measure of an antibody's utility is its specificity. Small molecules, such as the synthetic halogenated fatty acid 7-Bromo-7-octe...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of immunodetection, particularly for small molecules or haptens, the ultimate measure of an antibody's utility is its specificity. Small molecules, such as the synthetic halogenated fatty acid 7-Bromo-7-octenoic acid, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profile of polyclonal antibodies raised against a 7-Bromo-7-octenoic acid immunogen. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present supporting data to guide researchers in developing highly specific immunoassays.

The development of antibodies against haptens is a nuanced process. The immune system may generate antibodies that recognize the hapten, the carrier protein, or the linker region used for conjugation.[2] A robust immunoassay, therefore, depends on carefully designed reagents and a thorough characterization of the resulting antibody's binding profile.

Our primary objective is to assess the degree to which our antibody, raised against 7-Bromo-7-octenoic acid conjugated to Bovine Serum Albumin (BSA), cross-reacts with structurally analogous molecules. This is critical for ensuring that any resulting assay is specific to the target analyte and avoids false positives from related endogenous or environmental compounds. The chosen methodology for this assessment is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive technique ideal for quantifying haptens in complex mixtures.[3][4]

Experimental Design & Rationale

The foundation of a successful cross-reactivity study lies in the strategic preparation of the immunogen and the assay's coating antigen.

1. Immunogen vs. Coating Antigen: The Principle of Heterology

To ensure that the antibodies are specific for the hapten rather than the carrier protein, we employ a heterologous assay design.

  • Immunogen: 7-Bromo-7-octenoic acid is conjugated to Bovine Serum Albumin (BSA). This 7-Br-Oct-BSA conjugate is used to immunize the host animal (e.g., a rabbit) to generate antibodies.

  • Coating Antigen: For the ELISA, 7-Bromo-7-octenoic acid is conjugated to a different, structurally unrelated carrier protein, Ovalbumin (OVA). This 7-Br-Oct-OVA conjugate is immobilized on the ELISA plate.

Causality: This strategy is crucial. If BSA were used as the carrier for both immunization and coating, any anti-BSA antibodies produced in the host would bind to the plate, leading to high background noise and invalid results. By using OVA as the coating carrier, we ensure that only antibodies specific to the 7-Bromo-7-octenoic acid hapten are detected.[5][6][7]

2. Selection of Cross-Reactants

To build a comprehensive specificity profile, a panel of compounds was selected based on structural similarity to the target analyte. This allows us to pinpoint the specific molecular features (epitopes) the antibody recognizes. The chosen compounds for this study are:

  • 7-Octenoic Acid: Lacks the bromine atom. A high cross-reactivity would indicate the bromine is not a key part of the epitope.

  • Octanoic Acid: Lacks both the bromine atom and the terminal double bond. This tests the importance of the unsaturated vinyl group.

  • 8-Bromooctanoic Acid: The bromine is present but on a saturated carbon at the terminal position. This tests the importance of the vinyl bromide moiety.

  • Linoleic Acid: An unrelated unsaturated fatty acid, serving as a negative control to confirm overall assay specificity.

Below is a visualization of the experimental workflow for producing and testing the antibody.

ELISA_Workflow cluster_prep Phase 1: Reagent Preparation cluster_ab_prod Phase 2: Antibody Production cluster_assay Phase 3: Competitive ELISA Hapten 7-Bromo-7-octenoic acid (Hapten) Conj1 EDC/NHS Conjugation Hapten->Conj1 Conj2 EDC/NHS Conjugation Hapten->Conj2 BSA Bovine Serum Albumin (Carrier 1) BSA->Conj1 OVA Ovalbumin (Carrier 2) OVA->Conj2 Immunogen 7-Br-Oct-BSA Conj1->Immunogen Immunogen Immunization Immunization Immunogen->Immunization Immunize Rabbit CoatingAg 7-Br-Oct-OVA Conj2->CoatingAg Coating Antigen Plate Microtiter Plate CoatingAg->Plate Coat Plate Serum Polyclonal Antibody Pool (Anti-7-Br-Oct) Immunization->Serum Collect Antiserum Compete Competitive Binding Serum->Compete Primary Antibody Block Block Plate->Block Block Block->Compete Wash1 Wash1 Compete->Wash1 Wash FreeHapten Free Analyte (Standard or Sample) FreeHapten->Compete SecondaryAb SecondaryAb Wash1->SecondaryAb Add HRP-conjugated Secondary Antibody Wash2 Wash2 SecondaryAb->Wash2 Wash Substrate Substrate Wash2->Substrate Add TMB Substrate Read Read Substrate->Read Measure Absorbance (450 nm)

Caption: Workflow for antibody production and cross-reactivity testing.

Results: A Comparative Analysis of Antibody Specificity

The specificity of the polyclonal antibody was determined by competitive ELISA. The concentration of each competitor compound required to inhibit 50% of the antibody binding to the coated 7-Br-Oct-OVA (the IC50 value) was calculated. Cross-reactivity (CR) was then determined relative to 7-Bromo-7-octenoic acid using the formula:

CR (%) = (IC50 of 7-Bromo-7-octenoic acid / IC50 of Competitor) x 100 [8]

The results are summarized in the table below.

CompoundKey Structural DifferenceIC50 (ng/mL)Cross-Reactivity (%)
7-Bromo-7-octenoic acid Target Analyte 15.2 100
7-Octenoic acidLacks bromine atom289.55.25
Octanoic AcidLacks bromine and double bond> 10,000< 0.15
8-Bromooctanoic AcidBromine on saturated carbon4,512.80.34
Linoleic AcidUnrelated fatty acid> 25,000< 0.06

Discussion of Results:

The data clearly indicates a high degree of specificity for the target analyte, 7-Bromo-7-octenoic acid.

  • The antibody's primary recognition site involves both the terminal vinyl group and the attached bromine atom . The dramatic drop in reactivity for 7-Octenoic acid (5.25% CR) shows that the bromine atom is a critical component of the epitope.

  • The importance of the double bond is confirmed by the negligible cross-reactivity with both Octanoic Acid (<0.15%) and 8-Bromooctanoic Acid (0.34%). This demonstrates that the antibody does not simply recognize a terminal bromine; it specifically recognizes the vinyl bromide moiety .

  • The lack of any significant binding to Linoleic Acid validates the assay's specificity and confirms that the antibody does not broadly recognize other unsaturated fatty acids.

This specificity profile makes the antibody a promising candidate for the development of a quantitative immunoassay for 7-Bromo-7-octenoic acid.

The structural relationships between the tested compounds are visualized below.

Structures cluster_target Target Analyte (100% CR) cluster_related Structurally Related Compounds cluster_unrelated Negative Control Target 7-Bromo-7-octenoic acid C=C(Br)CCCCC(=O)O NoBr 7-Octenoic acid (5.25% CR) C=CCCCCCC(=O)O NoUnsat Octanoic Acid (<0.15% CR) CCCCCCCC(=O)O SatBr 8-Bromooctanoic Acid (0.34% CR) BrCCCCCCCC(=O)O Unrelated Linoleic Acid (<0.06% CR) C18H32O2

Caption: Structural comparison of tested analytes.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

Protocol 1: Synthesis of 7-Br-Oct-BSA Immunogen

This protocol utilizes a two-step carbodiimide reaction to covalently link the carboxyl group of the hapten to primary amines (e.g., lysine residues) on the BSA carrier protein.[9]

  • Hapten Activation: Dissolve 25 mg of 7-Bromo-7-octenoic acid in 2 mL of Dimethylformamide (DMF). Add 15 mg of N-hydroxysuccinimide (NHS) and 25 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction Incubation: Stir the mixture at room temperature for 4 hours in the dark to form the NHS-ester of the hapten.

  • Carrier Preparation: Dissolve 50 mg of BSA in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation: Add the activated hapten solution dropwise to the BSA solution while gently stirring.

  • Overnight Incubation: Allow the reaction to proceed overnight at 4°C with gentle agitation.

  • Purification: Remove unreacted hapten by extensive dialysis against PBS (pH 7.4) for 48 hours at 4°C, with at least four buffer changes.

  • Characterization & Storage: Confirm conjugation using MALDI-TOF mass spectrometry or UV-Vis spectroscopy. Store the conjugate at -20°C. A typical hapten density of 15-25 molecules per carrier protein is desirable for a strong immune response.[10][11]

Protocol 2: Synthesis of 7-Br-Oct-OVA Coating Antigen

The same EDC/NHS chemistry is used as in Protocol 1, substituting OVA for BSA.

  • Hapten Activation: Prepare the activated NHS-ester of 7-Bromo-7-octenoic acid as described in Protocol 1, Step 1-2.

  • Carrier Preparation: Dissolve 50 mg of OVA in 5 mL of 0.1 M PBS, pH 7.4.

  • Conjugation & Purification: Follow steps 4-7 from Protocol 1, using the OVA solution.

Protocol 3: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the IC50 values of the target analyte and potential cross-reactants.[4]

  • Plate Coating: Dilute the 7-Br-Oct-OVA coating antigen to 1 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of blocking buffer (PBST with 1% BSA) to prevent non-specific binding. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (7-Bromo-7-octenoic acid) and competitors in PBST, ranging from 0.1 to 25,000 ng/mL.

    • Dilute the rabbit anti-7-Br-Oct antiserum in blocking buffer. The optimal dilution must be predetermined by titration (typically the dilution that gives ~80% of the maximum signal).

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step (Step 2).

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Development: Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction: Add 50 µL/well of 2 M H2SO4 to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance vs. log concentration for each compound. Determine the IC50 value from the curve using four-parameter logistic regression.

References

  • Sashidhar, R. B., et al. (1994). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 167(1-2), 121-127.
  • ResearchGate. (n.d.). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212043.
  • OUCI. (n.d.). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Retrieved from [Link]

  • Bolarinwa, I. F. (2015). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production Against Cyanogenic Glycosides. Journal of Food Protection, 78(7), 1408-1413.
  • Mauriz, E., et al. (2007). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Sensors, 7(10), 2276-2293.
  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from [Link]

  • bioRxiv. (2020). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. Retrieved from [Link]

  • National Institutes of Health. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PMC. Retrieved from [Link]

  • PubMed. (1966). The Production and Affinity of Anti-Hapten Antibody Under the Influence of Various Inhibitory Conditions. Retrieved from [Link]

  • National Institutes of Health. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology. Retrieved from [Link]

  • PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Retrieved from [Link]

  • National Institutes of Health. (2025). Dual Mechanisms of Action of a Halogenated Allyl Fatty Acid against Methicillin-Resistant Staphylococcus aureus. ACS Omega. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • National Institutes of Health. (2005). The effect of haptens on protein-carrier immunogenicity. PMC. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Environmental Science and Health, Part B, 41(6), 823-836.
  • ASRB. (n.d.). wise ARS/NET Syllabus 01. AGRICULTURAL BIOTECHNOLOGY. Retrieved from [Link]

  • MDPI. (2019). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Molecules, 24(17), 3073.
  • PubMed. (1998). Natural halogenated fatty acids: their analogues and derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-7-octenoic acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Bromo-7-octenoic acid. As a halogenated organic acid, this compound requires specific procedures to ensure the safety of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Bromo-7-octenoic acid. As a halogenated organic acid, this compound requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and responsibility in your laboratory.

Hazard Assessment: Understanding the Risks

7-Bromo-7-octenoic acid (CAS No. 732248-52-1) is a compound that presents a dual chemical hazard profile.[1] Understanding these intrinsic properties is fundamental to appreciating the necessity of the disposal protocols outlined below.

  • Corrosivity: As a carboxylic acid, it is inherently corrosive. It can cause severe skin burns and eye damage upon contact.[2][3][4] The procedures for handling must mitigate the risk of contact with personnel and degradation of equipment or containment vessels.

  • Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated organic compound.[5][6] These substances pose specific environmental and health risks, including potential toxicity and the formation of hazardous byproducts if not incinerated at the correct temperature.[7][8] Halogenated hydrocarbons are recognized by OSHA as potential nephrotoxins (damaging to the kidneys).[7]

Due to these characteristics, 7-Bromo-7-octenoic acid is considered a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 7-Bromo-7-octenoic acid in any capacity—from experimentation to disposal—the correct PPE is non-negotiable.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against splashes.[2] A face shield should be used in conjunction with goggles for maximum protection.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data, as some halogenated solvents can degrade certain glove types.[2][11]
Body Protection Chemical-resistant Apron or Lab CoatTo be worn over personal clothing to protect against spills and splashes.[2]
Respiratory Chemical Fume HoodAll handling and waste collection should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[2][3]

Waste Segregation: The Cornerstone of Safe and Compliant Disposal

Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.[12][13] The primary directive is to collect 7-Bromo-7-octenoic acid waste in a dedicated container for Halogenated Organic Waste .

Rationale:

  • Treatment Method: Halogenated waste requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins. This is fundamentally different from the fuel blending process used for many non-halogenated solvents.[8][14]

  • Cost: The specialized handling and treatment make the disposal of halogenated waste significantly more expensive—often twice as much as non-halogenated waste.[8]

  • Safety: Mixing halogenated acids with incompatible materials like strong bases, oxidizers, or certain metals can lead to exothermic reactions or the release of toxic gases.[11][12]

Use the following decision tree to ensure correct segregation:

WasteSegregation start Generated Waste Containing 7-Bromo-7-octenoic acid is_mixed Is it mixed with other chemicals? start->is_mixed check_type What is the other chemical type? is_mixed->check_type Yes halogenated Collect in HALOGENATED ORGANIC WASTE Container is_mixed->halogenated No check_type->halogenated Another Halogenated Organic Solvent consult_ehs Waste is now a mixed stream. CONSULT EHS for guidance. Do NOT mix further. check_type->consult_ehs Non-Halogenated Organic Solvent check_type->consult_ehs Inorganic Acid/Base or Aqueous Solution non_halogenated NON-HALOGENATED ORGANIC WASTE inorganic INORGANIC (Aqueous) ACID WASTE

Waste Segregation Decision Workflow

Step-by-Step Collection and Containment Protocol

  • Select the Correct Container: Use a designated hazardous waste container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), to prevent corrosion.[2][13] Your institution's Environmental Health & Safety (EHS) department can typically provide appropriate containers.[9]

  • Properly Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "7-Bromo-7-octenoic acid" and any other constituents.[12]

    • The associated hazards (e.g., "Corrosive," "Toxic").[2]

    • The date waste was first added to the container.[15]

  • Collect the Waste: Perform all waste transfers inside a chemical fume hood. Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for expansion and prevent spills.[13]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[9][15] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[9][15] This area must be at or near the point of generation and under the control of the laboratory personnel.[9][15] The SAA should have secondary containment (like a spill tray) to capture any potential leaks.

Final Disposal and Record Keeping

  • Arrange for Pickup: Once the waste container is full or has been in storage for a designated period (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's EHS department to arrange for pickup.[2][15]

  • Document Waste: Maintain an accurate inventory of the hazardous waste generated. This is a requirement under RCRA and is essential for safe management by EHS personnel.[12]

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.

Spill Response

For minor spills that you are trained and equipped to handle:

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[2]

  • Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting any cleanup.

  • Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like sawdust. [2]

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container. Label it appropriately as spill debris containing 7-Bromo-7-octenoic acid.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.[2]

For large or uncontrolled spills, evacuate the area immediately and contact your institution's emergency response team. [10]

SpillResponse spill Spill Occurs alert Alert Area Personnel Restrict Access spill->alert is_major Is the spill large, airborne, or unmanageable? alert->is_major evacuate EVACUATE Call Emergency Response (EHS/Security) is_major->evacuate Yes don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) is_major->don_ppe No contain Contain spill with inert absorbent (e.g., vermiculite, sand) don_ppe->contain collect Collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Clean spill area with soap and water collect->decontaminate report Report incident to Supervisor and EHS decontaminate->report end_event Area is Safe report->end_event

Emergency Spill Response Workflow
First Aid and Exposure
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin thoroughly with large amounts of water for at least 15 minutes.[4][16] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][16]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Proper Disposal Procedures for Halogen
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Waste Management Guidelines. Unknown Source.
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • HAZARDOUS WASTE SEGREG
  • 7-BROMO-7-OCTENOIC ACID Formula. ECHEMI.
  • Guidance For Hazard Determination.
  • Organic Solvents. Cornell EHS.
  • Safety Data Sheet - 7-Bromo-2,2-dimethylheptanoic acid ethyl ester. ChemScene.
  • Hazardous Waste Reduction. University of Iowa Environmental Health & Safety.
  • SAFETY DATA SHEET - 8-Bromocaprylic acid. Acros Organics.
  • SAFETY DATA SHEET - 8-Bromooctanoic acid. Thermo Fisher Scientific.
  • Halogen
  • Halogenated Solvents.
  • Hazardous Waste. US Environmental Protection Agency (EPA).

Sources

Handling

A Senior Application Scientist's Guide to Handling 7-Bromo-7-octenoic Acid: Personal Protective Equipment and Safety Protocols

This guide is structured from a risk-assessment perspective, synthesizing data from analogous compounds and established chemical safety principles to ensure you can work with confidence and security. We will operate unde...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured from a risk-assessment perspective, synthesizing data from analogous compounds and established chemical safety principles to ensure you can work with confidence and security. We will operate under the precautionary principle, treating this compound as corrosive, an irritant, and potentially reactive.

Hazard Analysis: Deducing Risk from Structure

The primary hazards of 7-Bromo-7-octenoic acid can be inferred from its constituent functional groups:

  • Carboxylic Acid Moiety : This group confers acidic properties. Like its parent compound, 7-octenoic acid, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2] Inhalation of its vapors or aerosols can also lead to respiratory tract irritation.[3][4]

  • Vinyl Bromide : The presence of a halogen on a double bond introduces potential for increased reactivity and toxicity. Organic halides can be lachrymators and have varying toxicological profiles. Therefore, we must assume potential for respiratory and skin irritation beyond that of a simple carboxylic acid.

  • General Corrosive Nature : Corrosive substances, whether acidic or basic, destroy tissue at the site of contact.[5] This damage can be immediate and severe.[6][7] Therefore, preventing any direct contact is the paramount goal of our PPE strategy.

Based on this analysis, 7-Bromo-7-octenoic acid should be handled as a corrosive material that causes severe skin burns and eye damage , with potential for respiratory irritation.[7][8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedure and the associated risk of exposure. The following table outlines the minimum required PPE and additional protection for higher-risk activities.[5]

Level of Protection Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Minimum Requirement (Handling closed containers, low-volume transfers in a hood)Fastened, knee-length laboratory coat.[10]Double-layered standard nitrile gloves.[5]Chemical splash goggles.[4][11]Not typically required if handled exclusively within a certified chemical fume hood.[4]
Elevated Risk (Weighing powders, large-volume transfers, potential for splashes)Chemical-resistant apron over a lab coat.[4][5]Thicker, chemical-resistant gloves (e.g., butyl or neoprene) over an inner pair of nitrile gloves.[4][5]Chemical splash goggles and a full-face shield.[4][6][12]Required if working outside a fume hood or if aerosol generation is likely. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.

Causality of PPE Choices:

  • Double Gloving : The outer glove provides the primary chemical barrier. The inner glove offers protection in case the outer glove is breached, a common and often unnoticed occurrence. Contaminated gloves should be changed immediately.[5][10]

  • Goggles and Face Shield : Safety glasses are insufficient.[6] Chemical splash goggles are essential to protect against splashes from all angles.[4] A face shield is added during higher-risk procedures to protect the entire face from splashes.[4][6] It is crucial to remember that a face shield alone does not provide adequate eye protection and must be worn with goggles.[4]

  • Chemical Fume Hood : This is the primary engineering control to prevent inhalation of corrosive vapors and should be used for all manipulations of 7-Bromo-7-octenoic acid.[4][12][13]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for safety. This protocol minimizes risk at each stage of handling.

Preparation Phase:

  • Designate a Workspace : All work with 7-Bromo-7-octenoic acid must be performed inside a certified chemical fume hood.[4][13]

  • Assemble Materials : Before bringing the chemical into the hood, ensure all necessary equipment (glassware, spatulas, pipettes, waste containers) is present and inspected for defects.[13][14][15]

  • Verify Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[4][12] Ensure spill cleanup materials for acids (e.g., sodium bicarbonate or a commercial neutralizer) are readily available.[3][4]

  • Don PPE : Put on the appropriate level of PPE as determined by your risk assessment for the planned procedure.

Handling Phase:

  • Transport : When moving the chemical, always use a secondary containment carrier (e.g., a rubber bottle carrier).[5]

  • Dispensing :

    • If the material is a solid, carefully weigh it within the fume hood to prevent inhalation of dust.

    • If it is a liquid, pour slowly and carefully to avoid splashing.[12]

  • Dilutions : When diluting with water, always add the acid to the water slowly , never the other way around, to prevent a violent exothermic reaction and splashing.[4][12][14]

  • Vigilance : Do not touch your face, eyes, or personal items while working.[14] If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.

// Path for working in a hood in_hood [label="Work in Fume Hood"]; risk_assessment [label="Assess Splash/Aerosol Risk", shape=diamond, fillcolor="#FBBC05"];

// Low vs High Risk Paths low_risk [label="Low Risk:\nSmall volume transfers,\nno heating"]; high_risk [label="High Risk:\nLarge volumes, weighing powder,\npotential for splash"];

// PPE Nodes min_ppe [label="Minimum PPE:\n- Lab Coat\n- Double Nitrile Gloves\n- Splash Goggles", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; high_risk_ppe [label="Elevated PPE:\n- Add Face Shield\n- Add Chemical Apron\n- Consider Butyl/Neoprene Gloves", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path for NOT working in a hood no_hood [label="STOP!\nRe-evaluate procedure.\nWork in hood is mandatory.", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> check_hood; check_hood -> in_hood [label="Yes"]; check_hood -> no_hood [label="No"]; in_hood -> risk_assessment; risk_assessment -> low_risk [label="Low"]; risk_assessment -> high_risk [label="High"]; low_risk -> min_ppe; high_risk -> high_risk_ppe; }

Sources

© Copyright 2026 BenchChem. All Rights Reserved.